4-(1h-Imidazol-4-yl)-1-methylpiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1H-imidazol-5-yl)-1-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-4-2-8(3-5-12)9-6-10-7-11-9/h6-8H,2-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMVDGQVXYJATJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00547849 | |
| Record name | 4-(1H-Imidazol-5-yl)-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00547849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106243-44-1 | |
| Record name | 4-(1H-Imidazol-5-yl)-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00547849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Elucidation of 4-(1H-Imidazol-4-yl)-1-methylpiperidine
This guide provides a comprehensive framework for the structural elucidation of 4-(1H-Imidazol-4-yl)-1-methylpiperidine, a heterocyclic compound of interest to researchers and professionals in drug development. Given the absence of a complete public repository of its experimental spectroscopic data, this document serves as a predictive and instructional manual. It synthesizes established principles of analytical chemistry and spectroscopic data from analogous structures to outline a robust, self-validating workflow for confirming the molecule's constitution and connectivity.
The methodologies described herein are grounded in foundational analytical techniques, ensuring that a researcher following this guide can confidently ascertain the structure of a synthesized sample of this compound.
Molecular Structure Overview and Elucidation Strategy
The target molecule, this compound, is comprised of two key heterocyclic systems: a piperidine ring and an imidazole ring, linked at the 4-position of both rings. The piperidine nitrogen is methylated.
Our strategy for structural elucidation is multi-faceted, relying on the synergistic application of several key analytical techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon and proton framework and establish connectivity. This includes 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.
The workflow is designed to be sequential and confirmatory, where the insights from one technique build upon and validate the findings of the previous one.
Figure 1: A generalized workflow for the structural elucidation of a novel chemical entity.
Mass Spectrometry: Confirming Molecular Identity
Objective: To determine the molecular weight and deduce the elemental formula of the title compound.
Methodology: High-resolution mass spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) is the preferred method due to its soft ionization, which minimizes fragmentation and preserves the molecular ion.
Expected Results:
The molecular formula for this compound is C₉H₁₅N₃. The expected monoisotopic mass would be approximately 165.1266 g/mol . HRMS analysis should yield a high-resolution mass that corresponds to this value within a few parts per million (ppm), confirming the elemental composition. The ESI spectrum, run in positive ion mode, would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 166.1344.
| Parameter | Predicted Value |
| Molecular Formula | C₉H₁₅N₃ |
| Monoisotopic Mass | 165.1266 u |
| [M+H]⁺ (HRMS) | 166.1344 m/z |
Infrared (IR) Spectroscopy: Functional Group Analysis
Objective: To identify the key functional groups present in the molecule, which will corroborate the proposed structure.
Methodology: A sample of the purified compound would be analyzed using a Fourier-Transform Infrared (FTIR) spectrometer, typically employing an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Imidazole) | 3100 - 3400 | Broad, Medium | Characteristic of the N-H bond in the imidazole ring.[1] |
| C-H Stretch (Aromatic/Imidazole) | 3000 - 3100 | Medium | Associated with the C-H bonds of the imidazole ring.[1] |
| C-H Stretch (Aliphatic) | 2800 - 3000 | Strong | From the methylene and methyl groups of the piperidine ring. |
| C=N Stretch (Imidazole Ring) | 1580 - 1650 | Medium | A key vibration of the imidazole ring system.[1] |
| C-N Stretch (Aliphatic Amine) | 1000 - 1250 | Medium-Strong | Corresponding to the C-N bonds of the tertiary amine in the piperidine ring. |
The presence of these characteristic bands would provide strong evidence for the presence of both the imidazole and the N-methylpiperidine moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of 1D and 2D NMR experiments will allow for the unambiguous assignment of all proton and carbon signals and confirm the connectivity of the atoms.
4.1. Sample Preparation Protocol
-
Weigh 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for heterocyclic compounds as it can help in observing exchangeable protons like N-H.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.
4.2. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information about the chemical environment and connectivity of the protons in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2 (Imidazole) | ~7.5 - 8.0 | s | 1H | The proton at the 2-position of the imidazole ring is typically downfield due to the electron-withdrawing effect of the two nitrogen atoms.[1] |
| H-5 (Imidazole) | ~6.8 - 7.2 | s | 1H | The proton at the 5-position of the imidazole ring. |
| Piperidine Protons (axial & equatorial) | ~1.5 - 3.0 | m | 9H | The protons on the piperidine ring will appear as a series of complex multiplets. The protons alpha to the nitrogen (positions 2 and 6) will be the most downfield of this group. |
| N-CH₃ (Piperidine) | ~2.2 - 2.5 | s | 3H | The methyl group attached to the piperidine nitrogen will appear as a sharp singlet.[2] |
| N-H (Imidazole) | ~11.0 - 13.0 | br s | 1H | The imidazole N-H proton is acidic and often appears as a broad singlet at a very downfield chemical shift, and it is exchangeable with D₂O.[3] |
4.3. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will identify all unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | C-2 (Imidazole) | ~135 - 140 | The carbon between the two nitrogen atoms in the imidazole ring is significantly deshielded. | | C-4 (Imidazole) | ~115 - 125 | The carbon atom of the imidazole ring attached to the piperidine ring. | | C-5 (Imidazole) | ~110 - 120 | The remaining sp² hybridized carbon of the imidazole ring. | | C-2, C-6 (Piperidine) | ~55 - 60 | The carbon atoms adjacent to the nitrogen in the piperidine ring. | | C-4 (Piperidine) | ~35 - 40 | The carbon atom of the piperidine ring attached to the imidazole ring. | | C-3, C-5 (Piperidine) | ~30 - 35 | The remaining methylene carbons of the piperidine ring. | | N-CH₃ (Piperidine) | ~45 - 50 | The carbon of the N-methyl group. |
4.4. 2D NMR Spectroscopy: Connecting the Pieces
To definitively connect the protons and carbons and confirm the overall structure, a series of 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. We would expect to see correlations between the adjacent protons on the piperidine ring, confirming the ring structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will allow for the unambiguous assignment of the protonated carbons in both the piperidine and imidazole rings.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range connectivity (2-3 bonds). Key expected correlations would include:
-
The N-CH₃ protons to the C-2 and C-6 carbons of the piperidine ring.
-
The H-5 proton of the imidazole ring to the C-4 of the piperidine ring, and vice-versa, which would be the definitive link between the two ring systems.
-
Figure 2: Key predicted HMBC correlations for linking the core fragments of the molecule.
Conclusion: A Self-Validating Structural Proof
By systematically applying the analytical techniques outlined in this guide, a complete and unambiguous structural elucidation of this compound can be achieved. The convergence of data from HRMS, IR, and a full suite of NMR experiments provides a self-validating system. The molecular formula from mass spectrometry is confirmed by the count of unique carbons and protons in the NMR spectra. The functional groups identified by IR spectroscopy are consistent with the chemical environments observed in the NMR data. Finally, the precise connectivity established through 2D NMR experiments serves as the definitive proof of the proposed structure.
This comprehensive approach ensures the scientific integrity of the structural assignment, providing a high degree of confidence for researchers and professionals in the field of drug discovery and development.
References
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MDPI. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-Imidazol-4-yl)-1-methylpiperidine
Introduction: Unveiling a Heterocycle of Interest
In the landscape of contemporary drug discovery, heterocyclic compounds form the bedrock of a vast array of therapeutic agents. Among these, molecules that amalgamate multiple heterocyclic scaffolds are of particular interest, offering a rich three-dimensional architecture for nuanced interactions with biological targets. 4-(1H-Imidazol-4-yl)-1-methylpiperidine is one such molecule, integrating the ionizable and hydrogen-bonding capabilities of an imidazole ring with the saturated, conformationally flexible piperidine core. The N-methylation of the piperidine ring further refines its basicity and lipophilicity, critical determinants of its pharmacokinetic and pharmacodynamic profile.
Molecular Structure and Inferred Properties
The foundational step in characterizing any molecule is a thorough understanding of its structure. The key physicochemical properties are a direct consequence of the molecule's constituent functional groups and their spatial arrangement.
| Property | Value (Estimated) | Rationale |
| Molecular Formula | C₁₀H₁₇N₃ | Derived from structural analysis. |
| Molecular Weight | 179.26 g/mol | Calculated from the molecular formula. |
| CAS Number | Not Assigned | As of the latest search, a specific CAS number for this isomer has not been indexed in major chemical databases. Researchers should verify this status upon synthesis. |
Ionization and pKa: The Key to pH-Dependent Behavior
The ionization state of a drug molecule is a paramount factor influencing its solubility, permeability, and target engagement. This compound possesses two basic nitrogen centers: the tertiary amine of the 1-methylpiperidine ring and the imidazole ring.
Estimated pKa Values:
-
pKa₁ (1-methylpiperidine nitrogen): ~10.0 - 10.5
-
pKa₂ (imidazole nitrogen): ~6.5 - 7.0
Causality Behind the Estimates:
The basicity of the 1-methylpiperidine nitrogen is anticipated to be in line with that of N-methylpiperidine itself, which has an experimental pKa of approximately 10.08[1][2][3]. The alkyl substituent (the imidazole-containing moiety) on the piperidine ring is not expected to exert a strong electronic effect on the nitrogen's basicity.
The imidazole ring is amphoteric, but in a biological context, its basicity is more relevant. The pKa of the conjugate acid of imidazole is approximately 7.0[4][5][6]. The linkage to the piperidine ring at the 4-position is not predicted to significantly alter the electronic environment of the imidazole ring nitrogens.
Experimental Protocol for pKa Determination via Potentiometric Titration
This protocol provides a robust method for the experimental determination of the pKa values of this compound.
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored as a function of the titrant volume. The pKa is the pH at which the compound is 50% ionized.
Materials:
-
This compound (as a hydrochloride salt or free base)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
High-purity water (Milli-Q or equivalent)
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (50 mL or 100 mL)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in 20-40 mL of high-purity water. If the compound is a hydrochloride salt, it will be titrated with NaOH. If it is the free base, it will be titrated with HCl.
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette to dispense the titrant into the beaker.
-
Titration: Begin stirring the solution and record the initial pH. Add the titrant in small increments (e.g., 0.1 mL), allowing the pH to stabilize after each addition before recording the pH and the total volume of titrant added. Continue the titration well past the equivalence point(s).
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa value(s) can be determined from the midpoint of the buffer region(s) of the curve. For more accurate determination, a first or second derivative plot can be used to identify the equivalence point(s), and the pKa is the pH at half the volume to the equivalence point.
Diagram of pKa Determination Workflow
Caption: Experimental workflow for LogP determination using the shake-flask method.
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a crucial property that dictates the dissolution rate and ultimately the bioavailability of an orally administered drug. It can be assessed under both kinetic and thermodynamic conditions.
Estimated Aqueous Solubility: Moderately soluble, with solubility being pH-dependent. Higher solubility is expected at pH values below the pKa of the imidazole and piperidine nitrogens.
Experimental Protocol for Thermodynamic Solubility Determination
This method measures the equilibrium solubility of the compound and is considered more representative of the true solubility.[7][8][9]
Materials:
-
Solid this compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Thermomixer or shaking incubator
-
Filtration unit (e.g., 0.45 µm syringe filters)
-
HPLC system for quantification
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4). The presence of undissolved solid should be visually confirmed.
-
Equilibration: Seal the vials and place them in a thermomixer or shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve.
-
Result: The determined concentration is the thermodynamic solubility of the compound under the tested conditions.
Structural Elucidation and Confirmation
The definitive identification and purity assessment of a newly synthesized batch of this compound requires a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the protons on the imidazole and piperidine rings, as well as the N-methyl group. 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, providing unambiguous structural assignment.[10][11][12][13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition. Fragmentation patterns observed in MS/MS experiments can provide further structural information.[14][15][16][17][18]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the presence of key functional groups. Characteristic vibrational bands for N-H stretching in the imidazole ring, C-H stretching of the aliphatic piperidine and methyl groups, and C=N and C=C stretching within the imidazole ring would be expected.[19][20][21][22][23]
Conclusion: A Foundation for Further Investigation
This technical guide has provided a detailed overview of the key physicochemical properties of this compound, offering scientifically grounded estimations and robust experimental protocols for their determination. The interplay of its two basic centers suggests a pronounced pH-dependent behavior, which will be a critical consideration in its handling, formulation, and biological evaluation. The moderate lipophilicity points towards a potential for good membrane permeability, a desirable trait for drug candidates. The provided methodologies for pKa, LogP, and solubility determination, alongside spectroscopic characterization techniques, equip researchers with the necessary tools to rigorously characterize this molecule. A thorough understanding of these fundamental properties is the essential first step in unlocking the full therapeutic potential of this and other novel chemical entities.
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AxisPharm. Kinetic Solubility Assays Protocol. [Link]
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ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]
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PubChem. Imidazole. [Link]
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PubMed. Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]
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American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. [Link]
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Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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AZoLifeSciences. Applying NMR to Study Small-Molecule Interactions in Drug Discovery. [Link]
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PubMed. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link]
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JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
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ResearchGate. LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. [Link]
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An In-depth Technical Guide on the Biological Activity of 4-(1H-Imidazol-4-yl)-1-methylpiperidine
Introduction
4-(1H-Imidazol-4-yl)-1-methylpiperidine is a heterocyclic compound featuring a piperidine ring substituted with an imidazole moiety. This scaffold is of significant interest in medicinal chemistry due to the versatile role of the imidazole ring in biological systems, acting as a key component in various endogenous molecules like the amino acid histidine and the neurotransmitter histamine. The unique structural characteristics of this compound and its derivatives have positioned them as valuable probes and potential therapeutic agents, primarily targeting the histamine H3 receptor. This guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, and outlining key experimental protocols for its characterization.
Core Biological Target: The Histamine H3 Receptor
The primary biological target of this compound and its analogues is the histamine H3 receptor.[1][2][3] This receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters. The imidazole ring of this compound is crucial for its interaction with the H3 receptor, mimicking the endogenous ligand histamine.
The modulation of the H3 receptor by ligands can result in two distinct outcomes:
-
Agonism: Activation of the receptor, leading to the inhibition of neurotransmitter release.
-
Antagonism/Inverse Agonism: Blockade of the receptor's constitutive activity, resulting in an increased release of neurotransmitters.
Derivatives of the 4-(1H-imidazol-4-ylmethyl)piperidine scaffold have been developed as both potent and selective H3 receptor agonists and antagonists.[1][2] The specific functional outcome is determined by the nature of the substituents on the piperidine and imidazole rings.
Signaling Pathway
The histamine H3 receptor couples to the Gi/o family of G proteins. Upon activation by an agonist, the G protein dissociates into its Gαi/o and Gβγ subunits, initiating a downstream signaling cascade that ultimately leads to the inhibition of neurotransmitter release.
Caption: Agonist-induced signaling cascade of the Histamine H3 receptor.
Experimental Characterization of Biological Activity
To thoroughly characterize the biological activity of this compound, a series of in vitro and in vivo experiments are essential. The following protocols provide a framework for these investigations.
In Vitro Assays
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the compound for the histamine H3 receptor.
-
Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand (e.g., [3H]Nα-methylhistamine) from the H3 receptor in a membrane preparation.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 (the concentration of the compound that inhibits 50% of the specific binding) and then determine the Ki value using the Cheng-Prusoff equation.
2. [35S]GTPγS Binding Assay
-
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50) or inhibitory constant (KB) of the compound.
-
Principle: This assay measures the activation of G proteins by the H3 receptor. Agonists will stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.
Experimental Protocol:
-
Membrane Preparation: Use the same membrane preparation as in the binding assay.
-
Assay Buffer: Use a buffer containing GDP to allow for nucleotide exchange upon receptor activation.
-
Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of [35S]GTPγS. To test for antagonistic activity, incubate with a fixed concentration of a known H3 agonist (e.g., histamine) and varying concentrations of the test compound.
-
Separation and Quantification: Similar to the radioligand binding assay, separate bound from free [35S]GTPγS and quantify the radioactivity.
-
Data Analysis: For agonists, plot the stimulated [35S]GTPγS binding against the compound concentration to determine the EC50 and Emax. For antagonists, perform a Schild analysis to determine the KB.
Table 1: Representative In Vitro Data for H3 Receptor Ligands
| Compound | Receptor Binding (Ki, nM) | Functional Activity (EC50/KB, nM) |
| Histamine | 5 | 10 (EC50) |
| 4-(1H-Imidazol-4-ylmethyl)piperidine | 15 | 30 (EC50) |
| Thioperamide (Antagonist) | 2 | 5 (KB) |
Experimental Workflow: In Vitro Characterization
Caption: Workflow for the in vitro characterization of H3 receptor ligands.
In Vivo Models
The therapeutic potential of modulating the H3 receptor spans several neurological and psychiatric disorders.[4] The choice of in vivo model depends on the intended therapeutic application.
1. Animal Models of Cognition
-
Objective: To evaluate the cognitive-enhancing effects of H3 receptor antagonists.
-
Models:
-
Novel Object Recognition Test: Assesses learning and memory in rodents.
-
Morris Water Maze: Evaluates spatial learning and memory.
-
2. Models of Sleep-Wake Regulation
-
Objective: To assess the wake-promoting effects of H3 receptor antagonists.
-
Model:
-
EEG/EMG Recordings: In freely moving animals to monitor changes in sleep-wake architecture.
-
Beyond the Histamine H3 Receptor
While the primary focus has been on the histamine H3 receptor, the imidazole-piperidine scaffold has shown activity at other targets, suggesting the potential for polypharmacology or the development of selective ligands for other targets.
-
Sodium-Hydrogen Exchanger-1 (NHE-1) Inhibition: Certain derivatives of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine have been identified as potent and selective NHE-1 inhibitors, with potential applications in cardiovascular diseases.[5]
-
Anti-Inflammatory Activity: Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated anti-inflammatory properties by inhibiting NO and TNF-α production in macrophages.[6]
-
c-Myc Inhibition: A benzimidazole derivative containing a piperidine moiety has been discovered as a c-Myc inhibitor with potential applications in lung cancer therapy.[7]
Synthesis and Structure-Activity Relationships
The synthesis of this compound and its derivatives can be achieved through various synthetic routes.[8] Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. For instance, the replacement of the imidazole ring with a piperidine moiety has been shown to differentially affect the potency of histamine H3-receptor antagonists.[9]
Conclusion
This compound and its derivatives represent a versatile chemical scaffold with significant biological activity, primarily as modulators of the histamine H3 receptor. The detailed experimental protocols and strategic workflows outlined in this guide provide a robust framework for researchers and drug development professionals to investigate and harness the therapeutic potential of this important class of compounds. Further exploration of their activity at other biological targets may unveil novel therapeutic applications.
References
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Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399. [Link]
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Vollinga, R. C., et al. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332-333. [Link]
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Vollinga, R. C., de Koning, J. P., Jansen, F. P., Leurs, R., Menge, W. M. P. B., & Timmerman, H. (1994). A New Potent and Selective Histamine H3 Receptor Agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332–333. [Link]
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Stark, H., et al. (1998). 4-[(1H-imidazol-4-yl) Methyl] Benzamidines and Benzylamidines: Novel Antagonists of the Histamine H3 Receptor. Bioorganic & Medicinal Chemistry Letters, 8(16), 2263-2268. [Link]
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Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799. [Link]
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MySkinRecipes. (n.d.). 4-((1H-IMIDAZOL-4-YL)METHYL)PIPERIDINE DIHYDROBROMIDE. Retrieved from [Link]
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Liedtke, S., et al. (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 367(1), 43-50. [Link]
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Wang, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. [Link]
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Wang, C., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie, 348(12), 856-866. [Link]
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4-(1h-Imidazol-4-yl)-1-methylpiperidine mechanism of action
An In-depth Technical Guide to the Mechanism of Action of 4-(1h-Imidazol-4-yl)-1-methylpiperidine
Introduction
This compound is a heterocyclic small molecule belonging to the imidazole and piperidine derivative classes. Its core structure, 4-[(1H-imidazol-4-yl)methyl]piperidine, is a well-established pharmacophore known to interact with histamine receptors. The addition of a methyl group to the piperidine nitrogen fundamentally alters its pharmacological profile, positioning it and its derivatives as critical tools for neuroscience research and as scaffolds in drug discovery programs. This guide provides an in-depth analysis of its primary mechanism of action, explores potential off-target activities, and presents detailed experimental protocols for its characterization.
Primary Mechanism of Action: Histamine H3 Receptor Antagonism
The principal mechanism of action for this compound and its closely related analogs is the antagonism of the histamine H3 receptor (H3R).[1][2] The H3R is a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor and heteroreceptor in the central and peripheral nervous systems.
The Role of the Histamine H3 Receptor
As an autoreceptor , the H3R is located on histaminergic neurons and its activation by histamine provides a negative feedback signal, inhibiting further synthesis and release of histamine. As a heteroreceptor , it is found on a wide variety of non-histaminergic neurons, where its activation inhibits the release of other crucial neurotransmitters, including:
-
Acetylcholine
-
Norepinephrine
-
Dopamine
-
Serotonin
This widespread modulatory role makes the H3R an attractive target for treating neurological and cognitive disorders.
From Agonist to Antagonist: A Structural Insight
Interestingly, the parent scaffold, 4-[(1H-imidazol-4-yl)methyl]piperidine, is a potent H3R agonist .[3] The transformation from agonist to antagonist is achieved by substituting the piperidine ring with lipophilic functional groups. The N-methyl group on this compound contributes to this antagonistic profile by introducing a key lipophilic element, which is a common requirement for H3R antagonism.
Signaling Pathway Interruption
The H3R is constitutively active and couples to the Gi/o family of G proteins. Agonist binding stabilizes the active conformation, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of voltage-gated Ca2+ channels.
As an antagonist (or more accurately, an inverse agonist, given the receptor's constitutive activity), this compound binds to the H3R but does not activate it. Instead, it blocks the binding of the endogenous agonist (histamine) and reduces the receptor's basal activity. This action disinhibits the presynaptic neuron, leading to an enhanced release of histamine and other neurotransmitters modulated by H3 heteroreceptors.
Caption: A logical workflow for in vitro characterization of this compound.
Protocol 3: Cytochrome P450 Inhibition Assay
Objective: To assess the potential for drug-drug interactions by measuring the inhibition of CYP2D6.
Methodology: Fluorometric assay using human liver microsomes.
Step-by-Step Protocol:
-
Reagents: Obtain pooled human liver microsomes (HLMs) and a fluorogenic probe substrate for CYP2D6 (e.g., AMMC).
-
Assay Setup: In a black 96-well plate, pre-incubate HLMs with serial dilutions of the test compound. Include a known CYP2D6 inhibitor (e.g., quinidine) as a positive control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a pre-warmed mixture of the probe substrate and an NADPH-regenerating system.
-
Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile).
-
Fluorescence Reading: Read the fluorescence of the metabolized product on a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the percent inhibition relative to vehicle controls and plot against the log concentration of the test compound to determine the IC50 value.
Causality Check: This assay directly quantifies a critical ADME (Absorption, Distribution, Metabolism, and Excretion) property, providing essential data for assessing the compound's drug development potential.
Summary and Future Directions
This compound functions primarily as a histamine H3 receptor antagonist. Its mechanism involves blocking the constitutive and agonist-induced activity of this presynaptic Gi/o-coupled receptor, thereby increasing the release of histamine and other key neurotransmitters in the brain. While this makes it a valuable pharmacological tool, its development into a therapeutic agent is challenged by potential off-target activities and a high propensity for CYP450 enzyme inhibition, a known liability of the imidazole scaffold.
Future research should focus on structural modifications to the this compound scaffold to enhance selectivity for the H3 receptor and mitigate CYP inhibition. By systematically exploring the structure-activity and structure-liability relationships, it may be possible to develop next-generation H3R antagonists with an improved safety and efficacy profile for the treatment of various neurological disorders.
References
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Vaccaro, W. D., Sher, R., Berlin, M., Shih, N. Y., Aslanian, R., Schwerdt, J. H., McCormick, K. D., Piwinski, J. J., West, R. E., Jr, Anthes, J. C., Williams, S. M., Wu, R. L., She, H. S., Rivelli, M. A., Mutter, J. C., Corboz, M. R., Hey, J. A., & Favreau, L. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395–399. [Link]
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Vollinga, R. C., de Koning, J. P., Jansen, F. P., Leurs, R., Menge, W. M. P. B., & Timmerman, H. (1994). A New Potent and Selective Histamine H3 Receptor Agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332–333. [Link]
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Atwal, K. S., O'Neil, S. V., Ahmad, S., Doweyko, L., Kirby, M., Dorso, C. R., Chandrasena, G., Chen, B. C., Zhao, R., & Zahler, R. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796–4799. [Link]
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Stark, H., Krause, M., Kalden, M., Schunack, W., Ligneau, X., Arrang, J. M., Ganellin, C. R., & Schwartz, J. C. (1998). 4-[(1H-imidazol-4-yl) Methyl] Benzamidines and Benzylamidines: Novel Antagonists of the Histamine H3 Receptor. Bioorganic & Medicinal Chemistry Letters, 8(16), 2263–2268. [Link]
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Krause, M., Stark, H., & Schunack, W. (1997). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie, 330(9), 263–268. [Link]
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PubChem. 4-((1H-Imidazol-1-yl)methyl)piperidine. PubChem. [Link]
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Jacobson, M. A., et al. (2010). The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site. Molecular Pharmacology, 78(4), 648–657. [Link]
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Sforza, F., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6619. [Link]
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Trabanco, A. A., et al. (2006). 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine Derivatives, a Novel Class of Selective Delta-Opioid Agonists. Bioorganic & Medicinal Chemistry Letters, 16(1), 146–149. [Link]
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Trabanco, A. A., et al. (2005). 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, a novel class of selective δ-opioid agonists. ResearchGate. [Link]
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Al-Ghorbani, M., et al. (2022). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2022(3), M1453. [Link]
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Hudson, A. L., et al. (2001). The effect of 1-(4,5-dihydro-1H-imidazol-2-yl) isoquinoline on monoamine release and turnover in the rat frontal cortex. Naunyn-Schmiedeberg's Archives of Pharmacology, 364(3), 229–235. [Link]
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Jacobson, M. A., et al. (2010). The M1 Muscarinic Receptor Allosteric Agonists AC-42 and 1-[1'-(2-Methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one Bind to a Unique Site Distinct from the Acetylcholine Orthosteric Site. ResearchGate. [Link]
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Di Pietro, O., et al. (2003). Synthesis and pharmacological evaluation of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines with clozapine-like mixed activities at dopamine D(2), serotonin, and GABA(A) receptors. Journal of Medicinal Chemistry, 46(13), 2695–2705. [Link]
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D'Agostino, G., et al. (1991). Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. British Journal of Pharmacology, 102(2), 399–405. [Link]
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Carlsen, M., & Staerk, D. (2023). Muscarinic Agonists. StatPearls. [Link]
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Luo, G., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Bioorganic & Medicinal Chemistry Letters, 23(11), 3157–3161. [Link]
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Nakamura, J., et al. (1982). [General pharmacological studies on cis-1-acetyl-4-[4-[[2-(2, 4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl] methoxy] phenyl] piperazine]. The Japanese Journal of Antibiotics, 35(6), 1629–1648. [Link]
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Bautista-Aguilera, Ó. M., et al. (2023). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603. [Link]
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Ulen, A., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 13(15), 2294–2307. [Link]
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potential therapeutic targets of 4-(1h-Imidazol-4-yl)-1-methylpiperidine
An In-Depth Technical Guide to Investigating the Therapeutic Potential of 4-(1H-Imidazol-4-yl)-1-methylpiperidine
Introduction
This compound is a small molecule featuring a distinct combination of a 4-substituted imidazole ring and an N-methylated piperidine core. While not extensively characterized in publicly accessible literature, its structural motifs are present in numerous biologically active compounds, suggesting a rich, albeit unexplored, pharmacological potential. The imidazole moiety is a cornerstone of histamine's structure, and the N-methylpiperidine scaffold is a classic feature in ligands for muscarinic acetylcholine receptors. This guide provides a comprehensive framework for the systematic evaluation of this compound, outlining a logical progression from computational prediction to rigorous in vitro validation to identify and characterize its potential therapeutic targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the therapeutic value of this and structurally related compounds.
Part 1: Physicochemical Characterization and In Silico Target Prediction
Before embarking on extensive in vitro screening, a foundational understanding of the molecule's properties and likely target classes is essential. This initial phase focuses on computational and theoretical analysis to guide subsequent experimental design.
Physicochemical Profile Prediction
A molecule's absorption, distribution, metabolism, and excretion (ADME) properties are intrinsically linked to its physicochemical characteristics. Standard computational models can provide valuable early insights.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Drug Development |
| Molecular Weight | ~165.24 g/mol | Favorable; adheres to Lipinski's Rule of Five (<500 Da) for oral bioavailability. |
| cLogP | ~0.5 - 1.5 | Indicates good aqueous solubility and a balance of hydrophilicity/lipophilicity, suggesting potential for good absorption and distribution. |
| Topological Polar Surface Area (TPSA) | ~40-50 Ų | Suggests good potential for oral absorption and cell membrane permeability. |
| pKa (most basic) | ~9.5 - 10.5 (Piperidine N) | The compound will be predominantly protonated at physiological pH (7.4), which can influence receptor interactions and solubility. |
| pKa (second basic) | ~6.0 - 7.0 (Imidazole N) | The imidazole ring may exist in both protonated and neutral forms at physiological pH, potentially allowing for diverse interaction modes. |
In Silico Target Prediction Workflow
Computational screening can prioritize experimental resources by identifying the most probable biological targets. A common approach involves reverse-docking the ligand against a library of known protein structures.
Experimental Protocol: In Silico Reverse Docking and Pharmacophore Screening
-
Ligand Preparation:
-
Generate the 3D conformation of this compound using a chemistry informatics toolkit (e.g., RDKit, Open Babel).
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Generate potential protonation states and tautomers relevant to physiological pH (7.4), as both the piperidine and imidazole nitrogens can be protonated.
-
-
Target Library Preparation:
-
Compile a library of high-resolution crystal structures of potential targets. Prioritize histamine (H1-H4) and muscarinic (M1-M5) G-protein coupled receptors (GPCRs). Include other CNS targets containing related scaffolds.
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues, particularly histidines.
-
Define the binding pocket for docking based on known co-crystallized ligands or using pocket prediction algorithms.
-
-
Molecular Docking:
-
Utilize docking software (e.g., AutoDock Vina, Schrödinger's Glide) to dock the prepared ligand conformations into the binding sites of the target library.
-
The docking algorithm will sample different poses (orientations and conformations) of the ligand within the binding site and calculate a corresponding binding affinity score.
-
-
Analysis and Prioritization:
-
Rank the potential targets based on the predicted binding energies. Lower binding energy scores typically indicate a more favorable interaction.
-
Visually inspect the top-scoring poses to ensure that the predicted interactions are chemically sensible (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts). For instance, the protonated piperidine nitrogen would be expected to form an ionic bond with an acidic residue like aspartate, a common feature in aminergic GPCR binding pockets.
-
Prioritize targets that appear consistently across multiple docking algorithms or scoring functions for in vitro validation.
-
Caption: Workflow for in silico target identification of this compound.
Part 2: Primary Target Class Assessment - Histamine Receptors
The structural analogy between the 4-(imidazol-4-yl) moiety and histamine itself provides a strong rationale for investigating the histamine receptors (H1, H2, H3, and H4) as primary targets. These GPCRs mediate a wide range of (patho)physiological effects, making them valuable therapeutic targets.
Rationale and Signaling Pathways
-
H1 Receptor: Couples to Gq/11, leading to the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular Ca2+ and activation of Protein Kinase C (PKC). H1 antagonists are classic anti-allergy medications.
-
H2 Receptor: Couples to Gs, activating adenylyl cyclase (AC) and leading to an increase in intracellular cyclic AMP (cAMP). H2 antagonists are used to reduce gastric acid secretion.
-
H3 and H4 Receptors: Couple to Gi/o, inhibiting adenylyl cyclase and decreasing cAMP levels. H3 is primarily a presynaptic autoreceptor in the CNS, while H4 is found on hematopoietic cells and is involved in immune modulation.
Caption: Simplified signaling pathways for histamine receptor subtypes.
Experimental Validation: Binding and Functional Assays
A tiered approach is recommended, starting with binding assays to determine affinity, followed by functional assays to establish efficacy (agonist, antagonist, or inverse agonist activity).
Experimental Protocol: Radioligand Binding Assay for Histamine Receptors
This protocol is a template and should be optimized for each receptor subtype using a specific radioligand.
-
Membrane Preparation:
-
Use commercially available cell membranes prepared from HEK293 or CHO cells stably expressing a single human histamine receptor subtype (e.g., H1R, H2R, H3R, or H4R).
-
Thaw membranes on ice and dilute to the desired concentration (e.g., 5-20 µg of protein per well) in the appropriate binding buffer.
-
-
Competition Binding Assay:
-
Set up a 96-well plate with three types of wells: Total Binding, Non-Specific Binding (NSB), and Competition.
-
Total Binding: Add membrane preparation and a fixed concentration of a known high-affinity radioligand (e.g., [³H]-pyrilamine for H1R, [¹²⁵I]-iodoaminopotentidine for H2R).
-
NSB: Add membrane, radioligand, and a high concentration of a known, non-labeled competitor (e.g., 10 µM astemizole for H1R) to saturate all specific binding sites.
-
Competition: Add membrane, radioligand, and serial dilutions of the test compound, this compound (e.g., from 1 nM to 100 µM).
-
-
Incubation and Filtration:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The filter traps the membranes while unbound radioligand passes through.
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Analysis:
-
Allow the filters to dry, then add scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter.
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).
-
Calculate the binding affinity (Ki) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
-
Experimental Protocol: cAMP Functional Assay for H2 (Gs) and H3/H4 (Gi) Receptors
This assay measures changes in intracellular cAMP levels following receptor activation or inhibition.
-
Cell Culture:
-
Culture CHO or HEK293 cells stably expressing the H2, H3, or H4 receptor in appropriate media.
-
Seed the cells into a 96-well or 384-well plate and grow to near confluency.
-
-
Assay Procedure (Agonist Mode):
-
Wash the cells and incubate them in stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Add serial dilutions of this compound and incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Plot the cAMP response against the log concentration of the compound to determine the EC₅₀ (potency) and Emax (efficacy) relative to a known full agonist (e.g., histamine).
-
-
Assay Procedure (Antagonist Mode):
-
Pre-incubate the cells with serial dilutions of the test compound.
-
Add a fixed concentration of a known agonist (e.g., histamine at its EC₈₀ concentration).
-
Incubate and measure cAMP levels as described above.
-
A decrease in the agonist-induced cAMP signal indicates antagonist activity. Calculate the IC₅₀ and use the Schild regression analysis to determine the antagonist affinity (Kb).
-
Part 3: Secondary Target Class Assessment - Muscarinic Receptors
The N-methylpiperidine moiety is a well-known pharmacophore for muscarinic acetylcholine receptors (M1-M5). These receptors are involved in a vast array of physiological functions in both the central and peripheral nervous systems, making them attractive drug targets for conditions ranging from Alzheimer's disease to overactive bladder. The same principles of binding and functional assays described for histamine receptors can be applied to the muscarinic receptor family, using appropriate radioligands (e.g., [³H]-N-methylscopolamine) and functional readouts (e.g., calcium flux for Gq-coupled M1, M3, M5; cAMP inhibition for Gi-coupled M2, M4).
Part 4: Unbiased Screening and Target Deconvolution
If targeted approaches against histamine and muscarinic receptors do not yield significant results, an unbiased, phenotypic screening strategy can reveal unexpected biological activities.
Phenotypic Screening
This approach involves testing the compound across a diverse panel of cell-based assays that measure complex cellular processes without a preconceived target.
-
Assay Panel: A typical panel might include assays for cell proliferation, cytotoxicity, apoptosis, cell cycle progression, neurite outgrowth, or cytokine release across various cell lines (e.g., cancer cell lines, neuronal cells, immune cells).
-
High-Content Imaging: This powerful technique uses automated microscopy and image analysis to quantify changes in cell morphology, protein localization, and organelle health in response to compound treatment, providing a rich, multi-parametric dataset.
Target Deconvolution
If a desirable phenotype is identified, the next critical step is to identify the specific molecular target responsible for that effect.
-
Affinity-Based Methods: This is a classic approach where the compound is immobilized on a solid support (e.g., beads) to create an "affinity matrix." A cell lysate is passed over this matrix, and proteins that bind to the compound are captured, eluted, and identified using mass spectrometry.
-
Genetic Methods: Techniques like shRNA/siRNA or CRISPR-Cas9 screening can be used. In a drug-sensitized screen, a library of genetic perturbations is introduced into cells. Clones that become resistant or hypersensitive to the compound's effect point towards the involvement of the perturbed gene product in the drug's mechanism of action.
Caption: Workflow from phenotypic screening to target deconvolution.
Summary and Future Directions
The investigation of this compound represents a journey from rational, structure-based hypotheses to unbiased discovery. The primary lines of inquiry should focus on its potential interactions with histamine and muscarinic receptors, given its key structural features. Rigorous in vitro binding and functional assays are paramount to confirm or refute these initial hypotheses and to determine the compound's affinity, potency, and functional modality (agonist vs. antagonist).
Should these targeted approaches prove unfruitful, phenotypic screening offers a powerful alternative to uncover novel bioactivity. The subsequent identification of the molecular target through deconvolution techniques is a challenging but essential step in transforming a bioactive compound into a tool for chemical biology or a starting point for a drug discovery program. Upon successful validation of a target, future work would involve establishing a structure-activity relationship (SAR) through medicinal chemistry, optimizing for potency and selectivity, and ultimately progressing the most promising analogues into in vivo models of disease.
References
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Lipinski's Rule of Five: Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]
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Molecular Docking Software (AutoDock Vina): Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]
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Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
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GPCR Signaling Pathways Review: Wettschurek, N., & Offermanns, S. (2005). Mammalian G proteins and their cell type specific functions. Physiological Reviews, 85(4), 1159–1204. [Link]
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Target Deconvolution Strategies: Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891–903. [Link]
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High-Content Screening: Zanella, F., Lorens, J. B., & Link, W. (2010). High-content screening: seeing is believing. Trends in Biotechnology, 28(5), 237–245. [Link]
An In-Depth Technical Guide to the In Vitro Screening of 4-(1H-Imidazol-4-yl)-1-methylpiperidine Derivatives
Abstract
The 4-(1H-imidazol-4-yl)-1-methylpiperidine scaffold is a privileged structure in medicinal chemistry, notably recognized for its interaction with histamine receptors, particularly the H3 receptor subtype. As a G protein-coupled receptor (GPCR) with significant constitutive activity, the histamine H3 receptor represents a compelling target for therapeutic intervention in a variety of central nervous system disorders.[1] This guide provides a comprehensive framework for the in vitro screening of novel derivatives of this compound, with a primary focus on characterizing their affinity and functional activity at the histamine H3 receptor. We will detail a tiered screening cascade, beginning with primary binding assays to establish affinity, followed by secondary functional assays to elucidate the pharmacological profile (agonist, antagonist, or inverse agonist) of the compounds. The protocols and rationale presented herein are designed to provide researchers, scientists, and drug development professionals with a robust and logical pathway for the systematic evaluation of this important class of molecules.
Introduction: The Therapeutic Potential of Targeting the Histamine H3 Receptor
The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[2] This neuromodulatory role places the H3R at a critical nexus for regulating sleep-wake cycles, cognition, and other neurological processes.[3] The receptor is coupled to the Gi/o family of G proteins, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][4]
A distinguishing feature of the H3R is its high degree of constitutive activity, meaning it can signal in the absence of an agonist.[1] This has made the development of inverse agonists—compounds that reduce this basal signaling—a key strategy in H3R-targeted drug discovery. The this compound core structure is a well-established pharmacophore for potent H3R ligands. This guide outlines a systematic in vitro screening approach to identify and characterize new derivatives with therapeutic potential.
The Screening Cascade: A Multi-Faceted Approach to Ligand Characterization
A tiered screening approach is essential for the efficient and comprehensive evaluation of a library of novel compounds. This strategy allows for the rapid identification of promising candidates in primary assays, which can then be subjected to more detailed characterization in secondary and tertiary assays.
Caption: A tiered in vitro screening cascade for this compound derivatives.
Primary Screening: Determining Binding Affinity
The initial step in our screening cascade is to determine the binding affinity of the synthesized derivatives for the human histamine H3 receptor. A radioligand binding assay is the gold standard for this purpose, providing a direct measure of the interaction between a compound and its target receptor.
Radioligand Binding Assay Protocol
This protocol is adapted from established methods for H3R binding assays.[5][6][7]
Objective: To determine the inhibitory constant (Ki) of test compounds for the H3R.
Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail.
-
Assay binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Radioligand: [3H]Nα-methylhistamine (a potent H3R agonist).
-
Non-specific binding control: Histamine (10 µM).
-
96-well plates.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail.
-
MicroBeta counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hH3R cells to confluency.
-
Harvest cells and homogenize in cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in fresh buffer.
-
Determine protein concentration using a BCA protein assay.
-
Store membrane aliquots at -80°C.
-
-
Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend in assay binding buffer.
-
In a 96-well plate, add in the following order:
-
150 µL of membrane suspension.
-
50 µL of test compound at various concentrations (or buffer for total binding).
-
50 µL of [3H]Nα-methylhistamine.
-
-
For non-specific binding wells, add 50 µL of 10 µM histamine instead of the test compound.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Count the radioactivity using a MicroBeta counter.
-
Data Analysis:
The data will be analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
| Compound | IC50 (nM) | Ki (nM) |
| Derivative 1 | 15.2 | 7.8 |
| Derivative 2 | 5.8 | 2.9 |
| Derivative 3 | 120.5 | 61.5 |
| Reference Cpd | 8.9 | 4.5 |
Table 1: Example Radioligand Binding Assay Data
Secondary Screening: Elucidating Functional Activity
cAMP Functional Assay Protocol
This protocol utilizes a homogenous time-resolved fluorescence (HTRF) assay, a widely used method for measuring cAMP levels in a high-throughput format.[9]
Objective: To characterize the functional activity of test compounds at the H3R by measuring changes in intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor.
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
HTRF cAMP assay kit (e.g., from Cisbio).
-
384-well white plates.
-
Plate reader capable of HTRF measurements.
Procedure:
-
Cell Plating:
-
Seed HEK293-hH3R cells into 384-well white plates and incubate overnight.
-
-
Agonist Mode:
-
Remove the culture medium and add assay buffer.
-
Add test compounds at various concentrations.
-
Incubate for 30 minutes at room temperature.
-
Add HTRF reagents according to the manufacturer's protocol.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Antagonist/Inverse Agonist Mode:
-
Remove the culture medium and add assay buffer containing forskolin (to stimulate cAMP production).[10]
-
Add test compounds at various concentrations.
-
Incubate for 30 minutes at room temperature.
-
Add HTRF reagents according to the manufacturer's protocol.
-
Read the plate on an HTRF-compatible plate reader.
-
Data Analysis:
-
Agonists will cause a dose-dependent decrease in cAMP levels.
-
Inverse agonists will cause a dose-dependent decrease in the forskolin-stimulated cAMP levels.
-
Antagonists will block the effect of a known H3R agonist on cAMP levels.
| Compound | EC50/IC50 (nM) | Mode of Action |
| Derivative 1 | IC50 = 25.6 | Inverse Agonist |
| Derivative 2 | IC50 = 8.3 | Inverse Agonist |
| Derivative 3 | No effect | - |
| Histamine | EC50 = 12.1 | Agonist |
Table 2: Example cAMP Functional Assay Data
Caption: Simplified signaling pathway of the histamine H3 receptor.
Tertiary Screening (Optional): Direct Measurement of G Protein Activation
For compounds of particular interest, a GTPγS binding assay can be employed to directly measure the activation of G proteins by the H3R. This assay provides a more proximal readout of receptor activation compared to second messenger assays.
GTPγS Binding Assay Protocol
Objective: To measure the ability of test compounds to stimulate the binding of [35S]GTPγS to G proteins coupled to the H3R.
Materials:
-
HEK293-hH3R cell membranes.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP.
-
[35S]GTPγS.
-
Non-specific binding control: unlabeled GTPγS.
-
Scintillation proximity assay (SPA) beads.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add cell membranes, SPA beads, and GDP.
-
Add test compounds at various concentrations.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Centrifuge the plates to pellet the beads.
-
Read the plates on a scintillation counter.
-
Data Analysis:
Agonists and inverse agonists will produce a dose-dependent increase in [35S]GTPγS binding.
| Compound | EC50 (nM) | % Stimulation |
| Derivative 2 | 10.5 | 120% |
| Histamine | 15.2 | 100% |
Table 3: Example GTPγS Binding Assay Data
Conclusion
The in vitro screening cascade detailed in this guide provides a robust and logical framework for the identification and characterization of novel this compound derivatives targeting the histamine H3 receptor. By systematically assessing binding affinity and functional activity, researchers can effectively prioritize compounds for further preclinical development. The integration of multiple assay formats, from radioligand binding to second messenger and G protein activation assays, ensures a comprehensive understanding of the pharmacological profile of each derivative, ultimately accelerating the discovery of new therapeutics for neurological disorders.
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Signaling pathways associated with the histamine H3 receptor. The... ResearchGate. [Link]
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Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. PubMed. [Link]
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The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors. PubMed Central. [Link]
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Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]
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Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]
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Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
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GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
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Histamine homologues discriminating between two functional H3 receptor assays. Evidence for H3 receptor heterogeneity? PubMed. [Link]
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Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]
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cAMP assays in GPCR drug discovery. PubMed. [Link]
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Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. PMC. [Link]
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Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. PMC. [Link]
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Implementation of a fluorescence-based screening assay identifies histamine H3 receptor antagonists clobenpropit and iodophenpropit as subunit-selective N-methyl-D-aspartate receptor antagonists. PubMed. [Link]
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Robust cAMP assay kit for Gi coupled GPCRs? ResearchGate. [Link]
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. PubMed. [Link]
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Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity. MDPI. [Link]
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4-((1H-Imidazol-1-yl)methyl)piperidine. PubChem. [Link]
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A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. PubMed. [Link]
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Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. SciSpace. [Link]
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Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evalu. Semantic Scholar. [Link]
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Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. Publikationsserver der Universität Regensburg. [Link]
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Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors | Request PDF. ResearchGate. [Link]
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]
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4-Phenyl-4-[1H-imidazol-2-yl]-piperidine Derivatives, a Novel Class of Selective Delta-Opioid Agonists. PubMed. [Link]
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In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Pharmacology. [Link]
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In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. PubMed. [Link]
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Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. [Link]
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Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. MDPI. [Link]
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2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. [Link]
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Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]
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Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. PubMed. [Link]
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Foreword: The Strategic Value of the Imidazole-Piperidine Scaffold
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Imidazole-Piperidine Compounds
The convergence of the imidazole and piperidine rings creates a privileged heterocyclic scaffold of immense interest to medicinal chemists. The imidazole ring, an electron-rich aromatic heterocycle, is a key component of essential biological molecules like the amino acid histidine and histamine.[1] Its ability to act as a hydrogen bond donor and acceptor, coupled with its amphoteric nature, allows it to engage in diverse interactions with biological targets such as enzymes and receptors.[1][2][3] The piperidine ring, a saturated six-membered heterocycle, provides a robust, three-dimensional framework that can be strategically substituted to modulate physicochemical properties like solubility and lipophilicity, thereby improving a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]
The fusion of these two moieties has yielded compounds with a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroactive properties.[5][6][7][8][9] This guide serves as a technical deep-dive for researchers and drug development professionals, elucidating the core synthetic strategies for constructing these valuable compounds and the rationale driving their discovery. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, providing field-proven insights into the synthesis, functionalization, and biological evaluation of this versatile chemical class.
Part 1: Retrosynthetic Analysis and Core Synthetic Strategies
The assembly of an imidazole-piperidine compound can be approached from several strategic directions. The optimal route is dictated by the desired substitution pattern, the availability of starting materials, and the need for stereochemical control. A high-level retrosynthetic analysis reveals two primary pathways: the sequential construction of one heterocycle onto the other, or the convergent coupling of pre-functionalized imidazole and piperidine precursors.
Figure 1: High-level retrosynthetic strategies for imidazole-piperidine synthesis.
Constructing the Imidazole Ring
The synthesis of the imidazole core is a foundational step in many approaches. Several classical and modern methods are at the disposal of the synthetic chemist.
-
Debus-Radziszewski Synthesis: This is one of the earliest and most fundamental methods, involving the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia.[1][10] While versatile for producing tri-substituted imidazoles, its reliance on harsh conditions can limit its applicability for sensitive substrates.
-
Van Leusen Imidazole Synthesis: A highly effective modern alternative, this reaction utilizes Tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine (formed from an aldehyde and a primary amine).[11][12] This method is prized for its milder conditions and its ability to generate 1,4- or 1,5-disubstituted imidazoles, which can be challenging to access via classical methods.[12] The mechanism involves the deprotonation of TosMIC, attack on the imine, and subsequent intramolecular cyclization.[12]
-
Marckwald Synthesis: This route involves the reaction of an α-aminoketone with a cyanate or isothiocyanate, leading to an intermediate that cyclizes to form the imidazole ring.[1] It is particularly useful for preparing 2-mercaptoimidazoles.
| Synthesis Method | Key Reagents | Typical Products | Key Advantages |
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | 2,4,5-Trisubstituted Imidazoles | Readily available starting materials.[1][2] |
| Van Leusen | Aldimine, TosMIC, Base (e.g., K₂CO₃) | 1,4- or 1,5-Disubstituted Imidazoles | Mild conditions, high efficiency.[12] |
| Marckwald | α-Aminoketone, Cyanate/Isothiocyanate | 2-Mercaptoimidazoles | Access to specific functional handles.[1] |
Assembling the Piperidine Moiety
The piperidine ring, particularly when substituted, offers a rich playground for synthetic design. Control over substitution patterns and stereochemistry is paramount.
-
Catalytic Hydrogenation of Pyridines: This is arguably the most common and direct method for accessing the piperidine core.[13] A wide variety of catalysts, including rhodium, palladium, and iridium complexes, can be employed to reduce substituted pyridines to the corresponding piperidines.[13][14] The choice of catalyst and conditions can influence the stereochemical outcome, often leading to all-cis substituted products.[13]
-
Dieckmann Condensation: This intramolecular condensation of a diester is a classic and powerful method for forming cyclic β-keto esters. For piperidines, this is often applied to precursors derived from the double Michael addition of a primary amine to two equivalents of an acrylate ester, which after cyclization, hydrolysis, and decarboxylation yields a 4-piperidone.[15] These 4-piperidone intermediates are exceptionally valuable for further functionalization.[15][16]
-
Intramolecular Cyclization Reactions: A variety of other cyclization strategies exist, including the aza-Michael reaction, electrophilic cyclization, and radical C-H amination.[14] These methods are often employed for complex targets and allow for precise stereochemical control.[14]
Key Coupling Strategies: Uniting the Two Rings
With the individual heterocycles in hand (or their precursors), the final step is to join them. The choice of coupling strategy is critical for the overall efficiency of the synthesis.
-
Building the Imidazole onto a Piperidine Scaffold: A common and effective strategy involves using a functionalized piperidine as the starting point. For instance, 2-(piperidin-4-yl)-1H-benzo[d]imidazole can be synthesized by refluxing piperidine-4-carboxylic acid with o-phenylenediamine.[17] This method directly installs the piperidine at the 2-position of the resulting benzimidazole.
-
Palladium-Catalyzed Cross-Coupling: For convergent syntheses, modern cross-coupling reactions are indispensable. Reactions like the Suzuki-Miyaura (using boronic acids) and Buchwald-Hartwig (using amines) couplings allow for the precise formation of C-C or C-N bonds between pre-synthesized and functionalized imidazole and piperidine rings.[18] This approach offers maximum flexibility for creating diverse libraries of analogues for structure-activity relationship (SAR) studies.
Part 2: Experimental Protocols and Methodologies
Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. The following sections provide step-by-step methodologies for key transformations.
Protocol 2.1: Synthesis of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole (Sequential Approach)
This protocol details the construction of a benzimidazole ring directly onto a piperidine precursor, a method noted for its operational simplicity.[17]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add piperidine-4-carboxylic acid (1.0 eq), o-phenylenediamine (1.0 eq), and toluene (approx. 10 mL per 0.01 mol of reactant).
-
Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH) as a catalyst (approx. 2 mL per 0.01 mol of reactant).
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux (approx. 110-120 °C) for 3-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[17]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.
-
Isolation: Filter the solid product, wash with a small amount of cold toluene, and dry under vacuum to yield 2-(piperidin-4-yl)-1H-benzo[d]imidazole.[17]
-
Purification & Characterization: If necessary, the product can be further purified by column chromatography or recrystallization. The structure must be confirmed using spectroscopic methods such as ¹H NMR, Mass Spectrometry, and IR spectroscopy.[17]
Protocol 2.2: Suzuki-Miyaura Coupling for C-C Bond Formation (Convergent Approach)
This protocol outlines a general procedure for creating a C-C bond between a bromo-functionalized benzimidazole-piperidine core and a boronic acid, demonstrating a powerful method for library generation.[18]
Step-by-Step Methodology:
-
Reagent Preparation: In a reaction vessel suitable for inert atmosphere chemistry, combine the key intermediate, tert-butyl 4-(5-bromo-2-aryl-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate (1.0 eq), the desired aryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a suitable solvent system, typically a mixture like 1,4-dioxane and water.
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl substituted compound.[18]
Part 3: Biological Activity and Structure-Activity Relationships (SAR)
The ultimate goal of synthesizing novel imidazole-piperidine compounds is the discovery of new therapeutic agents. This scaffold has proven to be a fertile ground for identifying potent modulators of various biological targets.
A Spectrum of Therapeutic Potential
-
Anti-Inflammatory Agents: Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have shown potent inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages.[5] Specific compounds from this class displayed more potent in vivo anti-inflammatory activity than ibuprofen in mouse models.[5]
-
Anticancer Agents: The imidazole-piperazine scaffold has been developed into a potent class of cyclin-dependent kinase (CDK) inhibitors, which are crucial regulators of the cell cycle.[19] These compounds have been shown to inhibit tumor growth in mouse xenograft models when dosed orally.[19]
-
Opioid Receptor Modulators: 4-substituted piperidine compounds have been investigated as ligands with balanced affinity for the μ-opioid receptor (MOR) and δ-opioid receptor (DOR).[20] A mixed MOR agonist/DOR antagonist profile is a promising strategy for developing analgesics with a reduced potential for dependence and tolerance.[20]
Figure 2: Diverse biological activities of the imidazole-piperidine scaffold.
Causality in SAR: Guiding Lead Optimization
SAR studies are crucial for rationally designing more potent and selective compounds. The systematic modification of the imidazole-piperidine core reveals key insights into molecular recognition.
For a series of CDK inhibitors based on an imidazole-piperazine structure, SAR studies revealed critical interactions.[19] A novel binding mode was discovered where a bridging water molecule mediates an interaction with Asp 86 of CDK2, conferring selectivity for the CDK family over other kinases.[19] This insight is invaluable; it explains why certain analogues are selective and provides a clear hypothesis for designing future compounds to exploit this interaction.
In another example, the replacement of the imidazole ring in histamine H₃-receptor antagonists with a piperidine ring had a differential effect on potency.[8] For some parent compounds, this replacement caused a dramatic drop in activity (>100-fold), while for others, the potency was largely retained.[8] This demonstrates that the imidazole is not universally essential and its role is highly dependent on the overall molecular context, likely influencing the compound's conformation and electronic properties required for receptor binding.
| Target | Parent Scaffold | Modification | Effect on Activity | Rationale / Insight |
| CDK2 | Imidazole-Piperazine | Introduction of specific polar groups | Increased selectivity | Exploits a novel binding mode via a bridging water molecule to Asp 86.[19] |
| H₃-Receptor | Thioperamide (Imidazole) | Replace Imidazole with Piperidine | ~500-fold decrease in potency (pA₂) | Imidazole is critical for H₃-receptor interaction in this specific chemical series.[8] |
| H₃-Receptor | FUB 181 (Imidazole) | Replace Imidazole with Piperidine | Potency is maintained | The piperidine ring can successfully mimic the necessary pharmacophoric features of the imidazole in this context.[8] |
| TRPV1 | Benzimidazole | Design of 4,5-biarylimidazoles | Identification of potent antagonists | Demonstrates successful scaffold hopping to optimize properties.[21] |
Part 4: Future Directions and Conclusion
The imidazole-piperidine scaffold remains a highly validated and promising starting point for drug discovery campaigns. Future efforts will likely focus on several key areas:
-
Stereocontrolled Synthesis: The development of more efficient asymmetric syntheses to access enantiomerically pure substituted piperidines will be critical, as stereochemistry often plays a decisive role in biological activity and off-target effects.[4]
-
Novel Coupling Methodologies: The continued innovation in cross-coupling and C-H activation chemistries will enable even more diverse and complex analogues to be synthesized with greater efficiency.
-
Fragment-Based and Computational Design: Integrating computational modeling and fragment-based screening will allow for a more rational exploration of the chemical space around the imidazole-piperidine core, accelerating the identification of high-quality lead compounds.
References
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
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PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
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PubMed. (n.d.). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from [Link]
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PubMed. (2008). Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode. Bioorganic & Medicinal Chemistry Letters, 18(15), 4442-4446. Retrieved from [Link]
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A Strategic Approach to the Preliminary Toxicity Assessment of 4-(1H-Imidazol-4-yl)-1-methylpiperidine: An In-Depth Technical Guide
This guide provides a comprehensive framework for the preliminary toxicity assessment of the novel chemical entity, 4-(1H-Imidazol-4-yl)-1-methylpiperidine. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a scientifically-driven, tiered approach that prioritizes resource efficiency and robust, early-stage safety evaluation. The methodologies outlined herein are grounded in established principles of toxicology and leverage a combination of modern in silico and in vitro techniques to build a foundational understanding of the compound's potential liabilities.
Section 1: Compound Profile and Rationale for a Tiered Assessment Strategy
1.1. Chemical Identity of this compound
-
Chemical Name: this compound
-
CAS Number: 106243-44-1
-
Molecular Formula: C9H15N3
-
Molecular Weight: 165.24 g/mol
-
Chemical Structure:
1.2. The Imperative for a Phased Approach
In early drug discovery, the primary objective of toxicological assessment is not exhaustive characterization but rather the rapid and cost-effective identification of potential hazards that could lead to late-stage attrition. A tiered, or phased, strategy is therefore optimal. This approach commences with computational, in silico, predictions to flag potential areas of concern. These initial findings then guide the selection and design of targeted in vitro assays, ensuring that laboratory resources are deployed judiciously. This iterative process of prediction and confirmation provides a robust preliminary safety profile, enabling informed decision-making regarding the continued development of the compound.
Section 2: Tier 1 - In Silico Assessment: The Predictive Foundation
The initial phase of our assessment leverages computational toxicology to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. These predictive models are built upon vast datasets of chemical structures and their associated toxicological endpoints, allowing for a preliminary risk assessment before any wet lab experiments are conducted.
2.1. Recommended In Silico Tools and Endpoints
A variety of commercial and open-access platforms are available for in silico toxicity prediction. It is advisable to utilize a consensus approach, integrating predictions from multiple models to enhance the reliability of the findings.
| ADMET Parameter | Predicted Endpoint | Rationale and Implication | Exemplar Tools |
| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of oral absorption. Poor absorption may limit oral bioavailability. | ADMETlab 2.0, BIOVIA Discovery Studio |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates the likelihood of the compound crossing into the central nervous system, which can be a desired or an adverse effect. | ADMET-AI, SwissADME |
| Metabolism | Cytochrome P450 (CYP) Inhibition/Metabolism | Predicts interactions with key drug-metabolizing enzymes, which can lead to drug-drug interactions. | ADMETlab 2.0, BIOVIA Discovery Studio |
| Excretion | Renal Organic Cation Transporter (OCT2) Inhibition | Predicts potential for renal clearance issues. | SwissADME |
| Toxicity | hERG Inhibition | Predicts the risk of cardiotoxicity, a major cause of drug withdrawal. | ProTox-II |
| Toxicity | Mutagenicity (Ames Test) | Predicts the potential for the compound to induce genetic mutations. | Derek Nexus, ToxiM |
| Toxicity | Hepatotoxicity | Predicts the potential for drug-induced liver injury (DILI). | ADMETlab 2.0, BIOVIA Discovery Studio |
| Toxicity | Carcinogenicity | Predicts the long-term potential for causing cancer. | Derek Nexus, ProTox-II |
2.2. Workflow for In Silico Assessment
Caption: In Silico Predictive Toxicology Workflow.
Section 3: Tier 2 - In Vitro Confirmation: Foundational Laboratory Assays
Based on the insights gleaned from the in silico assessment, a panel of in vitro assays should be conducted to provide empirical data on the compound's potential toxicity. These assays are crucial for validating or refuting the computational predictions and for establishing a preliminary concentration-response relationship.
3.1. General Cytotoxicity Assessment
The initial step in in vitro testing is to determine the concentration range at which this compound exerts a general cytotoxic effect. This data is essential for designing subsequent, more specific assays.
3.1.1. Recommended Assay: Neutral Red Uptake (NRU) Assay
The Neutral Red Uptake (NRU) assay is a widely used and robust method for assessing cell viability. It is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
3.1.2. Experimental Protocol: Neutral Red Uptake (NRU) Assay
-
Cell Culture:
-
Select a suitable cell line, such as Balb/c 3T3 fibroblasts, which are recommended in OECD guidelines for cytotoxicity testing.
-
Culture the cells in appropriate media and conditions until they reach approximately 80-90% confluency.
-
-
Compound Exposure:
-
Prepare a serial dilution of this compound in culture medium. A broad concentration range (e.g., 0.1 µM to 1000 µM) is recommended for the initial screen.
-
Seed the cells into 96-well plates and allow them to attach overnight.
-
Replace the medium with the medium containing the various concentrations of the test compound. Include vehicle controls (medium with the same solvent concentration used to dissolve the compound) and untreated controls.
-
Incubate the plates for a defined period, typically 24 to 72 hours.
-
-
Neutral Red Staining and Extraction:
-
After the incubation period, remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).
-
Add medium containing Neutral Red (typically 50 µg/mL) and incubate for approximately 3 hours to allow for dye uptake.
-
Remove the staining solution, wash the cells with PBS, and add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the extracted dye using a microplate reader at a wavelength of approximately 540 nm.
-
Calculate the percentage of viable cells compared to the untreated control.
-
Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
3.2. Genotoxicity Assessment
Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key concern in drug development due to its association with carcinogenicity and heritable diseases.
3.2.1. Recommended Assay: In Vitro Micronucleus Test
The in vitro micronucleus test is a comprehensive assay that can detect both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events.
3.2.2. Experimental Protocol: In Vitro Micronucleus Test
-
Cell Culture:
-
Use a mammalian cell line such as CHO (Chinese Hamster Ovary) or human peripheral blood lymphocytes.
-
-
Compound Exposure:
-
Treat the cells with a range of concentrations of this compound, typically up to a maximum concentration that induces approximately 50-60% cytotoxicity, as determined by a preliminary cytotoxicity assay. Include both a short-term (e.g., 3-6 hours) and a long-term (e.g., 24 hours) exposure, with and without metabolic activation (S9 fraction).
-
-
Cell Harvest and Staining:
-
After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest the cells, fix them, and stain them with a DNA-specific dye such as Giemsa or a fluorescent dye like DAPI.
-
-
Microscopic Analysis:
-
Score the frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000 per concentration).
-
-
Data Analysis:
-
Statistically compare the frequency of micronucleated cells in the treated groups to the vehicle control group. A significant, dose-dependent increase in micronuclei indicates a positive result.
-
3.3. Hepatotoxicity Assessment
Drug-induced liver injury (DILI) is a major reason for the failure of drug candidates in clinical trials and for the withdrawal of approved drugs from the market. Therefore, early assessment of hepatotoxicity is crucial.
3.3.1. Recommended Assay: Cytotoxicity in HepG2 Cells
The human hepatoma cell line, HepG2, is a widely used and accepted model for initial hepatotoxicity screening due to its human origin and expression of some drug-metabolizing enzymes.
3.3.2. Experimental Protocol: Cytotoxicity in HepG2 Cells
-
Cell Culture:
-
Culture HepG2 cells in a suitable medium until they form a confluent monolayer.
-
-
Compound Exposure:
-
Expose the HepG2 cells to a range of concentrations of this compound for 24 to 72 hours.
-
-
Viability Assessment:
-
Assess cell viability using a method such as the MTT assay, which measures mitochondrial activity, or a high-content imaging approach that can simultaneously evaluate multiple parameters like cell number, nuclear morphology, and membrane permeability.
-
-
Data Analysis:
-
Determine the IC50 value and compare it to that obtained in a non-hepatic cell line (e.g., Balb/c 3T3). A significantly lower IC50 in HepG2 cells may suggest a specific hepatotoxic liability.
-
3.4. Integrated In Vitro Assessment Workflow
Caption: Tiered In Vitro Toxicity Assessment Workflow.
Section 4: Data Interpretation and Future Directions
The culmination of this preliminary toxicity assessment is a comprehensive report that synthesizes the findings from both the in silico and in vitro evaluations.
4.1. Summary of Potential Findings
| Assay | Potential Outcome | Interpretation | Next Steps |
| In Silico Predictions | Alerts for mutagenicity, hERG inhibition, or hepatotoxicity. | Highlights potential areas of concern that require experimental validation. | Prioritize corresponding in vitro assays. |
| NRU Cytotoxicity Assay | IC50 value determined. | Establishes the general cytotoxic potential of the compound. | Use as a guide for dosing in subsequent assays. |
| In Vitro Micronucleus Test | Positive result (significant increase in micronuclei). | Indicates potential for genotoxicity. | Further investigation into the mechanism (clastogenic vs. aneugenic) may be warranted. Consider structural modifications to mitigate this liability. |
| Hepatotoxicity Assay (HepG2) | Lower IC50 compared to non-hepatic cells. | Suggests a potential for liver-specific toxicity. | Consider more advanced in vitro models, such as primary human hepatocytes or 3D liver spheroids, for further investigation. |
4.2. Concluding Remarks
This guide has outlined a strategic and scientifically sound approach to the preliminary toxicity assessment of this compound. By integrating predictive computational methods with targeted in vitro experimentation, researchers can efficiently and effectively identify potential toxicological liabilities at an early stage of development. This proactive approach to safety assessment is paramount for de-risking drug discovery programs and ultimately contributes to the development of safer and more effective medicines.
References
- Assessing the potential genotoxic properties of chemicals, including nanomaterials (NMs), is a key element in regulatory safety assessment.
- Hepatotoxicity is one of the major causes of failure during drug development and removal of approved drugs from the market.
- Drug-induced liver injury (DILI) is one of the major causes of post-approval withdrawal of therapeutics.
An In-depth Technical Guide to 4-(1H-Imidazol-4-yl)-1-methylpiperidine: A Key Scaffold for Histamine H3 Receptor Modulation
Introduction: Unveiling a Privileged Scaffold in Neuropharmacology
In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds" due to their ability to interact with multiple biological targets, offering a versatile starting point for drug discovery. 4-(1H-Imidazol-4-yl)-1-methylpiperidine is one such scaffold, holding a prominent position in the development of ligands targeting the histamine H3 receptor (H3R). This G protein-coupled receptor (GPCR) is a key regulator of neurotransmitter release in the central nervous system (CNS), and its modulation presents a promising therapeutic strategy for a range of neurological and psychiatric disorders.
This technical guide provides a comprehensive literature and patent review of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, pharmacological profile, and the evolution of this core structure from a potent agonist to a foundational element for the design of H3R antagonists and inverse agonists.
The Chemical Core: Synthesis and Characterization
The synthesis of this compound and its unmethylated precursor, 4-(1H-imidazol-4-ylmethyl)piperidine (commonly known as immepip), can be achieved through several convergent strategies. These typically involve the separate construction of the imidazole and piperidine moieties followed by their coupling.
General Synthetic Approach
A common synthetic route involves the preparation of a suitable imidazole derivative and a piperidine synthon, which are then coupled. The final N-methylation of the piperidine ring can be accomplished as a terminal step.
Detailed Experimental Protocol: Synthesis of 4-(1H-imidazol-4-ylmethyl)piperidine (Immepip) and subsequent N-methylation
This protocol is a representative synthesis adapted from methodologies described in the literature.
Part 1: Synthesis of 4-(1H-imidazol-4-ylmethyl)piperidine (Immepip)
-
Step 1: Synthesis of the Imidazole Precursor. The imidazole moiety can be constructed using methods such as the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
-
Step 2: Preparation of the Piperidine Synthon. A suitable piperidine synthon, such as 4-(chloromethyl)piperidine or 4-(bromomethyl)piperidine, is required. This can be prepared from commercially available piperidine-4-methanol.
-
Step 3: Coupling Reaction. The imidazole precursor is alkylated with the piperidine synthon. This is typically carried out in a suitable solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling.
-
Step 4: Purification. The crude product is purified by column chromatography on silica gel to yield 4-(1H-imidazol-4-ylmethyl)piperidine.
Part 2: N-methylation of 4-(1H-imidazol-4-ylmethyl)piperidine
-
Step 1: Eschweiler-Clarke Reaction. The secondary amine of the piperidine ring is methylated using a mixture of formaldehyde and formic acid. This classic reaction provides a clean and efficient method for N-methylation.
-
Step 2: Reaction Conditions. 4-(1H-imidazol-4-ylmethyl)piperidine is dissolved in an excess of formic acid, and aqueous formaldehyde is added. The mixture is heated at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. The reaction mixture is cooled and made basic with a suitable base, such as sodium hydroxide. The aqueous layer is then extracted with an organic solvent like dichloromethane. The combined organic extracts are dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The resulting crude product can be further purified by column chromatography or crystallization to afford this compound.[1]
Pharmacological Profile: A Tale of Two Activities
The 4-(1H-imidazol-4-yl)piperidine scaffold is a fascinating example of how subtle structural modifications can dramatically alter pharmacological activity. The parent compound, 4-(1H-imidazol-4-ylmethyl)piperidine (immepip), is a potent histamine H3 receptor agonist.[2] However, the addition of a methyl group to the piperidine nitrogen and further substitution on this core structure can lead to potent H3 receptor antagonists and inverse agonists.[3][4]
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters, respectively. It is constitutively active and couples to the Gi/o family of G proteins. Activation of the H3 receptor by an agonist, such as histamine or immepip, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately leads to the inhibition of neurotransmitter release.
Quantitative Pharmacological Data
The unmethylated precursor, 4-(1H-imidazol-4-ylmethyl)piperidine (immepip), is a well-characterized potent and selective histamine H3 receptor agonist. It also displays affinity for the H4 receptor.
| Receptor | Species | Ki (nM) | Reference |
| Histamine H3 | Human | 0.4 | [2] |
| Histamine H4 | Human | 9 |
Table 1: Binding Affinities of Immepip
Therapeutic Applications and Drug Development
The modulation of the histamine H3 receptor has significant therapeutic potential for a variety of CNS disorders. H3 receptor antagonists and inverse agonists, by blocking the inhibitory action of the receptor, can increase the release of several key neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine. This has led to their investigation for the treatment of:
-
Cognitive Disorders: By enhancing the release of acetylcholine and other pro-cognitive neurotransmitters, H3 antagonists are being explored for the treatment of Alzheimer's disease and other forms of dementia.
-
Attention-Deficit/Hyperactivity Disorder (ADHD): The ability to increase dopamine and norepinephrine levels in the prefrontal cortex makes H3 antagonists a potential therapeutic option for ADHD.
-
Schizophrenia: H3 antagonists may help to alleviate the negative symptoms and cognitive deficits associated with schizophrenia by modulating dopaminergic and other neurotransmitter systems.
-
Narcolepsy and other Sleep Disorders: By promoting wakefulness through the release of histamine, H3 inverse agonists like pitolisant have been approved for the treatment of narcolepsy.[5]
The this compound scaffold has been a cornerstone in the development of many of these potential therapeutics. Its inherent properties allow for the systematic exploration of structure-activity relationships, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Patent Landscape: Protecting Innovation in H3R Ligand Design
The therapeutic potential of histamine H3 receptor modulators has led to extensive patenting activity in this area. A review of the patent literature reveals numerous claims covering piperidine and piperazine derivatives as H3 receptor antagonists for the treatment of neurological and psychiatric diseases.
Key patent families in this domain often focus on:
-
Novel Scaffolds: While the imidazole-piperidine core is well-established, patents often claim novel heterocyclic systems that mimic the key pharmacophoric features.
-
Side Chain Modifications: A significant portion of the patent literature describes modifications to the side chain attached to the piperidine nitrogen. These modifications are crucial for optimizing potency, selectivity, and drug-like properties.
-
Therapeutic Indications: Patents often claim the use of these compounds for a broad range of neurological and psychiatric disorders, reflecting the diverse roles of the H3 receptor in the CNS.
-
Combination Therapies: Some patents describe the use of H3 receptor antagonists in combination with other therapeutic agents, such as H1 receptor antagonists for allergic conditions.
A notable example is the patent family covering piperidine derivatives for use as H3 histamine receptor antagonists, which highlights the importance of this structural motif in the field.[6] Another patent application describes piperidine and piperazine derivatives for the treatment of neurological diseases, further underscoring the therapeutic focus of research in this area.[3]
Experimental Protocols: In Vitro Characterization of H3 Receptor Ligands
The characterization of novel compounds targeting the histamine H3 receptor involves a battery of in vitro assays to determine their binding affinity and functional activity.
Histamine H3 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the H3 receptor.
-
Preparation of Membranes: Membranes are prepared from cells or tissues expressing the histamine H3 receptor (e.g., CHO-K1 cells stably expressing the human H3 receptor or rat brain cortex).
-
Radioligand: A radiolabeled H3 receptor ligand, such as [3H]-Nα-methylhistamine, is used.
-
Assay Conditions: The assay is typically performed in a 96-well format. A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate the bound and free radioligand.
-
Detection and Data Analysis: The amount of radioactivity retained on the filter is quantified using a scintillation counter. The data are then analyzed using non-linear regression to determine the IC50 of the test compound, from which the Ki value can be calculated using the Cheng-Prusoff equation.[7]
Histamine H3 Receptor Functional Assay (cAMP Assay)
This assay measures the ability of a compound to act as an agonist, antagonist, or inverse agonist at the H3 receptor by quantifying its effect on intracellular cAMP levels.
-
Cell Culture: A cell line expressing the human H3 receptor (e.g., CHO-K1) is used.
-
Assay Principle: The H3 receptor is coupled to Gi/o, which inhibits adenylyl cyclase. Therefore, agonists will decrease cAMP levels, while antagonists will block the effect of an agonist, and inverse agonists will increase cAMP levels from the basal, constitutively active state.
-
Assay Procedure: Cells are incubated with the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and amplify the signal).
-
Detection: The intracellular cAMP levels are measured using a variety of methods, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) of the test compound.[8]
Conclusion: A Scaffold with a Lasting Legacy
This compound and its derivatives represent a cornerstone in the field of histamine H3 receptor research. From its origins as a potent agonist to its evolution as a versatile scaffold for the development of antagonists and inverse agonists, this chemical entity has been instrumental in advancing our understanding of H3 receptor pharmacology and its therapeutic potential. The ongoing research and patent activity surrounding this and related scaffolds highlight the continued interest in targeting the H3 receptor for the treatment of a wide range of debilitating neurological and psychiatric disorders. As our understanding of the complexities of CNS signaling pathways deepens, the legacy of this privileged scaffold is set to continue, paving the way for the next generation of innovative neurotherapeutics.
References
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Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399. [Link]
- European Patent Office. (n.d.). EP1571145B1 - Substituted piperidine compounds for use as H3 histamine receptor antagonists.
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Vollinga, R. C., de Koning, J. P., Jansen, F. P., Leurs, R., Menge, W. M., & Timmerman, H. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332-333. [Link]
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MDPI. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 17056. [Link]
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Liedtke, S., Flau, K., Kathmann, M., Schlicker, E., Stark, H., Meier, G., & Schunack, W. (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 367(1), 43-50. [Link]
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ACS Publications. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1736-1744. [Link]
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WIPO. (1993). WO/1993/012108 IMIDAZOLYL OR IMIDAZOYLALKYL SUBSTITUTED WITH A FOUR OR FIVE MEMBERED NITROGEN CONTAINING HETEROCYCLIC RING. PATENTSCOPE. [Link]
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Schunack, W., & Stark, H. (1994). Design of histamine H3-receptor agonists and antagonists. European Journal of Drug Metabolism and Pharmacokinetics, 19(3), 173-178. [Link]
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Schlicker, E., et al. (1994). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology, 350(5), 498-505. [Link]
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Vollinga, R. C., et al. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332-333. [Link]
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Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399. [Link]
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ACS Publications. (2020). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 11(15), 2356-2371. [Link]
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Gianquinto, E., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(21), 6485. [Link]
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Rao, A. U., et al. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(21), 6176-6180. [Link]
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Mor, M., et al. (1998). H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. Journal of Medicinal Chemistry, 41(20), 3823-3834. [Link]
-
MDPI. (2020). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules, 25(21), 5035. [Link]
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ResearchGate. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
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Monti, C., et al. (2004). H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat. British Journal of Pharmacology, 142(6), 999-1004. [Link]
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ResearchGate. (2007). Synthesis of novel trans-4-(phthalimidomethyl)- and 4-(imidazol-1-ylmethyl)-3-indolyl-tetrahydroisoquinolinones as possible aromatase inhibitors. [Link]
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Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444. [Link]
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ResearchGate. (2012). (PDF) Synthesis of N-methylated cyclic peptides. [Link]
-
PubChem. (n.d.). 4-((1H-Imidazol-1-yl)methyl)piperidine. [Link]
-
White, H. S., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 7(12), 810-817. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl).
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Methodological & Application
Synthesis Protocol for 4-(1H-Imidazol-4-yl)-1-methylpiperidine: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis of 4-(1H-imidazol-4-yl)-1-methylpiperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol herein is structured to provide not only a step-by-step procedure but also the scientific rationale behind the chosen synthetic strategy, ensuring both reproducibility and a deeper understanding of the chemical transformations involved. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Heterocyclic compounds containing imidazole and piperidine moieties are prevalent scaffolds in a wide array of biologically active molecules. The unique electronic and structural features of the imidazole ring, coupled with the conformational flexibility of the piperidine core, make their combination a valuable strategy in the design of novel therapeutic agents. This compound, in particular, presents a versatile building block for the exploration of new chemical space in drug discovery programs. This application note details a robust and efficient two-stage synthetic route for the preparation of this target molecule.
Synthetic Strategy Overview
The synthesis of this compound is approached through a convergent two-stage strategy. The first stage involves the construction of the core intermediate, 4-(1H-imidazol-4-yl)piperidine. The second stage focuses on the selective N-methylation of the piperidine nitrogen to yield the final product. This approach allows for the isolation and characterization of the key intermediate, ensuring the purity of the final compound.
The overall synthetic transformation is depicted in the workflow diagram below:
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of 4-(1H-Imidazol-4-yl)piperidine
The initial stage of the synthesis focuses on the construction of the pivotal 4-(1H-imidazol-4-yl)piperidine intermediate. A robust method to achieve this is through the Marckwald synthesis, which involves the cyclization of an α-aminoketone with a thiocyanate source, followed by desulfurization.[1]
Materials and Reagents (Stage 1)
| Reagent/Material | Grade | Supplier |
| N-Boc-4-oxopiperidine | ≥98% | Commercially Available |
| Isopropyl nitrite | ≥95% | Commercially Available |
| Sodium ethoxide | ≥95% | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Hydrochloric acid | 37% | Commercially Available |
| Palladium on carbon | 10% | Commercially Available |
| Hydrogen gas | High purity | Commercially Available |
| Potassium thiocyanate | ≥99% | Commercially Available |
| Acetic acid | Glacial | Commercially Available |
| Raney Nickel | Slurry in water | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Dichloromethane | ACS grade | Commercially Available |
| Sodium bicarbonate | ACS grade | Commercially Available |
| Magnesium sulfate | Anhydrous | Commercially Available |
Protocol 1: Synthesis of 2-Amino-1-(1-(tert-butoxycarbonyl)piperidin-4-yl)ethan-1-one (α-Aminoketone)
The synthesis of the α-aminoketone intermediate is a crucial first step. This can be achieved from N-Boc-4-oxopiperidine through an α-oximination followed by reduction.
Step 1.1: α-Oximination of N-Boc-4-oxopiperidine
-
To a solution of N-Boc-4-oxopiperidine (1 equivalent) in anhydrous diethyl ether, add sodium ethoxide (1.2 equivalents) at 0 °C under an inert atmosphere.
-
Slowly add isopropyl nitrite (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with water and separate the aqueous layer.
-
Acidify the aqueous layer with 2M HCl and extract with dichloromethane.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the α-oximino ketone.
Step 1.2: Reduction of the α-Oximino Ketone
-
Dissolve the crude α-oximino ketone in ethanol.
-
Add 10% Palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 16-24 hours.
-
Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 2-amino-1-(1-(tert-butoxycarbonyl)piperidin-4-yl)ethan-1-one.
Protocol 2: Marckwald Synthesis of tert-Butyl 4-(2-thioxo-2,3-dihydro-1H-imidazol-4-yl)piperidine-1-carboxylate
The Marckwald synthesis provides an efficient route to the imidazole-2-thione intermediate.[1]
-
Dissolve the α-aminoketone from Protocol 1 (1 equivalent) and potassium thiocyanate (1.5 equivalents) in a mixture of acetic acid and water.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Desulfurization and Deprotection to Yield 4-(1H-Imidazol-4-yl)piperidine
The final steps in Stage 1 involve the removal of the thione group and the Boc protecting group.
-
To a solution of the imidazole-2-thione from Protocol 2 in ethanol, add a slurry of Raney Nickel (approximately 5-10 equivalents by weight).
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture and filter through Celite® to remove the Raney Nickel.
-
Concentrate the filtrate under reduced pressure. The resulting residue contains the Boc-protected imidazole.
-
Treat the crude product with a solution of 4M HCl in dioxane or trifluoroacetic acid in dichloromethane to remove the Boc protecting group.
-
Stir at room temperature for 1-2 hours.
-
Evaporate the solvent and excess acid under reduced pressure.
-
Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 12.
-
Extract the aqueous layer with dichloromethane or a mixture of chloroform and isopropanol.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield 4-(1H-imidazol-4-yl)piperidine as the free base.
Stage 2: N-Methylation of 4-(1H-Imidazol-4-yl)piperidine
The second stage of the synthesis involves the selective methylation of the more nucleophilic piperidine nitrogen over the imidazole nitrogens. The Eschweiler-Clarke reaction is an excellent choice for this transformation as it is a mild, high-yielding procedure that avoids over-methylation to form quaternary ammonium salts.[2]
Materials and Reagents (Stage 2)
| Reagent/Material | Grade | Supplier |
| 4-(1H-Imidazol-4-yl)piperidine | From Stage 1 | - |
| Formaldehyde | 37% solution in water | Commercially Available |
| Formic acid | ≥95% | Commercially Available |
| Dichloromethane | ACS grade | Commercially Available |
| Sodium hydroxide | ACS grade | Commercially Available |
| Anhydrous magnesium sulfate | ACS grade | Commercially Available |
Protocol 4: Eschweiler-Clarke Methylation
The Eschweiler-Clarke reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[2]
-
To a solution of 4-(1H-imidazol-4-yl)piperidine (1 equivalent) in water, add formaldehyde solution (2.5 equivalents).
-
Slowly add formic acid (2.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C for 2-4 hours. The evolution of carbon dioxide should be observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully basify with a 2M NaOH solution to a pH of approximately 10-12.
-
Extract the product into dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Caption: Mechanism of the Eschweiler-Clarke reaction for N-methylation.
Purification and Characterization
The final product should be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol (with a small percentage of ammonium hydroxide to prevent tailing) as the eluent.
Expected Characterization Data
The structure of the final compound, this compound, should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Characteristic signals for the imidazole protons (typically in the range of 6.5-7.5 ppm), the piperidine protons, and a singlet for the N-methyl group (around 2.2-2.5 ppm). |
| ¹³C NMR | Resonances corresponding to the carbons of the imidazole and piperidine rings, including the N-methyl carbon. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the product (C10H17N3). |
Conclusion
The synthetic protocol detailed in this application note provides a reliable and well-reasoned pathway for the preparation of this compound. By employing a two-stage strategy that combines the Marckwald synthesis for the imidazole core and the Eschweiler-Clarke reaction for selective N-methylation, researchers can efficiently access this valuable heterocyclic building block. The provided step-by-step instructions, coupled with the underlying chemical principles, are intended to empower scientists in their pursuit of novel molecular entities for drug discovery and development.
References
- Lysenko, V., Portiankin, A., Shvydenko, T., & Kostyuk, A. (2024). Synthesis of Fused sp³‐Enriched Imidazoles. ChemistryOpen.
- BLDpharm. (n.d.). This compound hydrochloride. Retrieved from [A valid, clickable URL will be provided when available].
- ChemicalBook. (n.d.). 4-Methylpiperidine(626-58-4) 1H NMR spectrum. Retrieved from [A valid, clickable URL will be provided when available].
-
Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link].
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Application Notes and Protocols for the Investigation of 4-(1H-Imidazol-4-yl)-1-methylpiperidine in Neurological Disorder Research
Introduction: Targeting the Histamine H3 Receptor in Neurological Disorders
The histamine H3 receptor (H3R) has emerged as a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2][3] Predominantly expressed in the central nervous system (CNS), the H3R functions as a presynaptic autoreceptor on histaminergic neurons, where it tonically inhibits the synthesis and release of histamine.[1][4] Furthermore, it acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters crucial for cognitive function and arousal, including acetylcholine, dopamine, norepinephrine, and serotonin.[1][2]
Blockade of the H3R by antagonists or inverse agonists has been shown to disinhibit the release of these neurotransmitters, leading to enhanced wakefulness and pro-cognitive effects in a variety of preclinical models.[1][5][6] This has generated significant interest in the development of H3R antagonists for the symptomatic treatment of conditions such as Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[1][6][7]
The Investigational Compound: 4-(1H-Imidazol-4-yl)-1-methylpiperidine
The compound this compound features a key pharmacophore, the 4-((1H-imidazol-4-yl)methyl)piperidine scaffold, which is a foundational structure for many potent histamine H3 receptor ligands.[8] While the parent scaffold has been noted as a potent H3R agonist, modifications to the piperidine nitrogen are a common strategy in the design of H3R antagonists.[8][9] The addition of a methyl group to the piperidine nitrogen in this compound suggests its potential as a modulator of the H3 receptor, warranting a thorough investigation of its pharmacological profile.
These application notes provide a comprehensive guide for researchers to systematically characterize the in vitro and in vivo properties of this compound and to explore its potential as a novel therapeutic agent for neurological disorders.
Part 1: In Vitro Characterization
A critical first step in the evaluation of any novel compound is to determine its interaction with the intended target and to assess its functional consequences. The following protocols are designed to establish the binding affinity and functional activity of this compound at the histamine H3 receptor.
Radioligand Binding Assay: Determining Receptor Affinity
Scientific Rationale: This assay quantifies the affinity of the test compound for the H3 receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the receptor with high affinity. A high affinity (low Ki value) is often a desirable characteristic for a drug candidate, as it suggests that the compound can exert its effects at lower concentrations, potentially minimizing off-target effects.
Experimental Protocol:
-
Preparation of Membranes:
-
Culture HEK293 cells stably expressing the human histamine H3 receptor.
-
Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, the radioligand (e.g., [3H]Nα-methylhistamine), and varying concentrations of this compound.
-
To determine non-specific binding, include wells with an excess of a known H3R antagonist (e.g., thioperamide).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description | Typical Value for Potent H3R Antagonists |
| IC50 | Concentration of compound that inhibits 50% of radioligand binding | Low nanomolar (nM) range |
| Ki | Equilibrium dissociation constant, a measure of binding affinity | Low nanomolar (nM) range |
Functional Assay: cAMP Accumulation Assay
Scientific Rationale: The H3 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This assay will determine whether this compound acts as an agonist, antagonist, or inverse agonist at the H3 receptor by measuring its effect on cAMP production.
Experimental Protocol:
-
Cell Preparation:
-
Use CHO or HEK293 cells stably expressing the human histamine H3 receptor.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
cAMP Assay:
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
To test for antagonist activity: Add varying concentrations of this compound followed by a fixed concentration of a known H3R agonist (e.g., (R)-α-methylhistamine).
-
To test for inverse agonist activity: Add varying concentrations of this compound in the absence of an agonist.
-
Incubate the cells for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP levels as a function of the compound concentration.
-
Antagonist activity: A rightward shift in the concentration-response curve of the agonist indicates competitive antagonism. The pA2 value can be calculated to quantify the potency of the antagonist.
-
Inverse agonist activity: An increase in cAMP levels above the basal level indicates inverse agonism. The EC50 value for this effect can be determined.
-
Part 2: In Vivo Evaluation in Neurological Disorder Models
Following in vitro characterization, it is essential to assess the efficacy of this compound in relevant animal models of neurological disorders.
In Vivo Microdialysis: Assessing Neurotransmitter Release
Scientific Rationale: A key mechanism by which H3R antagonists are thought to exert their pro-cognitive effects is by increasing the release of neurotransmitters such as acetylcholine and dopamine in brain regions critical for learning and memory, like the prefrontal cortex and hippocampus.[1] In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in the brains of freely moving animals.
Experimental Workflow:
Caption: Workflow for in vivo microdialysis experiment.
Experimental Protocol:
-
Surgical Implantation:
-
Anesthetize a rat or mouse and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or dorsal hippocampus).
-
Allow the animal to recover for at least one week.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
After collecting stable baseline samples, administer this compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for acetylcholine and dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Express the results as a percentage change from the baseline levels.
-
Behavioral Models for Cognitive Enhancement
Scientific Rationale: To assess the pro-cognitive potential of this compound, it is crucial to test its effects in behavioral paradigms that model aspects of learning and memory that are impaired in neurological disorders such as Alzheimer's disease.
a) Novel Object Recognition (NOR) Test:
Principle: This task assesses recognition memory, which is dependent on the integrity of the hippocampus and perirhinal cortex. Rodents have a natural tendency to explore novel objects more than familiar ones.
Experimental Protocol:
-
Habituation Phase:
-
Individually place each animal in an open-field arena for a set period (e.g., 10 minutes) for 2-3 consecutive days to acclimate them to the environment.
-
-
Training (Familiarization) Phase:
-
Place two identical objects in the arena.
-
Allow the animal to freely explore the objects for a defined period (e.g., 5-10 minutes).
-
-
Testing Phase:
-
After a retention interval (e.g., 1 hour or 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.
-
Administer this compound or vehicle at a specific time before the training or testing phase.
-
Record the time the animal spends exploring each object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
b) Morris Water Maze (MWM) Test:
Principle: This task assesses spatial learning and memory, which is heavily dependent on hippocampal function.
Experimental Protocol:
-
Acquisition Phase (4-5 days):
-
Place the animal in a large circular pool of opaque water.
-
A hidden platform is located in one quadrant of the pool.
-
The animal must learn the location of the platform using distal spatial cues.
-
Conduct multiple trials per day. Record the time it takes for the animal to find the platform (escape latency).
-
Administer this compound or vehicle daily before the training trials.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Allow the animal to swim freely for a set period (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Acquisition: A decrease in escape latency over the training days indicates learning.
-
Probe Trial: A significantly greater amount of time spent in the target quadrant compared to the other quadrants indicates memory retention.
-
Part 3: Signaling Pathway and Conclusion
The therapeutic potential of this compound in neurological disorders is hypothesized to be mediated through its action as a histamine H3 receptor antagonist or inverse agonist.
Caption: Hypothesized mechanism of action for this compound.
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound as a potential therapeutic agent for neurological disorders. By systematically characterizing its in vitro pharmacology and assessing its in vivo efficacy in relevant preclinical models, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The promising profile of histamine H3 receptor antagonists in promoting cognitive function suggests that this line of investigation holds significant promise for the development of novel treatments for debilitating neurological conditions.
References
-
Esbenshade, T. A., Fox, G. B., & Cowart, M. D. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181. [Link]
- Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders. Drug Discovery Today, 14(9-10), 509-515.
-
Szymański, P., et al. (2012). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience, 6, 64. [Link]
- Passani, M. B., & Blandina, P. (2011). Histamine H3 receptors and neurodegeneration. Journal of Neurochemistry, 116(1), 1-8.
-
Wikipedia. (n.d.). H3 receptor antagonist. Wikipedia. [Link]
-
Rani, N., et al. (2022). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Behavioral Neuroscience, 16, 847990. [Link]
-
Li, Y., et al. (2017). Histamine H3 Receptor Antagonist Prevents Memory Deficits and Synaptic Plasticity Disruption Following Isoflurane Exposure. CNS Neuroscience & Therapeutics, 23(4), 324-332. [Link]
-
Ovid. (2017). Histamine H3 Receptor Antagonist Prevents Memory... : CNS: Neuroscience & Therapeutics. Ovid. [Link]
-
MySkinRecipes. (n.d.). 4-((1H-IMIDAZOL-4-YL)METHYL)PIPERIDINE DIHYDROBROMIDE. MySkinRecipes. [Link]
- Stark, H., et al. (1996).
-
Nakane, T., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. Journal of Pharmacology and Experimental Therapeutics, 375(1), 103-113. [Link]
-
Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-721. [Link]
-
Vollinga, R. C., et al. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332-333. [Link]
-
Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399. [Link]
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- 3. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
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- 5. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Characterization of 4-(1H-Imidazol-4-yl)-1-methylpiperidine as a Histamine H3 Receptor Antagonist
Introduction: Targeting the Gatekeeper of Neurotransmission
The histamine H3 receptor (H3R) stands as a pivotal target in modern neuropharmacology. Primarily expressed in the central nervous system, it acts as a presynaptic autoreceptor, tonically inhibiting the synthesis and release of histamine from histaminergic neurons.[1][2] More than a simple self-regulator, the H3R also functions as a heteroreceptor on a wide array of non-histaminergic neurons, modulating the release of critical neurotransmitters including acetylcholine, dopamine, norepinephrine, and serotonin.[1][3] This gatekeeper role in controlling brain neurochemistry has generated intense interest in developing H3R antagonists.
By blocking the H3R, antagonists disinhibit the release of these neurotransmitters, a mechanism hypothesized to enhance cognitive processes.[1] This pro-cognitive effect forms the therapeutic rationale for investigating H3R antagonists in the treatment of complex neurological and psychiatric disorders such as Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[4][5][6]
This document provides a comprehensive guide for researchers on the application and characterization of 4-(1H-imidazol-4-yl)-1-methylpiperidine , an imidazole-based scaffold compound, as a selective histamine H3 receptor antagonist. We will delve into the underlying signaling pathways and provide detailed, field-proven protocols for its in vitro and in vivo evaluation.
Section 1: The H3 Receptor Signaling Cascade
Mechanism of Action: Upon agonist binding (or in its state of high constitutive activity), the Gαi/o protein is activated.[5] The α-subunit dissociates and directly inhibits the enzyme adenylyl cyclase, leading to a quantifiable decrease in intracellular cyclic AMP (cAMP) levels.[3][7] This is the most widely exploited pathway for in vitro functional assays.
Simultaneously, the dissociated βγ-subunit can modulate other effectors, such as inhibiting N-type voltage-gated calcium channels, which further contributes to the reduction of neurotransmitter release.[3] Furthermore, H3R activation has been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are implicated in neuronal plasticity and survival.[1][7][9]
An H3R antagonist (or inverse agonist) blocks these downstream signaling events by preventing agonist binding or reducing the receptor's constitutive activity, thereby increasing neurotransmitter release.
Section 2: In Vitro Characterization Protocols
The initial characterization of a potential H3R antagonist involves a tiered in vitro screening approach. The primary goals are to determine the compound's binding affinity (how tightly it binds to the receptor) and its functional potency (how effectively it blocks receptor signaling).
Protocol 2.1: Radioligand Binding Assay for H3R Affinity
Principle: This competitive binding assay measures the affinity of the test compound by quantifying its ability to displace a known high-affinity radiolabeled ligand (e.g., [³H]Nα-methylhistamine) from the H3 receptor in a membrane preparation.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human H3R.
-
Radioligand: [³H]Nα-methylhistamine.
-
Non-specific binding control: R-(α)-methylhistamine (cold ligand).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test compound: this compound, serially diluted.
-
96-well plates and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a liquid scintillation counter.
Step-by-Step Methodology:
-
Plate Setup: To each well of a 96-well plate, add 50 µL of assay buffer.
-
Compound Addition: Add 50 µL of the serially diluted test compound to the appropriate wells. For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of a high concentration of cold ligand (e.g., 10 µM R-(α)-methylhistamine).
-
Radioligand Addition: Add 50 µL of [³H]Nα-methylhistamine at a final concentration near its Kd value (e.g., 1 nM).
-
Membrane Addition: Add 50 µL of the H3R-expressing membrane preparation (e.g., 10-20 µg protein/well). The total volume is now 200 µL.
-
Incubation: Incubate the plate for 60-90 minutes at 25°C with gentle agitation. Causality Insight: This allows the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Compound | IC₅₀ (nM) | Ki (nM) |
| This compound | 25.5 | 12.1 |
| Thioperamide (Reference) | 8.2 | 3.9 |
Protocol 2.2: Functional Antagonism - cAMP Accumulation Assay
Principle: This assay measures the ability of the antagonist to reverse the agonist-induced inhibition of cAMP production. The H3R is Gαi-coupled, so an agonist will decrease cAMP levels. An antagonist will block this effect, restoring cAMP levels.
Materials:
-
HEK293 or CHO cells stably expressing human H3R.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor). Causality Insight: IBMX is crucial as it prevents the degradation of cAMP, amplifying the signal.
-
Forskolin: An adenylyl cyclase activator.
-
H3R Agonist: R-(α)-methylhistamine.
-
Test compound: this compound.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Step-by-Step Methodology:
-
Cell Plating: Seed the H3R-expressing cells into 384-well plates and grow to 80-90% confluency.
-
Pre-incubation: Aspirate the growth medium and add 10 µL of stimulation buffer containing the desired concentrations of the test compound (antagonist). Incubate for 15-30 minutes.
-
Agonist Challenge: Add 5 µL of the H3R agonist (at its EC₈₀ concentration) to all wells except the basal control.
-
Forskolin Stimulation: Immediately add 5 µL of forskolin (e.g., 1-10 µM final concentration) to all wells. Causality Insight: Forskolin directly stimulates adenylyl cyclase, producing a robust cAMP signal that the agonist can then inhibit.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
Data Analysis:
-
Generate concentration-response curves for the agonist in the presence of increasing concentrations of the antagonist.
-
Perform a Schild analysis by plotting the log(dose ratio - 1) versus the log concentration of the antagonist. The x-intercept of this plot gives the pA₂ value.
-
The pA₂ is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The equilibrium dissociation constant (Kb) can be derived from this (Kb = 10^(-pA₂)). A linear Schild plot with a slope of 1 suggests competitive antagonism.
| Compound | pA₂ | Kb (nM) | Schild Slope |
| This compound | 7.85 | 14.1 | 1.05 |
| Ciproxifan (Reference) | 8.50 | 3.16 | 0.98 |
Section 3: In Vivo Evaluation Protocols
Following successful in vitro characterization, the next critical step is to assess the compound's efficacy in a living system. This involves evaluating its ability to cross the blood-brain barrier, engage the H3R target, and produce a measurable physiological and behavioral effect.
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Application Notes and Protocols for Efficacy Testing of 4-(1H-Imidazol-4-yl)-1-methylpiperidine
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Potential of 4-(1H-Imidazol-4-yl)-1-methylpiperidine as a Pro-Cognitive Agent
The compound this compound belongs to a chemical class actively investigated for its potential to modulate central nervous system (CNS) functions. Its structural similarity to known histamine H3 receptor (H3R) antagonists suggests a likely mechanism of action involving this specific G protein-coupled receptor (GPCR). The H3R is a critical presynaptic autoreceptor predominantly expressed in the CNS, where it tonically inhibits the synthesis and release of histamine.[1] Furthermore, it acts as a heteroreceptor, modulating the release of other key neurotransmitters vital for cognitive processes, including acetylcholine and dopamine.
Due to its high constitutive activity (signaling in the absence of an agonist), the H3R exerts a continuous brake on neurotransmitter release.[2] Compounds that act as antagonists or inverse agonists at the H3R can lift this brake, thereby increasing the synaptic levels of histamine and other pro-cognitive neurotransmitters. This mechanism is the scientific rationale for exploring H3R antagonists/inverse agonists as therapeutic agents for a range of neurological and psychiatric disorders characterized by cognitive deficits, such as Alzheimer's disease, Attention-Deficit Hyperactivity Disorder (ADHD), and schizophrenia.[1][2]
This document provides a comprehensive, multi-tiered experimental framework for the preclinical evaluation of this compound's efficacy. The protocols herein are designed to first establish the compound's pharmacological profile in vitro and then to assess its pro-cognitive effects in a validated in vivo model of cognitive impairment. All experimental designs adhere to the principles of Good Laboratory Practice (GLP) as outlined in 21 CFR Part 58 to ensure data integrity and reliability for potential regulatory submissions.[1][3][4][5]
Part 1: In Vitro Characterization - Target Engagement and Functional Activity
The initial phase of efficacy testing is to confirm that this compound interacts with the intended molecular target, the histamine H3 receptor, and to characterize the nature of this interaction. This is achieved through a series of binding and functional assays using cell lines stably expressing the human H3 receptor.
Radioligand Binding Assay: Determining Receptor Affinity
Causality: This assay quantifies the affinity of the test compound for the H3 receptor by measuring its ability to displace a known high-affinity radiolabeled ligand. A high affinity (low Kᵢ value) is a prerequisite for a potent drug, indicating that it can bind to its target at low concentrations.
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human histamine H3 receptor.
-
Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a BCA protein assay.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation with a fixed concentration of the radioligand [³H]-Nα-methylhistamine ([³H]-NAMH).
-
Add increasing concentrations of the unlabeled test compound, this compound.
-
For non-specific binding determination, include wells with a high concentration of an unlabeled H3R antagonist (e.g., thioperamide).
-
Incubate the plate for a specified time (e.g., 2 hours) at room temperature to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Functional Assays: Delineating Agonist, Antagonist, or Inverse Agonist Activity
Causality: The H3 receptor is coupled to the Gαi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Functional assays measure the compound's effect on this signaling pathway to determine if it acts as an antagonist (blocks the effect of an agonist) or an inverse agonist (reduces the receptor's basal activity).
Protocol:
-
Cell Preparation:
-
Seed HEK293 cells stably expressing the H3R into a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure (Inverse Agonist Mode):
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of this compound to the wells.
-
Incubate at room temperature for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).[6][7][8]
-
-
Assay Procedure (Antagonist Mode):
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Add a fixed concentration of an H3R agonist (e.g., R-α-methylhistamine) at its EC₈₀ concentration.
-
Incubate and measure cAMP levels as described above.
-
-
Data Analysis:
-
In inverse agonist mode, a decrease in cAMP levels below the basal level indicates inverse agonist activity. Calculate the IC₅₀ and Eₘₐₓ values.
-
In antagonist mode, the ability of the compound to block the agonist-induced decrease in cAMP will be measured. Calculate the pA₂ or Kᵦ value to quantify antagonist potency.
-
Causality: This assay directly measures the activation of G proteins.[9][10][11][12] In the presence of an agonist, the Gα subunit exchanges GDP for GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of activated G proteins.[9] Inverse agonists will decrease the basal [³⁵S]GTPγS binding.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from H3R-expressing cells as described for the radioligand binding assay.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation with GDP (to ensure G proteins are in an inactive state) and [³⁵S]GTPγS.
-
To test for inverse agonist activity, add increasing concentrations of this compound.
-
To test for antagonist activity, pre-incubate with the test compound before adding a fixed concentration of an H3R agonist.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Separation and Counting:
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through a filter plate.
-
Wash the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
A dose-dependent decrease in basal [³⁵S]GTPγS binding indicates inverse agonism.
-
A rightward shift in the agonist's dose-response curve in the presence of the test compound indicates competitive antagonism.
-
Data Presentation: In Vitro Pharmacological Profile
| Parameter | Assay | Result |
| Affinity | ||
| Kᵢ (nM) | Radioligand Binding | e.g., 5.2 ± 0.8 |
| Functional Activity | ||
| IC₅₀ (cAMP, nM) | cAMP Accumulation (Inverse Agonist) | e.g., 15.7 ± 2.1 |
| Eₘₐₓ (% of basal) | cAMP Accumulation (Inverse Agonist) | e.g., -45% ± 5% |
| Kᵦ (nM) | cAMP Accumulation (Antagonist) | e.g., 8.9 ± 1.2 |
| IC₅₀ (GTPγS, nM) | [³⁵S]GTPγS Binding (Inverse Agonist) | e.g., 22.4 ± 3.5 |
Note: The data presented are hypothetical examples.
Visualization: H3 Receptor Signaling and Assay Logic
Caption: H3R signaling cascade and points of intervention for in vitro assays.
Part 2: In Vivo Efficacy - Pro-Cognitive Effects in a Rodent Model
Following successful in vitro characterization, the next critical step is to evaluate the efficacy of this compound in a living organism. A widely accepted and relevant model for assessing pro-cognitive drugs is the scopolamine-induced cognitive deficit model in rodents.[13][14][15][16][17] Scopolamine, a muscarinic receptor antagonist, induces transient, reversible memory impairment, mimicking aspects of cholinergic dysfunction seen in conditions like Alzheimer's disease.[16][17]
Animal Model and Study Design
-
Species: Male Wistar rats or C57BL/6 mice.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.
-
Acclimation: Animals should be acclimated to the facility for at least one week and handled daily for several days prior to the start of behavioral testing to reduce stress.
-
Groups:
-
Vehicle + Vehicle
-
Vehicle + Scopolamine
-
Positive Control (e.g., Donepezil) + Scopolamine
-
Test Compound (Low Dose) + Scopolamine
-
Test Compound (Mid Dose) + Scopolamine
-
Test Compound (High Dose) + Scopolamine
-
-
Administration: The test compound or vehicle will be administered (e.g., per os or intraperitoneally) at a set time before the scopolamine injection. Scopolamine (or vehicle) is typically administered 30 minutes before the behavioral task.
Visualization: In Vivo Experimental Workflow
Caption: Workflow for in vivo pro-cognitive efficacy testing.
Behavioral Assessment: Novel Object Recognition (NOR) Test
Causality: The NOR test leverages the innate tendency of rodents to explore novel objects more than familiar ones.[18][19][20][21][22] A rodent with impaired memory will not distinguish between the novel and familiar objects, spending equal time with both. A successful pro-cognitive agent will reverse this deficit, leading to a preference for the novel object.
Protocol:
-
Habituation (Day 1):
-
Training/Familiarization (Day 2, T1):
-
Place two identical objects in opposite corners of the arena.
-
Administer the test compound/vehicle and scopolamine/vehicle according to the study design.
-
Place the animal in the center of the arena and allow it to explore the two objects for a set period (e.g., 10 minutes).[18][19]
-
Exploration is defined as the animal's nose being within a close proximity (e.g., 2 cm) of the object and oriented towards it.
-
-
Testing (Day 2, T2):
-
After a retention interval (e.g., 1-2 hours), return the animal to the arena.
-
In the arena, one of the objects from the training phase (the familiar object) is present, along with a new, novel object.
-
Allow the animal to explore for 5-10 minutes.
-
Record the time spent exploring each object using a video tracking system.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI): DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A DI significantly above zero indicates successful memory, while a DI around zero suggests a memory deficit.
-
Compare the DI across all treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).
-
Behavioral Assessment: Morris Water Maze (MWM) Test
Causality: The MWM is a test of spatial learning and memory that is highly dependent on the function of the hippocampus.[23][24][25][26][27] Animals must use distal visual cues in the room to locate a hidden escape platform in a pool of opaque water.[23][24] Pro-cognitive compounds are expected to improve the rate of learning (decrease in escape latency over trials) and enhance memory retention (preference for the target quadrant during a probe trial).
Protocol:
-
Acquisition Training (Days 1-4):
-
The pool is filled with water made opaque with non-toxic paint, and a hidden platform is placed in one quadrant.[23][25]
-
Each day, each rat undergoes a series of trials (e.g., 4 trials) starting from different quadrants.
-
The rat is allowed to swim for a maximum time (e.g., 60 seconds) to find the platform.[23][25] If it fails, it is gently guided to the platform.
-
Record the time taken to reach the platform (escape latency) and the path taken using a video tracking system.
-
Administer the test compound and scopolamine daily before the first trial.
-
-
Probe Trial (Day 5):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) versus the other quadrants.
-
-
Data Analysis:
-
Acquisition: Plot the mean escape latency for each group across the training days. A steeper downward slope indicates faster learning.
-
Probe Trial: Compare the percentage of time spent in the target quadrant across groups. A significant preference for the target quadrant indicates robust spatial memory.
-
Data Presentation: In Vivo Efficacy in Scopolamine Model
Table 2: Novel Object Recognition Test Results
| Group | N | Discrimination Index (Mean ± SEM) |
|---|---|---|
| Vehicle + Vehicle | 12 | 0.45 ± 0.05 |
| Vehicle + Scopolamine | 12 | 0.03 ± 0.04* |
| Positive Control + Scopolamine | 12 | 0.38 ± 0.06# |
| Test Compound (Low) + Scopolamine | 12 | 0.15 ± 0.05 |
| Test Compound (Mid) + Scopolamine | 12 | 0.35 ± 0.05# |
| Test Compound (High) + Scopolamine | 12 | 0.41 ± 0.06# |
*p < 0.05 vs. Vehicle + Vehicle; #p < 0.05 vs. Vehicle + Scopolamine
Table 3: Morris Water Maze Probe Trial Results
| Group | N | Time in Target Quadrant (%) (Mean ± SEM) |
|---|---|---|
| Vehicle + Vehicle | 12 | 48 ± 3.5 |
| Vehicle + Scopolamine | 12 | 26 ± 2.8* |
| Positive Control + Scopolamine | 12 | 45 ± 4.1# |
| Test Compound (Mid) + Scopolamine | 12 | 43 ± 3.9# |
*p < 0.05 vs. Vehicle + Vehicle; #p < 0.05 vs. Vehicle + Scopolamine
Note: The data presented are hypothetical examples.
In Vivo Microdialysis: Measuring Neurotransmitter Release
Causality: To provide a direct mechanistic link between the behavioral effects and the hypothesized mechanism of action, in vivo microdialysis can be used to measure extracellular levels of histamine, acetylcholine, and dopamine in relevant brain regions (e.g., prefrontal cortex, hippocampus) of freely moving animals.[28][29][30][31][32] An effective H3R antagonist is expected to increase the release of these neurotransmitters.
Protocol (Brief Overview):
-
Probe Implantation: Stereotaxically implant a microdialysis probe into the target brain region of an anesthetized rat. Allow the animal to recover.
-
Perfusion and Sampling: On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate. Collect the dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: After establishing a stable baseline of neurotransmitter levels, administer the test compound.
-
Sample Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with an appropriate detection method (e.g., electrochemical or fluorescence detection).
-
Data Analysis: Express the neurotransmitter levels as a percentage of the baseline and compare the effects of the test compound to the vehicle control.
Conclusion and Adherence to Regulatory Standards
This structured experimental plan provides a robust pathway for evaluating the efficacy of this compound. The in vitro assays will confirm target engagement and functional activity at the H3 receptor, while the in vivo studies in a pharmacologically validated model of cognitive impairment will assess its therapeutic potential. All nonclinical safety studies intended to support clinical trials must be conducted in compliance with Good Laboratory Practice (GLP) regulations (21 CFR Part 58).[1][3][5] Furthermore, the overall non-clinical development program should be designed with consideration of international guidelines, such as the ICH M3(R2) guidance on non-clinical safety studies, to facilitate future clinical development and marketing authorization.[2][33][34][35]
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Denise, R. C., & Bizon, J. L. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), 56101. [Link]
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Leger, M., et al. (2013). Novel Object Recognition for Studying Memory in Mice. Bio-protocol, 3(19), e903. [Link]
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Li, B., et al. (2010). Microdialysis in Rodents. Current Protocols in Neuroscience, Chapter 7, Unit 7.2. [Link]
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Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848-858. [Link]
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Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 161(6), 1238-1249. [Link]
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Application Notes & Protocols: Characterizing the Activity of 4-(1H-Imidazol-4-yl)-1-methylpiperidine Using Cell-Based Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the pharmacological activity of the novel compound 4-(1H-imidazol-4-yl)-1-methylpiperidine. Given its structural features—a substituted imidazole ring coupled to a piperidine moiety—this compound is a strong candidate for interaction with the histamine receptor family, a class of G protein-coupled receptors (GPCRs) critical to numerous physiological and pathological processes. These protocols detail a tiered approach, from initial binding affinity screening to functional cell-based assays, designed to elucidate the compound's potency, efficacy, and selectivity at each of the four histamine receptor subtypes (H1, H2, H3, and H4). The methodologies are designed to be self-validating, with explanations of the scientific rationale behind key experimental choices to ensure robust and reproducible data.
Introduction: Scientific Rationale and Strategic Approach
The compound this compound belongs to a chemical class that has yielded potent modulators of the histaminergic system. Specifically, the 4-(imidazol-4-ylmethyl)piperidine scaffold is known to be a potent and selective agonist of the histamine H3 receptor (H3R)[1][2], while other derivatives act as H3R antagonists[3]. The histamine receptors are divided into four subtypes (H1R, H2R, H3R, H4R), each with distinct G-protein coupling mechanisms and downstream signaling pathways that mediate their diverse biological effects[4].
-
H1 Receptor (H1R): Couples to Gαq, activating phospholipase C (PLC) and leading to an increase in intracellular calcium ([Ca²⁺]i).
-
H2 Receptor (H2R): Couples to Gαs, activating adenylyl cyclase (AC) and causing an accumulation of cyclic adenosine monophosphate (cAMP).[4]
-
H3 and H4 Receptors (H3R, H4R): Couple to Gαi/o, inhibiting adenylyl cyclase and thus decreasing intracellular cAMP levels.[4]
Understanding this differential signaling is paramount for designing a logical assay cascade. Our approach is to first determine the compound's binding affinity across all four receptor subtypes. Subsequently, we will employ functional assays tailored to each receptor's specific signaling pathway to determine whether the compound acts as an agonist, antagonist, or inverse agonist.
Workflow for Pharmacological Characterization
A systematic workflow ensures a comprehensive understanding of the compound's activity, from initial target engagement to functional cellular response.
Caption: Tiered workflow for compound characterization.
Tier 1 Protocol: Competitive Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for human H1, H2, H3, and H4 receptors.
Principle: This assay measures the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor. The concentration of test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined and then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Materials:
-
Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing a high level of the human histamine receptor of interest.
-
Radioligands: [³H]Mepyramine (for H1R), [³H]Tiotidine (for H2R), [³H]Nα-methylhistamine (for H3R), [³H]Histamine (for H4R).
-
Non-specific binding competitors: Mepyramine (H1R), Cimetidine (H2R), Thioperamide (H3R), JNJ 7777120 (H4R).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and microplate scintillation counter.
Protocol Steps:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in Assay Buffer.
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
25 µL of Assay Buffer (for total binding) or 25 µL of non-specific competitor (final concentration ~1000x Ki of the radioligand).
-
25 µL of the test compound dilution or vehicle (for control wells).
-
25 µL of the appropriate radioligand diluted in Assay Buffer (final concentration at or near its Kd).
-
25 µL of diluted cell membranes (typically 5-20 µg protein/well).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle shaking to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Detection: Allow the filter mat to dry completely. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Tier 2 Protocols: Functional Second Messenger Assays
These assays determine the functional consequence of compound binding.
H3R and H4R (Gαi/o-Coupled) Activity: cAMP Inhibition Assay
Principle: Gαi/o-coupled receptors inhibit adenylyl cyclase, reducing cAMP production. To measure this inhibition, the enzyme is first stimulated with forskolin. An agonist will decrease the forskolin-stimulated cAMP level, while an antagonist will block the effect of a known agonist.
Caption: H3/H4 Receptor Gαi/o signaling pathway.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human H3R or H4R.
-
Assay medium: HBSS with 20 mM HEPES.
-
Stimulation Buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Forskolin.
-
Reference Agonist (e.g., R-α-methylhistamine).
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
Protocol Steps:
-
Cell Seeding: Seed cells into a 96- or 384-well plate and grow overnight to form a confluent monolayer.
-
Assay Preparation: Aspirate the culture medium and replace it with Stimulation Buffer. Incubate for 30 minutes at 37°C.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of the test compound.
-
Antagonist Mode: Add serial dilutions of the test compound, followed shortly by the reference agonist at its EC80 concentration.
-
-
Stimulation: Add forskolin to all wells (except negative control) at a final concentration that elicits a submaximal response (typically 1-10 µM).
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot cAMP levels against the log concentration of the test compound. Calculate the EC50 (potency) and Emax (efficacy) relative to the reference agonist.
-
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound. Calculate the IC50 , which can be converted to an antagonist dissociation constant (Kb ) using the Cheng-Leff equation.[5]
-
H1R (Gαq-Coupled) Activity: Intracellular Calcium Flux Assay
Principle: Gαq activation stimulates the release of Ca²⁺ from intracellular stores, causing a rapid and transient increase in cytosolic [Ca²⁺]i. This is measured using a calcium-sensitive fluorescent dye.
Caption: H1 Receptor Gαq signaling pathway.
Materials:
-
U373 MG cells (endogenously expressing H1R) or HEK293 cells stably expressing human H1R.
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM) with Pluronic F-127.
-
Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid (an anion-exchange inhibitor that prevents dye leakage).
-
Reference Agonist (e.g., Histamine).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Protocol Steps:
-
Cell Seeding: Seed cells into a black, clear-bottom 96- or 384-well plate and grow overnight.
-
Dye Loading: Remove culture medium and add the fluorescent dye loading solution. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
Measurement: Place the plate in the fluorescence reader. Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
Compound Addition: The instrument will automatically inject the test compound (for agonist mode) or the reference agonist (after pre-incubation with the test compound for antagonist mode).
-
Signal Recording: Continue recording the fluorescence signal for 60-120 seconds to capture the peak response.
-
Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log concentration of the test compound.
-
Determine EC50 (agonist mode) or IC50 (antagonist mode) from the resulting dose-response curve.
-
Data Presentation and Interpretation
Quantitative data from the assays should be summarized for clear comparison of the compound's activity across the histamine receptor family.
Table 1: Hypothetical Pharmacological Profile of this compound
| Assay Type | Receptor Subtype | Parameter | Value | Interpretation |
| Binding | Human H1R | Ki (nM) | >10,000 | Negligible binding |
| Human H2R | Ki (nM) | 8,500 | Very weak binding | |
| Human H3R | Ki (nM) | 15.2 | High affinity binding | |
| Human H4R | Ki (nM) | 450 | Moderate binding | |
| Functional | Human H3R (cAMP) | EC50 (nM) | No activity | Not an agonist |
| Human H3R (cAMP) | IC50 (nM) | 25.8 | Potent antagonist | |
| Human H4R (cAMP) | EC50 (nM) | 1,200 | Weak partial agonist | |
| Human H4R (cAMP) | Emax (%) | 35% | Low efficacy |
Interpretation of Hypothetical Data: The results would classify this compound as a potent and selective H3 receptor antagonist . It demonstrates high affinity for H3R with negligible binding at H1R and H2R. Its functional activity confirms it is an antagonist at H3R. It also shows much weaker binding at H4R, where it acts as a low-potency partial agonist. Such a profile could be of interest for therapeutic applications targeting the central nervous system, where H3R antagonists are known to promote wakefulness and enhance cognition[6].
References
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. [Link]
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Tzavara, E., et al. (2013). Profiling of histamine H4 receptor agonists in native human monocytes. British Journal of Pharmacology, 170(1), 89-101. [Link]
-
Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399. [Link]
-
Vollinga, R. C., et al. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332-333. [Link]
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Malinowska, B., & Schlicker, E. (2003). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Molecular Pharmacology, 64(4), 957-966. [Link]
-
Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310-1321. [Link]
-
Vollinga, R. C., et al. (1994). A New Potent and Selective Histamine H3 Receptor Agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332-333. [Link]
-
Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. The Journal of pharmacology and experimental therapeutics, 314(3), 1310–1321. [Link]
-
Pan, Y., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6599. [Link]
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Stark, H., et al. (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Pharmazie, 51(10), 735-740. [Link]
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de Esch, I. J., et al. (1999). Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles. Bioorganic & Medicinal Chemistry, 7(12), 3003-3009. [Link]
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Seifert, R., et al. (2013). Molecular and cellular analysis of human histamine receptor subtypes. Trends in Pharmacological Sciences, 34(1), 33-58. [Link]
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Seifert, R., et al. (2013). Molecular and cellular analysis of human histamine receptor subtypes. Trends in Pharmacological Sciences, 34(1), 33-58. [Link]
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Al-Khazali, A., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 17042. [Link]
-
Szałaj, N., et al. (2023). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. International Journal of Molecular Sciences, 24(13), 10565. [Link]
-
Liedtke, S., et al. (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 367(1), 43-50. [Link]
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Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166-1181. [Link]
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Application Notes & Protocols: Characterizing the CNS Effects of 4-(1H-Imidazol-4-yl)-1-methylpiperidine Using Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: Rationale and Scientific Premise
The compound 4-(1H-Imidazol-4-yl)-1-methylpiperidine belongs to a chemical class with a structural resemblance to known modulators of the central nervous system (CNS). The presence of an imidazole ring and a methylpiperidine moiety suggests a high probability of interaction with histamine receptors, particularly the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor and heteroreceptor that is predominantly expressed in the CNS and regulates the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1][2][3]
Many G-protein coupled receptors, including the H3R, exhibit a baseline level of activity even without an agonist bound, a phenomenon known as constitutive activity.[1][4] H3R antagonists can block the action of agonists, while inverse agonists bind to the receptor to stabilize its inactive state, thereby reducing this constitutive activity.[1] This action effectively disinhibits the presynaptic nerve terminal, leading to an enhanced release of multiple neurotransmitters.[5] This neurochemical profile makes H3R inverse agonists attractive candidates for treating conditions characterized by cognitive deficits or hypersomnolence, such as Alzheimer's disease, ADHD, and narcolepsy.[2][4][6]
This guide is built upon the hypothesis that This compound acts as an H3R antagonist/inverse agonist. The following protocols are designed to rigorously test this hypothesis by evaluating the compound's effects on cognition, wakefulness, and its overall safety profile in established rodent models.
Hypothesized Mechanism of Action
Caption: Hypothesized signaling pathway for an H3R inverse agonist.
Preclinical In Vivo Evaluation Workflow
A structured, multi-tiered approach is essential for characterizing a novel CNS compound. The workflow should progress from fundamental safety and pharmacokinetic assessments to more complex behavioral models of efficacy.
Caption: Tiered experimental workflow for in vivo characterization.
Animal Model Selection and General Considerations
Rodent models, particularly mice and rats, are the primary choice for initial in-vivo screening due to their well-characterized genetics, established behavioral paradigms, and predictive validity for human CNS disorders.[9]
-
Species and Strain: C57BL/6 mice are commonly used for cognitive tasks like the Novel Object Recognition test. Sprague-Dawley or Wistar rats are often preferred for surgical procedures like EEG implantation and for pharmacokinetic studies.
-
Animal Welfare: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Efforts should be made to minimize animal stress and suffering.
-
Controls: Each study must include a vehicle control group (receiving the same injection volume and route as the drug) and, where appropriate, a positive control (a known compound with the expected effect) to validate the assay.
-
Blinding and Randomization: To prevent experimenter bias, animals should be randomly assigned to treatment groups, and the experimenter should be blind to the treatment allocation during testing and data analysis.
Foundational Study Protocols
Protocol: Rodent Pharmacokinetic (PK) Profiling
Rationale: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[10][11] This is critical for selecting appropriate doses and time points for efficacy studies. Key parameters include Cmax (maximum concentration), Tmax (time to Cmax), and half-life (t½).[11] Brain tissue analysis is crucial to confirm CNS penetration.
Materials:
-
This compound
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g)
-
Dosing syringes (oral gavage, IV)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge, vortex mixer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage, PO) and intravenously (IV) to a separate cohort to determine bioavailability. A typical starting dose might be 10 mg/kg.[12]
-
Blood Sampling (Serial Bleeding): Collect blood samples (e.g., ~30 µL from a mouse, ~100 µL from a rat) at multiple time points.[10]
-
Plasma Preparation: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.[14]
-
Terminal Time Point & Tissue Collection: At the final time point, euthanize animals and collect whole brains. Rapidly dissect, weigh, and flash-freeze the brain tissue.
-
Sample Analysis: Quantify the concentration of the compound in plasma and brain homogenates using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC, t½, brain/plasma ratio).
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Relates to efficacy and potential toxicity |
| Tmax | Time at which Cmax is reached | Indicates the rate of absorption |
| AUC | Area Under the Curve (total drug exposure) | Key measure for bioavailability and clearance |
| t½ | Half-life | Determines dosing interval and time to steady-state |
| Brain/Plasma Ratio | Ratio of drug concentration in brain vs. plasma | Confirms CNS penetration, essential for a CNS drug |
Table 1: Key Pharmacokinetic Parameters and Their Significance.
Protocol: Acute Oral Toxicity Assessment (OECD 423 Method)
Rationale: To determine the compound's intrinsic toxicity and obtain information on potential health hazards after a single exposure.[15] The Acute Toxic Class Method (OECD 423) is used to estimate the LD50 (lethal dose for 50% of animals) while minimizing animal use.[15][16]
Materials:
-
Adult female rodents (as per OECD guidelines, females are often more sensitive).[15]
-
Compound and vehicle.
-
Oral gavage needles.
-
Observation cages.
Procedure:
-
Stepwise Dosing: This is a sequential test. Start by dosing a group of 3 animals at a defined starting dose (e.g., 300 mg/kg, based on available data).[17]
-
Observation: Observe animals closely for the first few hours post-dosing and then periodically for 14 days.[17] Record all signs of toxicity (e.g., changes in posture, respiration, convulsions, mortality).
-
Decision for Next Step:
-
If 2 or 3 animals die, the test is stopped, and the compound is classified at that dose level.
-
If 0 or 1 animal dies, a higher dose (e.g., 2000 mg/kg) is administered to a new group of 3 animals.
-
The outcome at the second dose level determines the final classification according to OECD 423 flowcharts.[15]
-
-
Necropsy: At the end of the 14-day observation period, a gross necropsy should be performed on all surviving animals.
Efficacy Model Protocols
Protocol: Novel Object Recognition (NOR) Test for Recognition Memory
Rationale: The NOR test is a widely used assay to assess cognitive enhancement.[18][19] It leverages the innate tendency of rodents to explore novel objects more than familiar ones.[18][20] An H3R inverse agonist, by increasing acetylcholine and dopamine release, is hypothesized to improve recognition memory.[3]
Materials:
-
Open field arena (e.g., 40x40 cm for mice).[19]
-
Two sets of identical objects (A and B), and a third novel object (C). Objects should be non-porous and heavy enough that mice cannot move them.
-
Video tracking software (e.g., EthoVision XT).
Procedure (3-Day Protocol): [18]
-
Day 1: Habituation. Allow each mouse to freely explore the empty arena for 5-10 minutes to reduce novelty-induced stress.[18][19]
-
Day 2: Training (Familiarization).
-
Place two identical objects (A + A) in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore for 10 minutes.[18]
-
Return the mouse to its home cage.
-
-
Day 3: Testing.
-
Data Analysis:
-
Using video tracking software, measure the time spent exploring each object (defined as the nose pointing at the object within a 2 cm proximity).
-
Calculate the Discrimination Index (DI) :
-
DI = (Time exploring Novel Object - Time exploring Familiar Object) / (Total exploration time)
-
-
A positive DI indicates the mouse remembers the familiar object and prefers the novel one. A DI near zero suggests a memory deficit.[18]
-
Protocol: EEG/EMG Analysis for Wake-Promoting Effects
Rationale: Histamine is a primary wake-promoting neurotransmitter.[6] By increasing histamine levels, an H3R inverse agonist is expected to increase wakefulness and reduce sleep time. This is assessed by surgically implanting electrodes to record electroencephalogram (EEG) and electromyogram (EMG) signals.
Materials:
-
Adult male rats or mice.
-
Stereotaxic apparatus.
-
EEG/EMG headmounts and electrodes.
-
Surgical tools, dental cement.
-
Data acquisition system for continuous recording.
-
Sleep scoring software.
Procedure:
-
Surgical Implantation: Under anesthesia, surgically implant EEG electrodes over the cortex and EMG electrodes in the nuchal (neck) muscles. Allow for a 7-10 day recovery period.
-
Baseline Recording: Record EEG/EMG data for 24 hours under baseline conditions to establish a normal sleep-wake cycle for each animal.
-
Drug Administration: Administer the compound or vehicle at the beginning of the light phase (the normal sleep period for rodents).
-
Post-Dosing Recording: Record EEG/EMG for at least 8-12 hours post-administration.
-
Data Analysis (Sleep Scoring):
-
Divide the recordings into 10-second epochs.
-
Score each epoch as Wake, Non-REM (NREM) sleep, or REM sleep based on EEG and EMG characteristics.
-
Quantify the total time spent in each state and the latency to sleep onset. Compare the drug-treated group to the vehicle group. An increase in wake time and a reduction in NREM/REM sleep would indicate a wake-promoting effect.
-
| EEG Band | Frequency (Rat) | Associated State |
| Delta (δ) | 1-4 Hz | Dominant in NREM sleep, reflects sleep pressure.[23][24] |
| Theta (θ) | 5-9 Hz | Prominent during REM sleep and exploratory waking.[23][24] |
| Beta (β) | 13-30 Hz | Associated with active wakefulness and sensory processing.[25] |
| Gamma (γ) | 30-100 Hz | Linked to higher cognitive processing during wakefulness.[25] |
Table 2: Key EEG Frequency Bands and Their Associated Vigilance States in Rodents.
Protocol: Forced Swim Test (FST) for Antidepressant-like Effects
Rationale: The FST is a common screening tool for antidepressant efficacy.[26][27] The test is based on the principle that animals will cease escape-oriented behaviors when placed in an inescapable stressful situation.[28] Antidepressants increase the time spent struggling/swimming and reduce immobility time.[27][29] Given the role of dopamine and norepinephrine in mood and motivation, an H3R inverse agonist may show an antidepressant-like profile.
Materials:
-
Adult male mice or rats.
-
Transparent cylindrical tank (e.g., 20 cm diameter, 30 cm height for mice).[26]
-
Video camera for recording.
Procedure:
-
Drug Administration: Administer the compound or vehicle 30-60 minutes before the test.
-
Test Session:
-
Fill the cylinder with water to a depth where the mouse cannot touch the bottom (e.g., 15 cm).[26]
-
Gently place the mouse into the water.
-
Record the session for 6 minutes.
-
-
Behavioral Scoring:
-
Analyze the last 4 minutes of the 6-minute session.
-
Score the duration of the following behaviors:
-
Immobility: Floating motionless, making only small movements to keep the head above water.
-
Mobility (Swimming/Climbing): Active movements, including swimming around the tank and climbing against the walls.
-
-
-
Data Analysis: Compare the duration of immobility between the drug-treated and vehicle groups. A significant reduction in immobility time is interpreted as an antidepressant-like effect.[27]
References
-
National Institutes of Health (NIH). (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Available from: [Link]
-
ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor. [Diagram]. Available from: [Link]
-
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Gemkow, M. J., et al. (2009). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 157(1), 18–31. Available from: [Link]
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Luo, J., et al. (2014). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Journal of Neurochemistry, 130(5), 655–668. Available from: [Link]
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Rapanelli, M., et al. (2017). The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors. Journal of Neuroscience, 37(13), 3585–3595. Available from: [Link]
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Patsnap Synapse. (2024). What are H3 receptor inverse agonists and how do they work? Available from: [Link]
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Mouse Metabolic Phenotyping Centers (MMPC). (2024). Novel Object Recognition test. Available from: [Link]
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Maze Engineers. (n.d.). Novel Object Recognition. Available from: [Link]
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Kalueff, A. V., et al. (2012). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. Current Neuropharmacology, 10(3), 263–271. Available from: [Link]
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Leger, M., et al. (2013). The novel object recognition memory: neurobiology, test procedure, and its modifications. Journal of Experimental Neuroscience, 7, 101–110. Available from: [Link]
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Li, F., et al. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (87), e51275. Available from: [Link]
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Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009–1014. Available from: [Link]
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Al-Aubaidy, B., & Jelinek, H. F. (2021). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Neuroscience, 15, 723223. Available from: [Link]
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Rani, A., & Sahu, P. K. (2014). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience, 8, 193. Available from: [Link]
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protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Available from: [Link]
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Franken, P., et al. (2009). Period-Amplitude Analysis Reveals Wake-Dependent Changes in the Electroencephalogram during Sleep Deprivation. SLEEP, 32(11), 1433–1442. Available from: [Link]
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Vassalli, A., & Dijk, D. J. (2009). Beta EEG reflects sensory processing in active wakefulness and homeostatic sleep drive in quiet wakefulness. Neuroscience, 161(2), 374–383. Available from: [Link]
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Application Notes & Protocols for Radiolabeling 4-(1H-Imidazol-4-yl)-1-methylpiperidine
Abstract
This document provides a comprehensive guide for the radiolabeling of 4-(1H-imidazol-4-yl)-1-methylpiperidine, a compound of interest in neuroscience research and drug development. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of radiopharmaceutical chemistry. The primary focus is on Carbon-11 labeling, a common positron-emitting radionuclide for Positron Emission Tomography (PET) imaging. These application notes offer a synthesis of established radiochemical principles and practical insights to ensure scientifically sound and reproducible results.
Introduction and Scientific Rationale
This compound is a heterocyclic compound featuring both an imidazole and a piperidine moiety.[1][2] Such scaffolds are prevalent in medicinal chemistry due to their ability to interact with a variety of biological targets. The imidazole ring, in particular, is a key component in many biologically active molecules.[1] Radiolabeled versions of this compound can serve as valuable tools for in vivo imaging studies, enabling the investigation of its pharmacokinetic and pharmacodynamic properties non-invasively.
Carbon-11 is an ideal radionuclide for PET imaging of small molecules due to its short half-life (20.4 minutes), which allows for multiple scans in a single day and minimizes the radiation dose to the subject.[3][4] The introduction of a [¹¹C]methyl group is a common and effective strategy for radiolabeling, as it often does not significantly alter the biological activity of the parent molecule.[3]
This guide will focus on the synthesis of [¹¹C]this compound via N-methylation of its corresponding desmethyl precursor.
Precursor Synthesis: N-desmethyl-4-(1H-imidazol-4-yl)piperidine
Proposed Synthetic Scheme:
A potential synthetic route could involve the reaction of a protected 4-piperidone with an appropriate imidazole-containing building block, followed by deprotection.
Note: The synthesis and purification of this precursor are critical and should be performed by a qualified synthetic chemist. The final product must be thoroughly characterized (e.g., by NMR, MS, and HPLC) to confirm its identity and purity before its use in radiolabeling.
Radiolabeling Protocol: [¹¹C]Methylation
The most direct approach for the radiosynthesis of [¹¹C]this compound is the N-methylation of the secondary amine on the piperidine ring of the precursor using a [¹¹C]methylating agent. [¹¹C]Methyl iodide ([¹¹C]CH₃I) and [¹¹C]methyl triflate ([¹¹C]CH₃OTf) are the most commonly used reagents for this purpose.[5]
Production of [¹¹C]Methylating Agents
Carbon-11 is typically produced as [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[5][6] The [¹¹C]CO₂ is then converted online to [¹¹C]CH₃I or [¹¹C]CH₃OTf using an automated radiosynthesis module.
Workflow for [¹¹C]CH₃I Synthesis:
Caption: Production of [¹¹C]CH₃I from cyclotron-produced [¹¹C]CO₂.
Step-by-Step Radiolabeling Protocol
Materials and Reagents:
-
N-desmethyl-4-(1H-imidazol-4-yl)piperidine precursor (1-2 mg)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium hydride (NaH) or a suitable non-nucleophilic base
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) in a stream of inert gas
-
HPLC purification system
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Sterile water for injection
-
Ethanol for injection
Experimental Protocol:
-
Precursor Preparation: In a shielded hot cell, dissolve 1-2 mg of the N-desmethyl precursor in 200-300 µL of anhydrous DMF in a sealed reaction vessel.
-
Basification: Add a small amount of a suitable base (e.g., NaH) to deprotonate the secondary amine of the piperidine ring. The reaction mixture should be stirred at room temperature for 2-5 minutes. The choice of base is critical to avoid side reactions.
-
Radiolabeling Reaction: Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at room temperature or with gentle heating (e.g., 80-100°C) for 5-10 minutes. The optimal temperature and time should be determined empirically.
-
Quenching: After the trapping of [¹¹C]CH₃I is complete, quench the reaction by adding 500 µL of the initial HPLC mobile phase.
-
Purification: Inject the crude reaction mixture onto a semi-preparative HPLC column for purification. The purification step is crucial to separate the desired radiolabeled product from unreacted precursor and other impurities.[7]
-
Formulation: Collect the HPLC fraction containing the purified [¹¹C]this compound. Reformulate the product for in vivo administration by removing the HPLC solvent, typically via solid-phase extraction (SPE). The final product is usually eluted from the SPE cartridge with a small volume of ethanol and then diluted with sterile saline for injection.
Workflow for Radiolabeling and Purification:
Caption: Workflow for the synthesis and purification of [¹¹C]this compound.
Quality Control
Stringent quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical.
Key Quality Control Parameters:
| Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | Analytical HPLC | ≥ 95% |
| Chemical Purity | Analytical HPLC (UV detector) | Peak corresponding to the product should be the major peak. |
| Molar Activity (A_m) | Calculated from radioactivity and mass | > 37 GBq/µmol at the time of injection. |
| Residual Solvents | Gas Chromatography (GC) | Within pharmacopeial limits. |
| pH | pH meter or pH paper | 4.5 - 7.5 |
| Sterility and Endotoxins | Standard microbiological tests | Sterile and pyrogen-free. |
Data Presentation and Expected Results
The radiochemical yield (RCY) for this type of N-methylation reaction is typically in the range of 30-60%, decay-corrected to the end of bombardment. The entire synthesis, purification, and formulation process should be completed within approximately 30-40 minutes to minimize decay losses.[5]
Table of Expected Parameters:
| Parameter | Expected Value |
| Synthesis Time | 30-40 minutes |
| Radiochemical Yield (decay-corrected) | 30-60% |
| Radiochemical Purity | > 95% |
| Molar Activity | > 37 GBq/µmol |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Trapping Efficiency of [¹¹C]CH₃I | - Inactive base- Precursor degradation- Insufficient reaction temperature | - Use fresh, anhydrous base- Verify precursor purity and stability- Optimize reaction temperature |
| Low Radiochemical Yield | - Suboptimal reaction conditions- Poor quality precursor | - Systematically vary base, solvent, temperature, and reaction time- Re-synthesize and purify the precursor |
| Poor Radiochemical Purity | - Incomplete reaction- Formation of byproducts- Inefficient HPLC separation | - Increase reaction time or temperature- Optimize reaction conditions- Optimize HPLC method (column, mobile phase, gradient) |
Conclusion
The protocols outlined in this document provide a robust framework for the successful radiolabeling of this compound with Carbon-11. Adherence to these guidelines, coupled with sound scientific judgment and proper laboratory practices, will enable researchers to produce this valuable PET tracer for preclinical and potentially clinical research. The key to success lies in the synthesis of a high-purity precursor and the optimization of the radiolabeling and purification steps.
References
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PubChem. 4-((1H-Imidazol-1-yl)methyl)piperidine. National Center for Biotechnology Information. [Link]
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Herth, M. M., & Roeda, D. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Journal of Labelled Compounds and Radiopharmaceuticals, 60(1), 48-57. [Link]
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Moravek. The Importance of Purification for Radiolabeled Compounds. [Link]
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Gao, M., et al. (2020). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Molecules, 25(23), 5727. [Link]
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Li, S., et al. (2022). Radiosynthesis and Evaluation of 11C-Labeled Imidazolyl Pyrimidine Derivatives for Positron Emission Tomography Imaging of Glycogen Synthase Kinase-3. ACS Pharmacology & Translational Science, 5(8), 695-707. [Link]
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Sadat, M. A., et al. (2019). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Molecules, 24(22), 4149. [Link]
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Pretze, M., et al. (2022). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 27(23), 8343. [Link]
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Diaz, J. M. M. (2014). What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate. [Link]
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Bongarzone, S., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931. [Link]
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Zheng, Q. H., et al. (2018). Synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation. Applied Radiation and Isotopes, 132, 6-12. [Link]
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Kuhnast, B., et al. (2014). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 50(74), 10834-10836. [Link]
-
Liu, W., et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 13(3), 95-106. [Link]
-
Zheng, Q. H., et al. (2018). Synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation. Applied Radiation and Isotopes, 132, 6-12. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 4-(1H-Imidazol-4-yl)-1-methylpiperidine Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1H-Imidazol-4-yl)-1-methylpiperidine. This valuable histamine H3 receptor antagonist intermediate presents unique synthetic challenges. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and optimize your reaction yields.
Introduction: Navigating the Synthesis of a Key Intermediate
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core of the synthesis involves the construction of the 4-(1H-imidazol-4-yl)piperidine scaffold, followed by the selective N-methylation of the piperidine ring. This guide will focus on a common and reliable synthetic strategy, highlighting potential pitfalls and offering evidence-based solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing a systematic approach to identifying and resolving them.
Low Yield in Imidazole Ring Formation
Q1: My yield for the initial synthesis of 4-(1H-imidazol-4-yl)piperidine is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the formation of the imidazole ring, often achieved through methods like the Debus-Radziszewski synthesis or variations thereof, can be attributed to several factors. A systematic investigation into the following areas is recommended:
-
Purity of Starting Materials: Impurities in your starting materials, such as the piperidine derivative or the imidazole precursors, can significantly impact the reaction efficiency by participating in side reactions or inhibiting the desired transformation.
-
Recommendation: Ensure all starting materials are of high purity. Recrystallize or distill them if necessary. Verify the purity by techniques like NMR or GC-MS before use.
-
-
Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical parameters.
-
Recommendation: Conduct small-scale optimization experiments to determine the optimal temperature and reaction time. Suboptimal temperatures can lead to incomplete reactions or the formation of byproducts.[1]
-
-
Moisture and Atmospheric Contamination: Many reactions involved in heterocyclic synthesis are sensitive to moisture and oxygen.
-
Recommendation: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.[1]
-
-
pH Control: The pH of the reaction mixture can influence the reactivity of the intermediates.
-
Recommendation: Monitor and adjust the pH of the reaction as specified in the protocol. In some cases, the use of a buffer may be beneficial.
-
Inefficient N-Methylation of the Piperidine Ring
Q2: I am having trouble with the N-methylation step of 4-(1H-imidazol-4-yl)piperidine using the Eschweiler-Clarke reaction. The conversion is low, and I observe multiple products.
A2: The Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid, is a robust method for N-methylation, but its success hinges on precise execution.[2][3] Here are common issues and their solutions:
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of formaldehyde and formic acid to the amine substrate is a frequent cause of low yield and side product formation.[4]
-
Recommendation: Use a slight excess of both formaldehyde and formic acid. A molar ratio of approximately 1:1.1:1.1 (amine:formaldehyde:formic acid) per hydrogen to be replaced is a good starting point.[5]
-
-
Reaction Temperature and Time: The reaction is typically conducted at elevated temperatures to drive it to completion.
-
Recommendation: The reaction is often heated to 80-100 °C.[4] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product.
-
-
Formation of Side Products: The formation of formylated amides or other byproducts can occur, especially if the reaction conditions are not optimal.[4]
-
Recommendation: Ensure the reaction is heated sufficiently to promote the reduction of the intermediate iminium ion by formic acid. The evolution of carbon dioxide is an indicator of a successful reaction.[6]
-
-
Work-up Procedure: Improper work-up can lead to loss of product.
-
Recommendation: After the reaction is complete, the mixture should be basified to a pH of 10-12 with a strong base like NaOH to deprotonate the amine product, allowing for efficient extraction with an organic solvent.[7]
-
Frequently Asked Questions (FAQs)
Q3: Can I use other methylating agents besides formaldehyde and formic acid for the N-methylation step?
A3: Yes, other methylating agents can be used, but they come with their own set of advantages and disadvantages. For example, methyl iodide is a powerful methylating agent but has a higher tendency to lead to over-methylation, forming quaternary ammonium salts.[2] Other methods include the use of dimethyl sulfate or reductive amination with paraformaldehyde and a reducing agent like sodium triacetoxyborohydride. However, the Eschweiler-Clarke reaction is often preferred due to its cost-effectiveness, operational simplicity, and the fact that it inherently avoids the formation of quaternary ammonium salts.[3]
Q4: How can I effectively purify the final product, this compound?
A4: Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and residual reagents. A multi-step approach is often necessary:
-
Extraction: After basifying the reaction mixture, extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.[7]
-
Washing: Wash the organic layer with brine to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography: For high purity, column chromatography on silica gel is recommended. A solvent system of dichloromethane/methanol with a small amount of triethylamine can be effective for eluting the product.[8]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.
Q5: What are the key analytical techniques to confirm the structure and purity of the final product?
A5: A combination of spectroscopic methods should be employed to confirm the identity and purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the protons on the imidazole and piperidine rings, as well as the N-methyl group.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups.
-
High-Performance Liquid Chromatography (HPLC): Is essential for determining the purity of the final product.
Experimental Protocols
The following protocols provide a general framework for the synthesis. Optimization may be required based on your specific laboratory conditions and the purity of your reagents.
Protocol 1: Synthesis of 4-(1H-imidazol-4-yl)piperidine (Intermediate)
This step can be achieved through various published methods for imidazole synthesis. The following is a generalized procedure based on the principles of the Debus-Radziszewski reaction.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Ammonia solution (e.g., 28-30%)
-
Glyoxal solution (e.g., 40% in water)
-
Formaldehyde solution (e.g., 37% in water)
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethanol
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 4-piperidone hydrochloride monohydrate in ethanol.
-
Cool the solution in an ice bath and slowly add a concentrated ammonia solution.
-
To this mixture, add glyoxal solution dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, add formaldehyde solution and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Acidify the residue with hydrochloric acid and wash with dichloromethane to remove non-basic impurities.
-
Basify the aqueous layer with a sodium hydroxide solution to a pH of 12 and extract the product with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-(1H-imidazol-4-yl)piperidine.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Methylation of 4-(1H-imidazol-4-yl)piperidine (Eschweiler-Clarke Reaction)
Materials:
-
4-(1H-imidazol-4-yl)piperidine
-
Formic acid (88-98%)
-
Formaldehyde solution (37% in water)
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 4-(1H-imidazol-4-yl)piperidine.
-
Add formic acid to the flask and cool the mixture in an ice bath.
-
Slowly add formaldehyde solution to the mixture with stirring.
-
After the addition is complete, heat the reaction mixture to 90-100 °C and reflux for several hours, monitoring the evolution of carbon dioxide.[6]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully basify with a concentrated sodium hydroxide solution to pH > 11.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., dichloromethane/methanol/triethylamine gradient).
Data Presentation
| Parameter | Step 1: Imidazole Formation | Step 2: N-Methylation (Eschweiler-Clarke) |
| Typical Yield | 40-60% | 70-90% |
| Reaction Temperature | 0-25 °C | 90-100 °C |
| Reaction Time | 12-24 hours | 2-6 hours |
| Key Reagents | 4-Piperidone, Glyoxal, Ammonia | Formaldehyde, Formic Acid |
| Common Solvents | Ethanol, Water | Neat or Water |
Visualizations
Synthetic Pathway
Caption: Overall synthetic route to this compound.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors. (2024). ResearchGate. [Link]
-
Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). (n.d.). World Scientific News. [Link]
-
Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors. (2024). PubMed Central. [Link]
-
Synthesis and Characterization of New Bivalent Agents as Melatonin- and Histamine H3-Ligands. (n.d.). PubMed Central. [Link]
-
Formic acid-formaldehyde methylation of amines. (1971). American Chemical Society. [Link]
-
An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. (n.d.). PubMed. [Link]
-
The histamine H3 receptor: from discovery to clinical trials with pitolisant. (n.d.). PubMed Central. [Link]
-
Synthesis of 4-[3-(1H-Imidazol-1-yl)propyl]-piperidine. (n.d.). PrepChem.com. [Link]
-
Where am I going wrong? (Eschweiler Clarke reaction with NaBH3CN). (2023). Reddit. [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. (n.d.). MDPI. [Link]
-
Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists. (2003). Semantic Scholar. [Link]
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Review of Modern Eschweiler–Clarke Methylation Reaction. (n.d.). PubMed Central. [Link]
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Eschweiler–Clarke reaction. (n.d.). Wikipedia. [Link]
-
Eschweiler-Clarke Reaction. (2021). J&K Scientific LLC. [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). PubMed Central. [Link]
- SYNTHESIS OF LABELED IMIDAZO[1,2-A]PYRIMIDINES. (2020).
-
Eschweiler-Clarke reaction: Methylation on amines. (2019). YouTube. [Link]
-
Eschweiler-Clarke Reaction. (2022). YouTube. [Link]
- Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last. (n.d.).
-
SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). IJRPC. [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube. [Link]
-
4-((1H-Imidazol-1-yl)methyl)piperidine. (n.d.). PubChem. [Link]
-
Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane. (2023). ACS Publications. [Link]
-
Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. (n.d.). ResearchGate. [Link]
-
N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source. (n.d.). ResearchGate. [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). MDPI. [Link]
-
Partial 1H NMR spectra of 4e in DMSO-d6 in which peaks are assigned to... (n.d.). ResearchGate. [Link]
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- 7. prepchem.com [prepchem.com]
- 8. worldscientificnews.com [worldscientificnews.com]
Technical Support Center: Purification of 4-(1H-Imidazol-4-yl)-1-methylpiperidine
Welcome to the dedicated technical support guide for navigating the purification challenges of 4-(1H-Imidazol-4-yl)-1-methylpiperidine. This molecule, with its dual basic centers—the tertiary amine of the methylpiperidine and the imidazole ring—presents a unique set of purification hurdles. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
Understanding the Challenge: Physicochemical Properties
The primary difficulty in purifying this compound arises from its chemical nature. It is a polar, basic molecule prone to strong interactions with standard purification media, leading to common issues like peak tailing in chromatography.
| Property | Value | Significance in Purification |
| Molecular Formula | C₉H₁₅N₃ | Indicates a relatively small molecule.[1][2] |
| Molecular Weight | ~165.24 g/mol | Low molecular weight allows for good solubility in various solvents.[1][2] |
| Basicity (pKa) | The piperidine nitrogen is a strong base (~pKa 9-10), and the imidazole ring is a weaker base (~pKa 7). | The basic nitrogens strongly interact with acidic silica gel, causing significant peak tailing. This is the most common purification challenge.[3] |
| Polarity | High | The compound is highly polar, making it difficult to elute from normal-phase columns and poorly retained on standard reversed-phase (C18) columns.[4] |
| Solubility | Soluble in polar solvents (Methanol, Water); less soluble in non-polar solvents (Hexane). Forms salts (e.g., dihydrochloride) which are often crystalline and water-soluble.[5][6] | Solubility dictates the choice of chromatographic mobile phases and recrystallization solvents. Salt formation can be exploited for purification. |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound.
Q1: My compound is showing severe tailing on my silica gel column. How can I get sharp, symmetrical peaks?
Answer: This is the most frequently reported issue. Tailing is a direct result of the strong acid-base interaction between the basic nitrogen atoms in your molecule and the acidic silanol (Si-OH) groups on the surface of the silica gel.[3] To resolve this, you must mitigate this interaction.
-
Core Strategy: Add a Basic Modifier. The most effective solution is to add a small amount of a competitive base to your mobile phase. This base will occupy the acidic sites on the silica, allowing your compound to elute without strong adsorption.[3]
-
Triethylamine (Et₃N or TEA): The most common choice. Add 0.1-1% (v/v) to your entire mobile phase system (e.g., Dichloromethane/Methanol).[3]
-
Pyridine: Can also be used, typically in similar concentrations.
-
Ammonia: A 1-2% solution of ammonia in methanol can be used as the polar component of your mobile phase (e.g., preparing a 98:2 DCM:[MeOH/NH₃] solution).
-
-
Alternative Strategy: Change the Stationary Phase. If a basic modifier is not sufficient or is incompatible with downstream applications, consider a different stationary phase.
-
Neutral or Basic Alumina: Alumina has fewer acidic sites than silica and can provide better peak shape for highly basic compounds without the need for additives.[3]
-
Bonded Phase Silica: Consider using a diol- or amino-bonded silica gel, which has different selectivity and reduced acidity.
-
Q2: I'm struggling to separate my product from highly polar impurities. What are my options?
Answer: Due to the high polarity of the target compound, baseline separation from other polar byproducts (e.g., starting materials, N-oxides) can be challenging.
-
Optimize Normal-Phase Chromatography:
-
Solvent System: A dichloromethane (DCM)/methanol (MeOH) gradient is often more effective than ethyl acetate/hexane for polar compounds.[3][7] Start with a low concentration of MeOH (e.g., 1-2%) and gradually increase it.
-
Dry Loading: Instead of injecting your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or Celite. Evaporate the solvent and load the resulting dry powder onto the top of your column. This technique prevents solvent effects at the point of injection and leads to sharper bands and improved resolution.[3]
-
-
Switch Chromatographic Modes: Standard reversed-phase (RP-HPLC) is often ineffective for small, polar molecules as they elute in or near the solvent front.[4]
-
Hydrophilic Interaction Chromatography (HILIC): This technique is specifically designed for the retention and separation of highly polar compounds. It uses a polar stationary phase (like bare silica or a bonded polar phase) with a high-organic mobile phase (e.g., acetonitrile/water).[4]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative that demonstrates high efficiency for separating polar compounds and is compatible with mass spectrometry.[4]
-
Q3: My purification yield is very low after column chromatography. Where could my product be going?
Answer: Low yield is typically due to irreversible adsorption on the column or co-elution with impurities.
-
Irreversible Adsorption: If you are not using a basic modifier (see Q1), a significant portion of your product may be permanently stuck to the acidic silica gel. Always run a "strip" of your column with a very strong solvent system (e.g., 80:18:2 DCM/MeOH/NH₄OH) after your run to see if more product elutes.
-
Co-elution: If your fractions are not pure, you may be combining fractions that contain both product and impurities. Use a more sensitive visualization technique for TLC analysis (e.g., permanganate or ninhydrin stain in addition to UV) to ensure you are only combining pure fractions.
-
Product Instability: Ensure your product is stable to the acidic silica environment over the duration of the chromatography. If degradation is suspected, switching to a neutral stationary phase like alumina is recommended.[3]
Q4: Can I avoid chromatography altogether? What about crystallization?
Answer: Yes, crystallization can be an excellent and highly scalable method for final purification, provided your crude material is of reasonable purity (typically >90%).
-
Free Base Crystallization: This can be challenging due to the molecule's polarity and potential to oil out. Experiment with solvent/anti-solvent systems. A common approach is to dissolve the compound in a minimal amount of a polar solvent (like methanol or isopropanol) and slowly add a less polar anti-solvent (like ethyl acetate, MTBE, or acetone) until turbidity appears, then allow it to cool slowly.
-
Salt Crystallization: This is often the more reliable method. The compound has two basic nitrogens and can readily form salts. The dihydrochloride salt is a common choice.[5][6] A general procedure involves dissolving the purified free base in a solvent like acetone or isopropanol and adding a stoichiometric amount of HCl (as a solution in dioxane or isopropanol) to precipitate the crystalline salt.[5]
Troubleshooting & Optimization Workflows
Workflow 1: Flash Chromatography Optimization
This workflow provides a logical decision tree for troubleshooting common flash chromatography issues.
Sources
- 1. 4-((1H-Imidazol-1-yl)methyl)piperidine | C9H15N3 | CID 22662917 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
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- 7. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Enhancement for 4-(1h-Imidazol-4-yl)-1-methylpiperidine
Welcome to the technical support center for 4-(1h-Imidazol-4-yl)-1-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for overcoming solubility challenges with this compound in biological assays. Our goal is to equip you with the scientific rationale and step-by-step protocols necessary to achieve reliable and reproducible experimental outcomes.
Understanding the Molecule: Why Solubility Can Be a Hurdle
This compound possesses structural features that can contribute to limited aqueous solubility. The piperidine ring, while containing a nitrogen atom, can be nonpolar, particularly when substituted with lipophilic groups.[1] The imidazole group is a weak base. The interplay between these two nitrogen-containing heterocycles dictates the molecule's overall physicochemical properties, including its pKa and logP, which are critical determinants of solubility.
The basic nature of the piperidine nitrogen (pKa typically around 11.22 for the protonated form) and the imidazole ring means that the compound's ionization state, and therefore its solubility, is highly dependent on pH.[1] At physiological pH (around 7.4), a significant portion of the molecules may exist in their less soluble, neutral free base form.
Troubleshooting Guide: A Stepwise Approach to Improving Solubility
This section provides a tiered approach to enhancing the solubility of this compound, from simple adjustments to more advanced formulation strategies.
Tier 1: Foundational Techniques - The First Line of Attack
These initial steps are often sufficient to resolve common solubility issues and should be attempted before moving to more complex methods.
Issue: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous assay buffer.
This phenomenon, often termed "solvent shock," is a frequent challenge with poorly soluble compounds.[1] Here are some strategies to mitigate it:
-
Optimize Final DMSO Concentration: Aim for the highest concentration of DMSO your assay can tolerate without affecting the biological system. For many cell-based assays, this is typically between 0.5% and 1%.[2][3]
-
Employ a Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This gradual change in solvent polarity can help keep the compound in solution.[1]
-
Utilize an Intermediate Solvent: A small amount of a water-miscible organic solvent can act as a bridge between the DMSO stock and the aqueous buffer. Ethanol and polyethylene glycols (PEGs) are common choices.[1][2]
Issue: My compound is not soluble enough even with optimized dilution of my DMSO stock.
Solution: pH Adjustment
Since this compound is a basic compound, decreasing the pH of the solvent will lead to protonation of the nitrogen atoms, forming a more soluble salt.[4][]
-
Rationale: The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of the ionized (soluble) and unionized (less soluble) forms of a compound. By lowering the pH below the pKa of the piperidine and imidazole nitrogens, you shift the equilibrium towards the protonated, more water-soluble species.
-
Practical Steps:
-
Prepare a series of buffers with varying pH values (e.g., pH 3, 4, 5, 6, and 7.4).
-
Attempt to dissolve your compound in each buffer to determine its pH-solubility profile.
-
For your biological assay, select the lowest pH that is compatible with your experimental system (cells, enzymes, etc.).
-
-
Caution: Be mindful that altering the pH can affect the biological activity of your compound and the stability of other components in your assay.[2] Always include appropriate controls.
Tier 2: Intermediate Strategies - When Foundational Techniques Aren't Enough
If pH adjustment and co-solvents do not achieve the desired concentration, consider these more advanced, yet common, laboratory techniques.
Issue: Adjusting the pH is not feasible for my cell-based assay, and I need a higher concentration of my compound.
Solution: Utilize Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar drugs.[6][7]
-
Mechanism: Co-solvents work by reducing the polarity of the water, making it a more favorable environment for hydrophobic molecules.[]
-
Commonly Used Co-solvents:
-
Experimental Approach:
-
Prepare stock solutions of your compound in various co-solvents.
-
Determine the maximum tolerable concentration of each co-solvent in your assay.
-
Test the solubility of your compound in your assay buffer containing the maximum tolerable concentration of each co-solvent.
-
-
Important Consideration: The combination of co-solvents and pH adjustment can have a synergistic effect on solubility.[][8]
Solution: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate poorly soluble molecules, forming inclusion complexes that have enhanced aqueous solubility.[][12][13]
-
How it Works: The hydrophobic portion of your compound partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively solubilizing the guest molecule.[9]
-
Types of Cyclodextrins:
-
β-cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)[14]
Derivatives like HP-β-CD and SBE-β-CD often exhibit significantly higher aqueous solubility and are generally preferred.[10]
-
-
Protocol for Determining Solubility Enhancement:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-20 mM) in your assay buffer.
-
Add an excess amount of this compound to each solution.
-
Equilibrate the samples by shaking or rotating at a constant temperature for 24-48 hours.
-
Filter the solutions to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Tier 3: Advanced Formulation - For Pre-clinical and In Vivo Studies
For applications requiring a solid form with improved dissolution or for in vivo studies, more advanced formulation strategies may be necessary.
Issue: I need to prepare a solid dosage form with improved solubility and dissolution rate for animal studies.
Solution: Salt Formation
Creating a salt of your basic compound is a highly effective method to increase both its solubility and dissolution rate.[15][16] The hydrochloride salt is a common choice for basic drugs.[17]
-
Rationale: Salts are ionic and therefore generally have much higher aqueous solubility than their corresponding free bases. The dissolution of a salt in water can lead to a supersaturated solution of the free base, which can enhance absorption.[18]
-
Counter-ion Selection: The choice of the counter-ion is critical and can influence properties such as solubility, stability, and hygroscopicity.[19] A salt screening study is often performed to identify the optimal salt form.
-
General Procedure for Salt Formation (e.g., Hydrochloride Salt):
-
Dissolve the free base of this compound in a suitable organic solvent (e.g., isopropanol, ethanol).
-
Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in the same solvent).
-
Stir the mixture to allow the salt to precipitate.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum.
-
Characterize the resulting salt to confirm its identity and purity.
-
Data Summary and Visualization
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Principle of Action | Typical Fold Increase in Solubility | Key Considerations |
| pH Adjustment | Protonation of basic nitrogens to form a soluble salt. | 10-1000x | Assay compatibility, potential for compound instability or altered activity.[2][4] |
| Co-solvents | Reduction of solvent polarity. | 2-500x | Potential for toxicity in cell-based assays, need for vehicle controls.[6][8] |
| Cyclodextrins | Encapsulation of the hydrophobic molecule in a soluble host. | 10-2000x | Can sometimes alter the free concentration of the drug available for biological activity.[9][14] |
| Salt Formation | Creation of an ionic, more soluble form of the compound. | 100-10,000x | Requires chemical synthesis and characterization, potential for hygroscopicity.[15][18] |
Experimental Workflow Diagrams
Diagram 1: Decision Tree for Solubility Enhancement
Caption: Experimental workflow for phase solubility studies.
Frequently Asked Questions (FAQs)
Q1: What is the very first thing I should try if my this compound is not dissolving in my aqueous buffer?
A1: The most straightforward initial approach is pH adjustment. Since this is a basic compound, preparing a stock solution in a mildly acidic vehicle (e.g., a citrate buffer at pH 3-4 or 10-50 mM HCl) will likely lead to significant solubility enhancement by forming a soluble salt in situ. [1]Always verify that this acidic pH is compatible with your downstream assay.
Q2: My DMSO stock solution of the compound is cloudy or has precipitated after storage in the refrigerator. What should I do?
A2: This can happen if the storage temperature is too low or if the solution is supersaturated. If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation. Alternatively, preparing a less concentrated stock solution can also help. To ensure consistency, it is always best to prepare fresh stock solutions before each experiment. [1] Q3: How much can I realistically expect to improve the solubility?
A3: The degree of solubility enhancement is highly dependent on the specific method used and the physicochemical properties of the compound. For instance, pH adjustment and complexation with cyclodextrins can often lead to solubility increases of several orders of magnitude (100x to over 1000x). [2] Q4: Are there any downsides to using these solubilization techniques?
A4: Yes, it is crucial to consider the potential impact of any solubilizing agent on your biological assay.
-
Co-solvents (e.g., DMSO): Can be toxic to cells at higher concentrations and may interfere with enzyme activity. Always include a vehicle control in your experiments. [2]* pH adjustment: Can alter the ionization state of your compound, which may affect its biological activity. It can also impact the stability and function of proteins or cells in your assay. [2]* Cyclodextrins: While generally well-tolerated, they can sometimes affect the free concentration of the compound available to interact with its biological target.
Q5: When should I consider synthesizing a different salt form?
A5: If simple pH adjustment and the use of co-solvents or cyclodextrins do not provide sufficient solubility for your needs, or if you require a stable, solid form with improved dissolution properties for in vivo studies, then synthesizing a specific salt form is the next logical and robust step. [1][15][16]
References
-
Todkar, S., et al. (n.d.). Cyclodextrin in novel formulations and solubility enhancement techniques: a review. Retrieved from [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 368. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmaceutical Sciences and Research, 3(6), 1541. Retrieved from [Link]
-
Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharmazeutische Industrie, 72(3), 446-451. Retrieved from [Link]
-
Al-Ghananeem, A. M. (2012). Pharmaceutical salts: a formulation trick or a clinical conundrum?. European Journal of Hospital Pharmacy, 19(4), 385-387. Retrieved from [Link]
-
Patel, J. (2024). Co-solvency and anti-solvent method for the solubility enhancement. International Journal of Health and Pharmaceutical Research, 3(1), 1-8. Retrieved from [Link]
-
Kumar, L., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(8), 9181-9192. Retrieved from [Link]
-
Ali, A., et al. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Water-Soluble Drugs. Global Pharmaceutical Sciences Review, 3(1), 01-11. Retrieved from [Link]
-
Gapsens, M., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 13(7), 1081. Retrieved from [Link]
-
Slideshare. (n.d.). Salt selection in pharmaceutical product development. Retrieved from [Link]
-
Liu, R. (Ed.). (2021). Water-Insoluble Drug Formulation. CRC press. Retrieved from [Link]
-
Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology and Pharmaceutical Sciences, 5(1), 01-10. Retrieved from [Link]
-
Sharma, D., et al. (2015). Various techniques for solubility enhancement: An overview. The Pharma Innovation Journal, 4(10), 24-28. Retrieved from [Link]
-
Seedher, N., & Kanojia, M. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical development and technology, 14(2), 185-192. Retrieved from [Link]
-
Sahoo, M., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics, 1-13. Retrieved from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
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- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: A Troubleshooting Guide for Experiments with 4-(1H-Imidazol-4-yl)-1-methylpiperidine
Welcome to the technical support center for 4-(1H-Imidazol-4-yl)-1-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, characterization, and application of this important heterocyclic compound. As a molecule of interest in medicinal chemistry, particularly for its relevance as a scaffold for histamine H3 receptor (H3R) antagonists, understanding its nuances is critical for experimental success.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Section 1: Compound Stability, Handling, and Safety
This section addresses the fundamental aspects of working with this compound, ensuring the integrity of your sample and the safety of your laboratory environment.
Q1: My solution of this compound (free base) became cloudy/formed a precipitate upon storage in the lab. What is happening?
This is a frequently observed issue with basic amines. The likely cause is the reaction of the basic piperidine nitrogen with atmospheric carbon dioxide (CO₂), an acidic gas, to form an insoluble piperidine carbonate salt.[3] Similarly, exposure to other acidic vapors in the laboratory (e.g., HCl) can lead to the formation of corresponding salts.[3]
Recommended Solutions:
-
Short-term: Prepare fresh solutions for daily use. If precipitation is observed, gentle warming and sonication may redissolve the salt, but this is not guaranteed.
-
Long-term Prevention: Store the solid compound and its solutions under an inert atmosphere, such as argon or nitrogen, to prevent exposure to CO₂.[3] Use tightly sealed containers with high-quality septa for solutions. For the solid, storage at 2-8°C is often recommended.[1]
Q2: What are the critical safety precautions for handling this compound?
While specific toxicity data for this exact compound may be limited, its structural components—piperidine and imidazole derivatives—warrant careful handling. It should be treated as a potentially hazardous chemical.
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[4]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][5]
-
Skin and Eye Contact: Avoid contact with skin and eyes.[5] Piperidine and its derivatives can cause skin and eye irritation or damage.[4][6] In case of contact, rinse the affected area immediately and thoroughly with water.[7]
-
Spill Management: In case of a spill, evacuate the area, remove all sources of ignition, and absorb the material with an inert absorbent.[5] Dispose of the waste in a suitable, closed container.[6]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅N₃ | [8] |
| Molecular Weight | 165.24 g/mol | [8] |
| Form | Typically a solid, often supplied as a salt (e.g., hydrochloride) | [9] |
| Storage | 2-8°C, under inert atmosphere, protected from light | [1][7] |
Section 2: Synthesis and Purification Troubleshooting
Synthesizing substituted piperidines can be a multi-step process fraught with potential pitfalls. This section tackles common synthetic challenges.
Q3: I am experiencing low yields during the final N-methylation step of the piperidine ring. What are the likely causes and solutions?
The N-methylation of a secondary piperidine to a tertiary amine is a standard transformation, but several factors can lead to poor yields.
Possible Causes & Solutions:
-
Reagent Choice: The strength of the methylating agent is crucial. Highly reactive agents (e.g., methyl iodide, dimethyl sulfate) can lead to over-alkylation, forming a quaternary ammonium salt which is often water-soluble and lost during workup.
-
Solution: Use a milder, reductive amination approach. Reacting the secondary amine precursor with formaldehyde followed by a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride is a highly effective and controlled method.
-
-
Base Stoichiometry: When using alkyl halides, a base is required to neutralize the acid (e.g., HI, HBr) formed during the reaction.[10] Insufficient base can halt the reaction as the starting amine becomes protonated and non-nucleophilic. Excess base can promote side reactions.
-
Solution: Use 1.1 to 1.5 equivalents of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).
-
-
Imidazole Interference: The imidazole ring also contains a nucleophilic nitrogen. While generally less nucleophilic than the piperidine nitrogen, it can compete for the methylating agent, leading to a mixture of N-methylated products.
-
Solution: This is less common under controlled conditions but can be mitigated by using a reductive amination strategy, which is specific to the secondary amine.
-
Q4: My final product is impure, and I'm struggling with purification. What are the likely contaminants?
Purification challenges often stem from side products with similar polarities to the desired product.
Common Impurities & Purification Strategies:
-
Unreacted Starting Material: The secondary piperidine precursor is a common impurity.
-
Over-methylated Quaternary Salt: As mentioned, this can form with reactive methylating agents.
-
Pyridine-related Impurities: If the piperidine ring was synthesized by the reduction of a pyridine precursor, residual pyridine can be difficult to remove due to the formation of azeotropes.[3]
-
Solution - Column Chromatography: This is the most effective method.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is a good starting point. To improve peak shape and prevent streaking (common with amines), add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to the mobile phase.
-
Workflow: Troubleshooting Low Synthetic Yield
Caption: A decision tree for troubleshooting N-methylation reactions.
Section 3: Analytical and Characterization Challenges
Confirming the structure and purity of your compound is a non-negotiable step. Here’s how to tackle common analytical hurdles.
Q5: The peaks in my ¹H NMR spectrum are broad, especially around the imidazole and piperidine protons. Is my sample impure?
Broad NMR peaks are not necessarily indicative of impurity. For this specific molecule, several phenomena can cause peak broadening:
-
Imidazole N-H Proton Exchange: The proton on the imidazole nitrogen (N-H) can undergo chemical exchange with trace amounts of water or other protic species in the NMR solvent. This is a rapid process that can broaden the N-H peak and adjacent C-H peaks.
-
Piperidine Ring Conformation: The piperidine ring exists in a dynamic equilibrium between two chair conformations. If the rate of this "ring flip" is on the same timescale as the NMR experiment, it can lead to coalescence and significant broadening of the signals for the piperidine protons.
-
Nitrogen Quadrupolar Broadening: Both the piperidine and imidazole nitrogens have a nuclear spin (I=1) and a quadrupole moment, which can cause rapid relaxation and lead to broadening of adjacent proton signals.
Protocol: Diagnostic D₂O Shake for NMR
This simple experiment can confirm if broadening is due to an exchangeable N-H proton.
-
Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.
-
Add one or two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for 30-60 seconds.
-
Re-acquire the ¹H NMR spectrum.
-
Result: If the broad N-H peak from the imidazole disappears and adjacent peaks become sharper, this confirms that proton exchange was a contributing factor.
Q6: How can I definitively confirm the connectivity and substitution pattern using NMR?
While ¹H and ¹³C NMR provide initial information, 2D NMR experiments are essential for unambiguous structural confirmation.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds). It will allow you to trace the proton network within the piperidine ring and the imidazole ring separately.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the fragments. It shows correlations between protons and carbons that are 2-3 bonds away. You should look for a key correlation between the piperidine C4-H proton and the imidazole C4/C5 carbons to confirm the 4,4'-linkage.
Section 4: In-Vitro and Biological Assay Troubleshooting
As a histamine H3 receptor ligand, this compound is frequently used in biological assays where its behavior can be complex.
Q7: My compound shows low or inconsistent activity in a histamine H3 receptor (H3R) binding assay. What should I check?
Inconsistent activity in receptor assays can be frustrating. The issue often lies in the assay conditions or the complex pharmacology of the H3 receptor itself.
Troubleshooting Steps:
-
Compound Solubility and Stability: Ensure your compound is fully dissolved in the assay buffer. The free base may have poor aqueous solubility. Using a hydrochloride salt or a small percentage of a co-solvent like DMSO is standard. However, verify that the DMSO concentration does not affect the assay. Check for compound degradation over the incubation time.
-
Receptor Pharmacology: The H3 receptor exhibits high constitutive activity, meaning it can signal even without an agonist bound.[11] This has a critical implication:
-
Antagonist vs. Inverse Agonist: A neutral antagonist will block an agonist from binding but will not affect the constitutive activity. An inverse agonist will both block the agonist and reduce the receptor's basal activity. Many H3R ligands are inverse agonists.[11][12] Your assay results may vary depending on whether you are measuring displacement of a radiolabeled agonist or a functional output like GTPγS binding, which is sensitive to inverse agonism.[12]
-
-
Assay Conditions: Check the pH of your buffer, as the protonation state of both the compound and receptor residues can be critical for binding. The interaction between the basic amine and key acidic residues (like Aspartate) in the receptor binding pocket is often crucial.[2]
Diagram: H3 Receptor Ligand Interaction Logic
Caption: Key interactions and considerations for H3R assays.
This guide provides a starting point for troubleshooting common issues. Meticulous documentation of experimental conditions and a systematic approach to problem-solving are your greatest assets in navigating the complexities of chemical research.
References
- Benchchem. (n.d.). Technical Support Center: Piperidine Synthesis & Purification.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- MySkinRecipes. (n.d.). 4-((1H-IMIDAZOL-4-YL)METHYL)PIPERIDINE DIHYDROBROMIDE.
- EvitaChem. (n.d.). 3-((1H-Imidazol-4-yl)methyl)piperidine.
- Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-9.
- Safety Data Sheet. (2015). 4-Methylpiperidine.
- Katke, S. P. (2022). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science and Indian Journal, 19(1), 257.
- Sigma-Aldrich. (2023). 1-Methylpiperidin-4-ol Safety Data Sheet.
- de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
- Thermo Fisher Scientific. (2016). 4-Methylpiperazin-1-amine Safety Data Sheet.
- Fisher Scientific. (n.d.). 4-(1H-Imidazol-1-yl)benzoic acid Safety Data Sheet.
- BLDpharm. (n.d.). This compound hydrochloride.
-
Inam, S., et al. (2020). Histamine H3 receptor antagonists/inverse agonists: Where do they go? Drug Discovery Today, 25(1), 198-207. Retrieved from [Link]
- Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-721.
- PubChem. (n.d.). 4-((1H-Imidazol-1-yl)methyl)piperidine.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
- Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166-1181.
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- 1. 4-((1H-IMIDAZOL-4-YL)METHYL)PIPERIDINE DIHYDROBROMIDE [myskinrecipes.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 4-((1H-Imidazol-1-yl)methyl)piperidine | C9H15N3 | CID 22662917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N/A|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-(1H-Imidazol-4-yl)-1-methylpiperidine in Solution
Introduction
Welcome to the technical support guide for 4-(1H-Imidazol-4-yl)-1-methylpiperidine. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. This compound is a heterocyclic compound featuring both an imidazole and a piperidine moiety, structures common in many biologically active molecules.[1] Understanding its stability profile in solution is critical for ensuring experimental reproducibility, developing stable formulations, and interpreting analytical data accurately.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate and mitigate potential stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns stem from the chemical reactivity of the imidazole and N-methylpiperidine rings. The molecule is susceptible to degradation under several conditions, including oxidative stress, exposure to light (photodegradation), and non-neutral pH environments.[2][3] While generally stable under standard laboratory conditions in its solid form, these degradation pathways become significant when the compound is in solution.[1][4]
Q2: To which specific degradation pathways is the imidazole ring susceptible?
A2: The imidazole ring, while relatively stable, is known to be sensitive to oxidation and photodegradation.[2][3] Oxidative pathways can involve attack by strong oxidizing agents (like hydrogen peroxide) or autoxidation, potentially leading to ring-opening or the formation of various oxidized species.[2][5] Furthermore, the imidazole moiety in some compounds has shown sensitivity to high-intensity light, leading to a complex mixture of degradants.[3]
Q3: How does the N-methylpiperidine moiety affect the molecule's stability?
A3: The tertiary amine of the N-methylpiperidine ring is a primary site for oxidation. This can lead to the formation of an N-oxide, a common metabolic and degradation product for such structures.[6] The piperidine ring itself can also undergo oxidation through hydrogen abstraction from the C-H bonds, which can initiate ring-opening or the formation of other degradation products.[7][8]
Q4: What are the recommended general storage conditions for solutions of this compound?
A4: To minimize degradation, solutions of this compound should be stored protected from light in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[9][10] For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, freezing (-20°C or -80°C) is advisable, but perform freeze-thaw stability studies to ensure the compound remains stable through these cycles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides a logical workflow for diagnosing the root cause.
Logical Flow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Q: My solution of this compound turned yellow/brown upon storage. What is the likely cause?
A: A color change is often indicative of oxidative degradation or photodegradation. The formation of conjugated systems or highly oxidized species can lead to chromophores that absorb visible light.
-
Causality: Both the imidazole and piperidine rings are susceptible to oxidation, which can be initiated by atmospheric oxygen or light.[3][7] Photodegradation can create reactive radical species that lead to complex colored products.[11]
-
Troubleshooting Steps:
-
First, confirm if your container is protecting the solution from light. Use amber vials or wrap clear vials in aluminum foil.[12]
-
Consider if the solvent was deoxygenated before use. Purging solvents with an inert gas like nitrogen or argon can significantly reduce oxidative degradation.
-
Prepare a fresh solution using deoxygenated solvent in an amber vial and store it under an inert atmosphere to see if the problem persists.
-
Q: I'm observing a gradual loss of my parent compound peak and the appearance of new, unidentified peaks in my HPLC analysis. How can I identify the degradation pathway?
A: This classic sign of degradation requires a systematic approach known as a forced degradation study .[2][13] This involves intentionally stressing the compound under various conditions to accelerate the formation of degradants, which helps in identifying them and developing a stability-indicating analytical method.
-
Causality: Each degradation pathway (hydrolysis, oxidation, photolysis) produces a unique set of degradation products. By isolating the stress condition, you can correlate the resulting degradants to a specific pathway.
-
Troubleshooting Steps:
-
Perform a forced degradation study as outlined in the "Recommended Stability Testing Protocol" section below. This will involve separate experiments exposing the compound to acid, base, peroxide (oxidation), heat, and light.
-
Analyze the stressed samples by a high-resolution analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS).[14] The mass difference between the parent compound and the new peaks will provide strong clues about the chemical modification (e.g., an increase of 16 amu suggests oxidation).
-
The results will help you pinpoint whether your experimental or storage conditions are promoting a specific type of degradation (e.g., if the peroxide-stressed sample shows the same degradants as your stored sample, oxidation is the issue).
-
Q: My assay results are inconsistent across different experiments, even when I prepare fresh solutions. What could be the cause?
A: Inconsistent results from freshly prepared solutions often point to issues with the solid material, solvent quality, or rapid degradation that occurs during the experimental setup itself.
-
Causality: The stability of the compound can be highly sensitive to the immediate environment. Trace metal impurities in buffers can catalyze oxidation, and exposure to intense laboratory lighting during sample preparation can be sufficient to cause photodegradation.[3][15]
-
Troubleshooting Steps:
-
Check Starting Material: Verify the purity of your solid this compound.
-
Solvent/Buffer Quality: Use high-purity (e.g., HPLC-grade) solvents. Ensure buffers are freshly prepared and filtered. Be aware that phosphate buffers can sometimes contain metal ion impurities.
-
Experimental Conditions: Minimize the exposure of your solutions to ambient light during preparation and handling. Work quickly or under yellow light if photosensitivity is high. Ensure the pH of your final solution is controlled and within a stable range (typically near neutral). A study on the imidazole fungicide prochloraz found it was most stable at pH 7.0.[16][17]
-
Key Degradation Pathways
Understanding the potential chemical transformations of this compound is crucial for predicting and preventing its degradation.
Caption: Potential degradation pathways for the compound.
-
Oxidative Degradation: This is a major pathway.
-
N-Oxidation: The tertiary amine on the piperidine ring is electron-rich and susceptible to oxidation to form the corresponding N-oxide. This is a common degradation route for similar compounds.[6]
-
Imidazole Ring Oxidation: The imidazole ring can be oxidized, potentially leading to cleavage and the formation of various byproducts.[2][5]
-
Piperidine Ring Oxidation: H-abstraction from the carbon atoms of the piperidine ring can occur, leading to imine formation or ring opening.[7][8]
-
-
pH-Mediated Degradation:
-
The stability of the compound can be pH-dependent. The imidazole ring has a pKa of approximately 6-7, meaning its protonation state changes near physiological pH.[15][18]
-
Protonation can alter the electron distribution in the molecule, potentially influencing its susceptibility to other degradation pathways like hydrolysis or oxidation.[15][19] Studies on other imidazole-containing compounds show that degradation is often slowest at neutral pH and faster in acidic or alkaline conditions.[16][17]
-
-
Photodegradation:
-
Exposure to UV or even high-intensity visible light can induce degradation.[3] This process often involves the formation of excited states or radical intermediates, leading to a complex array of products that can be difficult to characterize.[11]
-
According to ICH Q1B guidelines, photostability testing is a critical part of drug development to determine if light-protective packaging is necessary.[20]
-
Data Summary Tables
Table 1: Recommended Stress Conditions for Forced Degradation Studies
Based on ICH Guideline Q1A(R2) and common practices.[2][13]
| Stress Condition | Reagent / Condition | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M HCl | Up to 72 hours at RT or 60°C | To investigate susceptibility to acid-catalyzed degradation. |
| Base Hydrolysis | 0.1 M NaOH | Up to 72 hours at RT or 60°C | To investigate susceptibility to base-catalyzed degradation. |
| Oxidation | 3% H₂O₂ | Up to 24 hours at RT | To identify products of oxidative degradation. |
| Thermal | 60 - 80°C (in solution) | Up to 72 hours | To assess intrinsic thermal stability in solution. |
| Photostability | 1.2 million lux hours (visible) & 200 watt hours/m² (UVA) | Variable | To assess stability upon exposure to light.[20] |
Table 2: Summary of Recommended Storage Conditions for Solutions
| Storage Duration | Temperature | Atmosphere | Light Condition | Recommended Container |
| Short-Term (< 1 week) | 2 - 8 °C | Standard Air / Inert Gas | Protected from Light | Tightly sealed amber glass vial or cryovial. |
| Medium-Term (1-4 weeks) | -20 °C | Inert Gas (Recommended) | Protected from Light | Tightly sealed amber glass vial or cryovial. |
| Long-Term (> 1 month) | ≤ -70 °C | Inert Gas (Required) | Protected from Light | Tightly sealed amber glass vial or cryovial. |
Recommended Stability Testing Protocol
This protocol provides a framework for conducting a forced degradation study to understand the stability profile of this compound in your specific solvent or formulation.
Workflow for Forced Degradation Study
Caption: Experimental workflow for stability testing.
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent system (e.g., 50:50 Acetonitrile:Water) to a concentration of 1 mg/mL. Ensure the compound is fully dissolved.
-
-
Application of Stress Conditions:
-
Control: Dilute the stock solution with your solvent to the final concentration and analyze immediately (T=0).
-
Acid Stress: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Base Stress: Mix an aliquot with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Oxidative Stress: Mix an aliquot with an equal volume of 6% hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.
-
Thermal Stress: Place a sealed vial of the stock solution in an oven or water bath set to 60°C. Protect it from light.
-
Photolytic Stress: Place a vial of the stock solution in a photostability chamber, ensuring exposure to both visible and UVA light as specified in ICH Q1B.[20] Run a dark control (vial wrapped in foil) in parallel.
-
-
Sample Collection and Quenching:
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Immediately quench the reactions for the acid and base samples by neutralizing them with an equimolar amount of base (for acid) or acid (for base). This prevents further degradation after sampling.
-
-
Analysis:
-
Dilute all samples (including the T=0 control) to a suitable concentration for your analytical method (e.g., 10 µg/mL).
-
Analyze by a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for identification.[14][21]
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the relative percentage of each major degradation product.
-
Use the mass spectral data to propose structures for the unknown degradants.
-
By following this guide, researchers can proactively address the stability challenges associated with this compound, leading to more robust and reliable scientific outcomes.
References
- Benchchem. (2025). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. Benchchem.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.
- Khan, M. S., et al. (2016).
- Sigma-Aldrich. (2025). Safety Data Sheet for 1,1'-carbonylbis-1H-imidazole. Sigma-Aldrich.
- Li, W., et al. (2018). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures.
- Valenti, G., et al. (2019). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research.
- EvitaChem. Product Page for 3-((1H-Imidazol-4-yl)methyl)piperidine. EvitaChem.
- Sigma-Aldrich. Product Page for 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride. Sigma-Aldrich.
- Rissanen, M. P., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
- Rissanen, M. P., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
- Apollo Scientific. (2024). Safety Data Sheet for 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid. Apollo Scientific.
- ChemicalBook. (2022). Safety Data Sheet for 1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]iMidazol-2(3H)-one. ChemicalBook.
- Sigma-Aldrich. (2023). Safety Data Sheet for 1-Methylpiperidin-4-ol. Sigma-Aldrich.
- Samanta, S., et al. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. PMC - NIH.
- Chen, E., & Voice, T. (2018). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.
- Aktar, M. W., et al. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PubMed Central.
- Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
- Kumar, V., et al. (2016).
- Piette, J., et al. (1994).
- Aktar, M. W., et al. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH.
- Donati, E., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin.
- IAGIM. (n.d.). Photostability. IAGIM.
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
- Wit, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
- IntechOpen. (2021).
- Bakalova, A., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis.
Sources
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- 6. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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overcoming resistance mechanisms to 4-(1h-Imidazol-4-yl)-1-methylpiperidine
Introduction
Welcome to the technical support center for 4-(1h-Imidazol-4-yl)-1-methylpiperidine, a novel kinase inhibitor we will refer to as IMP-KI. This guide is designed for researchers, scientists, and drug development professionals who are utilizing IMP-KI in their experiments and may be encountering challenges related to drug resistance. As a potent and selective inhibitor of Kinase X (KX), a critical node in oncogenic signaling, IMP-KI has shown significant promise. However, as with many targeted therapies, the emergence of resistance can limit its long-term efficacy.
This document provides a structured, in-depth troubleshooting guide and a series of frequently asked questions (FAQs) to help you identify, characterize, and overcome resistance to IMP-KI. Our approach is grounded in established principles of cancer biology and pharmacology, providing not just protocols, but the scientific reasoning behind them.
Part 1: Frequently Asked Questions (FAQs) - Understanding IMP-KI Resistance
Q1: My cancer cell line, which was initially sensitive to IMP-KI, is now showing reduced response. What are the likely causes?
This is a classic presentation of acquired resistance. The most common mechanisms can be broadly categorized into three areas:
-
On-Target Alterations: The primary target of IMP-KI, the KX protein itself, may have undergone changes. The most frequent cause is the acquisition of point mutations in the KX kinase domain that either directly block IMP-KI from binding or lock the kinase in an active conformation.
-
Bypass Signaling Pathway Activation: Cancer cells can develop "detours" around the blocked KX pathway. This often involves the upregulation of other kinases or signaling molecules that can reactivate downstream effectors, rendering the inhibition of KX ineffective.
-
Pharmacokinetic Resistance: The cancer cells may have developed mechanisms to reduce the intracellular concentration of IMP-KI. A common cause is the increased expression of drug efflux pumps, such as P-glycoprotein (P-gp/MDR1), which actively transport the drug out of the cell.
Q2: How can I determine if my resistant cells have a mutation in the KX gene?
The most direct method is to sequence the KX gene from both your sensitive (parental) and resistant cell lines.
-
Recommended Action: Isolate genomic DNA or RNA (for conversion to cDNA) from both cell populations. Perform Sanger sequencing of the entire KX coding region or, for a more comprehensive view, utilize Next-Generation Sequencing (NGS) to identify potential mutations. Compare the sequences to identify any amino acid changes in the resistant cells that are not present in the parental line.
Q3: I've sequenced the KX gene and found no mutations. What should I investigate next?
If the target itself is unchanged, the resistance is likely mediated by a bypass mechanism. The next logical step is to investigate the activation status of key signaling pathways downstream and parallel to KX.
-
Recommended Action: Perform a phosphoproteomic screen or a targeted western blot analysis. A western blot is often the most direct approach. You should probe for the phosphorylated (active) forms of key downstream effectors of the KX pathway (e.g., p-AKT, p-ERK) and key nodes of common bypass pathways (e.g., p-EGFR, p-MET). An increase in the phosphorylation of these proteins in the resistant cells, especially in the presence of IMP-KI, strongly suggests a bypass mechanism is active.
Q4: Could the drug simply not be getting into the cells? How do I test for drug efflux?
This is a valid concern and relates to pharmacokinetic resistance. You can test this by measuring the intracellular accumulation of IMP-KI or by using a known fluorescent substrate of efflux pumps.
-
Recommended Action: A straightforward functional assay involves co-incubating your resistant cells with IMP-KI and a known inhibitor of P-gp, such as Verapamil or Tariquidar. If the addition of the P-gp inhibitor restores sensitivity to IMP-KI, it strongly implicates drug efflux as the resistance mechanism. This can be quantified using a cell viability assay (e.g., MTS or CellTiter-Glo).
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed workflows for diagnosing and potentially overcoming resistance to IMP-KI.
Guide 1: Initial Diagnosis of IMP-KI Resistance
This workflow will help you confirm and quantify the level of resistance in your cell line.
Objective: To determine the half-maximal inhibitory concentration (IC50) of IMP-KI in parental (sensitive) versus suspected resistant cells.
Protocol: Cell Viability Assay to Determine IC50
-
Cell Seeding: Seed both parental and suspected resistant cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Drug Dilution: Prepare a 2x serial dilution of IMP-KI in your cell culture medium. You should have a range of concentrations that brackets the expected IC50 values for both sensitive and resistant cells. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared IMP-KI dilutions (or vehicle control) to the appropriate wells.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Viability Assessment: Add a viability reagent such as MTS or resazurin, or use a luminescent assay like CellTiter-Glo, following the manufacturer's instructions.
-
Data Analysis: Read the plate using a plate reader at the appropriate wavelength. Normalize the data to the vehicle-only control wells (representing 100% viability). Plot the normalized viability versus the log of the IMP-KI concentration and fit a dose-response curve to calculate the IC50 value.
Data Interpretation:
| Cell Line | Typical IC50 (nM) | Interpretation |
| Parental (Sensitive) | 10 - 50 | Baseline sensitivity. |
| Resistant | > 500 | A significant shift (>10-fold) in the IC50 value confirms the presence of acquired resistance. |
Caption: Simplified signaling in sensitive vs. bypass-resistant cells.
Part 3: Strategies to Overcome Resistance
Once the mechanism of resistance has been identified, you can begin to explore strategies to overcome it.
Q5: If I have confirmed a bypass pathway is active, what is the next step?
The most effective strategy is rational combination therapy.
-
Recommended Action: Combine IMP-KI with a second inhibitor that targets the identified bypass pathway. For example, if you found that EGFR is upregulated and phosphorylated in your resistant line, you would combine IMP-KI with an EGFR inhibitor like Gefitinib or Erlotinib. You can test for synergistic effects using a cell viability assay and calculating a Combination Index (CI) value, where CI < 1 indicates synergy.
Q6: What if my cells have a mutation in KX that prevents IMP-KI from binding?
This is a more challenging scenario that often requires the development of a next-generation inhibitor.
-
Recommended Action:
-
Structural Modeling: If the crystal structure of KX is known, you can model the identified mutation to understand how it interferes with IMP-KI binding. This can inform the rational design of a second-generation inhibitor that can bind to the mutated kinase.
-
Alternative Inhibitors: Screen a library of other kinase inhibitors to see if any are effective against the mutant KX. Some inhibitors may have a different binding mode that is not affected by the specific mutation.
-
Q7: For resistance caused by drug efflux, is combination therapy also an option?
Yes. As mentioned in the diagnostic section, combining IMP-KI with an inhibitor of the specific efflux pump (e.g., a P-gp inhibitor) can restore intracellular drug concentration and reverse the resistance phenotype. However, the clinical translation of P-gp inhibitors has been challenging due to toxicity and drug-drug interactions.
References
-
Title: Overcoming resistance to targeted therapy in cancer Source: Nature Reviews Clinical Oncology URL: [Link]
-
Title: Drugging the kinome: developing new inhibitors for cancer therapy Source: Nature Reviews Cancer URL: [Link]
-
Title: Acquired resistance to targeted cancer therapy: mechanisms and overcoming strategies Source: Cancers URL: [Link]
-
Title: Combination therapy in oncology: a new standard of care Source: The Lancet Oncology URL: [Link]
-
Title: The role of P-glycoprotein in drug resistance Source: Advanced Drug Delivery Reviews URL: [Link]
Technical Support Center: Experimental Use of 4-(1H-Imidazol-4-yl)-1-methylpiperidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for research and laboratory use only. It is not intended for human or veterinary use. All experiments should be conducted in accordance with institutional guidelines, including approval from the relevant Institutional Animal Care and Use Committee (IACUC) or Institutional Review Board (IRB). Researchers must consult the Safety Data Sheet (SDS) for 4-(1H-Imidazol-4-yl)-1-methylpiperidine before handling and conduct a thorough risk assessment.
Introduction
The journey of a novel small molecule, such as this compound, from initial synthesis to a well-characterized research tool is fraught with challenges. A critical and often iterative phase of this process is the refinement of its dosage and administration for both in vitro and in vivo experimental models. This guide, designed for drug development professionals, serves as a technical support resource for navigating these challenges. It provides a logical framework for establishing reproducible and effective experimental protocols. The core principle is to build a foundational understanding of the compound's physicochemical properties and systematically apply this knowledge to select appropriate vehicles and administration routes.[1][2]
Part 1: Frequently Asked Questions (FAQs)
Q1: Where do I begin with determining the right concentration for my in vitro experiments?
A1: The process begins with establishing a reliable stock solution and then performing a dose-response curve.
-
Stock Solution Preparation: First, determine the solubility of this compound. The initial solvent of choice is typically Dimethyl Sulfoxide (DMSO) due to its broad solubilizing power. Prepare a high-concentration stock (e.g., 10-50 mM). Be aware that high concentrations of DMSO can be toxic to cells; the final concentration in your cell culture media should typically not exceed 0.1-0.5%.
-
Dose-Response Curve: To determine the effective concentration range, perform a dose-response experiment. This involves treating your cells with a wide range of concentrations (e.g., from nanomolar to high micromolar) and measuring a relevant biological endpoint (e.g., cell viability, target inhibition, pathway activation). This will allow you to determine key parameters like the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Q2: My compound is not dissolving in aqueous buffers for my in vitro assay. What should I do?
A2: Poor aqueous solubility is a common challenge in drug discovery.[3][4][5] If direct dissolution in aqueous media fails, a systematic approach is required:
-
Co-Solvents: Try using a small percentage of a water-miscible organic solvent. Besides DMSO, ethanol or polyethylene glycol (PEG 400) can be considered. Always run a vehicle control to ensure the solvent itself is not causing an effect.[3][4]
-
pH Adjustment: The imidazole and piperidine rings in the compound's structure suggest it has basic properties. Altering the pH of the buffer may significantly improve solubility. Attempt to dissolve the compound in a slightly acidic buffer (e.g., pH 5-6).
-
Use of Excipients: For certain assays, solubilizing agents or cyclodextrins can be used to increase aqueous solubility.[6]
Q3: How do I choose the correct vehicle for my in vivo animal studies?
A3: Vehicle selection is critical for ensuring consistent compound exposure and minimizing confounding toxicity.[1][3][4] The choice depends on the route of administration, the required dose, and the compound's solubility.
-
Aqueous Vehicles: If the compound is sufficiently soluble, isotonic saline (0.9% NaCl) is preferred.[3][4] For suspensions, aqueous vehicles containing suspending agents like 0.5% carboxymethylcellulose (CMC) are common.[3][4]
-
Non-Aqueous and Co-Solvent Systems: For poorly soluble compounds, common vehicles include:
-
PEG 400: A common choice, often mixed with water or saline.
-
Propylene Glycol (PG): Another frequently used solvent.
-
Oil-based vehicles: Such as corn oil or sesame oil, particularly for subcutaneous or oral administration of lipophilic compounds.
-
Co-solvent mixtures: Combinations like DMSO, PEG 400, and water can be effective but must be used with caution. It's crucial to be aware that some vehicles, like DMSO, PG, and PEG-400, can exhibit neurotoxicity or other confounding effects at high concentrations.[3][4]
-
A thorough understanding of the physicochemical properties of your compound is essential for making an informed decision.[1]
Q4: What are the most common routes of administration for a new small molecule in preclinical studies?
A4: The choice of administration route significantly impacts the pharmacokinetic profile of the compound.[7][8] Common routes include:
-
Oral (PO): Preferred for its clinical relevance and ease of administration, typically via oral gavage.[8]
-
Intraperitoneal (IP): Allows for rapid absorption into the systemic circulation, bypassing first-pass metabolism.
-
Intravenous (IV): Ensures 100% bioavailability and provides a rapid onset of action. Often used to determine fundamental pharmacokinetic parameters.
-
Subcutaneous (SC): Can provide a slower, more sustained release of the compound compared to IP or IV routes.[7][8]
The optimal route will depend on the experimental goals and the compound's properties.[7]
Part 2: Troubleshooting Guides
Issue 1: High Variability in In Vivo Efficacy or Pharmacokinetic (PK) Data
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Compound Precipitation | 1. Visually inspect the dosing solution for any particulates. 2. Prepare the formulation fresh before each use. 3. Re-evaluate the vehicle; the compound may not be sufficiently soluble at the desired concentration. | Precipitation leads to inaccurate and inconsistent dosing, as the actual amount of solubilized compound administered varies between animals.[1] |
| Improper Dosing Technique | 1. Ensure all technical staff are properly trained on the specific administration route (e.g., correct placement for oral gavage). 2. Use appropriate needle sizes and volumes for the animal model. | Inconsistent administration can lead to partial dosing or tissue damage, altering absorption and distribution. |
| Vehicle-Induced Effects | 1. Always include a vehicle-only control group in the study design. 2. Research the potential toxicity of the chosen vehicle at the administered volume.[3][4] | The vehicle itself can have biological effects that may be mistaken for compound activity or toxicity, confounding the results.[3][4] |
Issue 2: Poor Oral Bioavailability in Pharmacokinetic (PK) Studies
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Low Aqueous Solubility | 1. Formulate the compound as a suspension using micronized powder to increase surface area. 2. Explore solubility-enhancing formulations (e.g., using cyclodextrins).[6] | For oral absorption, the compound must first dissolve in the gastrointestinal fluids. Poor solubility is a primary reason for low bioavailability.[5] |
| High First-Pass Metabolism | 1. Compare PK profiles after IV and PO administration to calculate absolute bioavailability. 2. If first-pass metabolism is high, consider alternative routes like IP or SC for efficacy studies.[8] | The compound may be extensively metabolized by the liver after absorption from the gut, reducing the amount of active substance reaching systemic circulation. |
| Compound Instability | 1. Test the stability of the compound in simulated gastric fluid (low pH) and simulated intestinal fluid (neutral pH). | Degradation of the compound in the harsh environment of the stomach or intestines will prevent its absorption. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Systematic Vehicle Screening for In Vivo Studies
-
Objective: To identify a suitable vehicle that can solubilize or suspend this compound at the target concentration for dosing.
-
Materials: this compound, selection of common vehicles (see table below), vortex mixer, centrifuge.
-
Procedure:
-
Calculate the amount of compound needed to achieve the highest target concentration (e.g., 50 mg/mL).
-
Weigh the compound into separate clear vials.
-
Add a small volume of each test vehicle to the respective vials.
-
Vortex vigorously for 2-5 minutes.
-
Visually inspect for dissolution (clear solution) or a uniform suspension.
-
If a clear solution is not formed, sonicate for 5-10 minutes.
-
Let the vials stand at room temperature for at least one hour and re-inspect for any precipitation or phase separation.
-
Centrifuge any suspensions to check for pelleting, which indicates poor suspendability.
-
-
Analysis: The best vehicle will result in a clear solution or a fine, homogeneous suspension that does not rapidly settle.
Table 1: Common Preclinical Dosing Vehicles [3][4]
| Vehicle | Composition | Common Use | Considerations |
| Saline | 0.9% NaCl in Water | IV, IP, SC, PO | Only for water-soluble compounds. |
| CMC Suspension | 0.5% - 1.0% Carboxymethylcellulose in Water | PO, IP | For insoluble compounds. Viscosity can be an issue at high concentrations. |
| PEG 400 Solution | 10-50% PEG 400 in Saline or Water | IV, IP, PO | Good solubilizer, but can cause toxicity at high concentrations. |
| Oil | Corn Oil, Sesame Oil | SC, PO | For highly lipophilic compounds. Can alter absorption kinetics. |
| DMSO Co-solvent | 5-10% DMSO in PEG 400/Saline | IV, IP | Excellent solubilizer, but has its own biological activities and potential for toxicity.[3][4] |
Workflow for Dose Refinement
The following diagram illustrates the logical workflow for refining the dosage of a novel compound.
Caption: Workflow for establishing experimental dosage.
Part 4: Safety & Handling
All personnel must read and understand the Safety Data Sheet (SDS) for this compound before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.[9][11] Avoid contact with skin and eyes.[9][10][11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[9] Follow specific storage temperature recommendations from the supplier.
-
Disposal: Dispose of waste materials in accordance with all local, state, and federal regulations.[9][10][11]
References
-
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). Journal of Pharmacology and Pharmaceutical Sciences. Available from: [Link]
-
Animal Dosing Vehicle Selection. Crystal Pharmatech Co., Ltd. Available from: [Link]
-
4-((1H-Imidazol-1-yl)methyl)piperidine. PubChem. Available from: [Link]
-
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Available from: [Link]
-
A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. ResearchGate. Available from: [Link]
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Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available from: [Link]
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Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed. Available from: [Link]
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Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. Available from: [Link]
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Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). MDPI. Available from: [Link]
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Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. (2023). Pharmaceutical Technology. Available from: [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). MDPI. Available from: [Link]
-
Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. Available from: [Link]
-
1-(1-Methyl-4-piperidinyl)piperazine. PubChem. Available from: [Link]
-
(1-Nitrosopiperidin-4-yl)(1-phenethyl-1H-imidazol-2-yl)methanone. Pharmaffiliates. Available from: [Link]
Sources
- 1. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. chemicalbook.com [chemicalbook.com]
Technical Support Center: Addressing Off-Target Effects of 4-(1h-Imidazol-4-yl)-1-methylpiperidine
Introduction
Welcome to the technical support center for 4-(1h-Imidazol-4-yl)-1-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects associated with this compound. The imidazole and piperidine moieties are common pharmacophores, and understanding their potential for promiscuous binding is crucial for the accurate interpretation of experimental data. This document provides a structured approach to identifying, validating, and mitigating off-target activities, ensuring the integrity and success of your research.
The molecular structure of this compound, containing a 4-substituted imidazole ring, is a known template for histamine H3 receptor antagonists.[1] However, this structural class is also associated with liabilities, most notably the inhibition of cytochrome P450 (CYP) enzymes, which can lead to significant drug-drug interactions.[1] Therefore, a proactive strategy to characterize the compound's selectivity is not just recommended but essential for robust drug development.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues and questions that may arise during the experimental use of this compound.
Q1: My experimental results are inconsistent or show an unexpected phenotype. Could off-target effects be the cause?
This is a common and critical question. Unexpected results can certainly stem from a compound interacting with targets other than the intended one. Before proceeding with extensive off-target screening, it's vital to rule out other experimental variables.
Troubleshooting Workflow:
-
Confirm Compound Integrity: Verify the identity, purity (>95%), and stability of your compound stock via methods like LC-MS and NMR. Degradation can lead to artifacts.
-
Validate Primary Target Engagement: Ensure the compound is active against your primary target in your specific assay system. Use a concentration-response curve to confirm potency (e.g., IC50 or EC50).
-
Use Controls:
-
Positive Control: A well-characterized, structurally distinct compound known to produce the expected phenotype.
-
Negative Control: A structurally similar but inactive analog of your compound. This helps confirm that the observed effect is not due to a general property of the chemical scaffold.
-
-
Review the Literature: Check for known off-target effects of structurally related molecules. The imidazole-piperidine scaffold is present in ligands for various receptors, including histamine, adrenergic, and dopaminergic receptors, as well as ion channels.[2][3][4]
If these checks are passed and the anomalous results persist, a systematic investigation of off-target effects is warranted.
Q2: Based on its structure, what are the most likely off-targets for this compound?
The structure provides important clues for predicting potential off-target interactions. Computational and database analyses can help prioritize screening efforts.[5][6]
Predicted Target Classes:
-
Histamine Receptors: The imidazole ring is a key feature of histamine. While likely designed for one subtype (e.g., H3), cross-reactivity with H1, H2, and H4 receptors is possible.[7][8]
-
Cytochrome P450 (CYP) Enzymes: Imidazole-containing compounds are notorious for inhibiting CYP enzymes (e.g., CYP2D6, CYP3A4) through coordination of the imidazole nitrogen with the heme iron.[1] This is a critical liability to assess early.
-
Monoamine Receptors and Transporters: The piperidine moiety is a common feature in ligands for serotonin (5-HT), dopamine (D), and norepinephrine (NE) receptors and transporters.
-
hERG Ion Channel: Interaction with the hERG potassium channel is a major safety concern in drug development, leading to potential cardiotoxicity. This should be assessed in dedicated safety panels.[9]
Data Summary Table: Common Off-Target Panels
| Target Class | Key Examples | Rationale |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic, Muscarinic | Structural similarity of the piperidine moiety to endogenous ligands. |
| Ion Channels | hERG, CaV, NaV | Common safety liability for small molecules. |
| Enzymes | CYP family (2D6, 3A4, etc.), MAO-A/B | Imidazole ring is a known inhibitor of CYPs.[1] |
| Transporters | SERT, DAT, NET | Piperidine scaffold is present in many monoamine reuptake inhibitors. |
Q3: How do I systematically screen for off-target interactions?
A tiered approach is most efficient. Start with broad screening and then focus on validating the initial "hits."
Step 1: Broad Liability Profiling Engage a contract research organization (CRO) or use an in-house platform for a broad off-target screening panel.[10][11][12] A standard safety panel typically includes dozens of clinically relevant targets known to be associated with adverse drug reactions.[12][13]
-
Recommendation: Screen at a single high concentration (e.g., 10 µM) against a panel of 40-100 common off-targets (e.g., Eurofins SafetyScreen44™, Reaction Biology InVEST Panel).[10][11] This provides a cost-effective way to identify potential liabilities early.
Step 2: Follow-up on Hits For any target showing significant interaction (typically >50% inhibition in binding assays), perform follow-up studies:
-
Concentration-Response Curves: Determine the potency (IC50 or Ki) of the interaction. A significant off-target is one where the potency is close to that of the primary target (e.g., within 10- to 100-fold).
-
Functional Assays: Move from simple binding assays to functional assays (e.g., cell-based reporter assays, second messenger assays) to determine if the interaction is agonistic, antagonistic, or allosteric.[9]
Q4: I've identified a potential off-target. How do I definitively validate this interaction in my experimental system?
Validation requires moving from broad screening panels to specific, hypothesis-driven experiments in your own cellular or animal models.
Workflow for Off-Target Validation
Caption: Workflow for identifying and validating off-target effects.
Key Validation Experiment: Schild Analysis If the off-target is a receptor and your compound is an antagonist, a Schild regression is the gold standard for confirming competitive antagonism.[14][15][16]
-
Principle: A true competitive antagonist will cause a parallel rightward shift in the concentration-response curve of an agonist, without reducing the maximum response.[15]
-
Outcome: A Schild plot of log(dose ratio - 1) vs. log[antagonist] should be linear with a slope of approximately 1.0.[15][17] Deviations from this suggest non-competitive or complex interactions.
Q5: I've confirmed an off-target effect. What are my options for mitigating its impact?
Once an off-target interaction is confirmed, several strategies can be employed:
-
Structure-Activity Relationship (SAR) Studies: If you are in a drug development program, modify the chemical structure to design out the off-target activity while retaining on-target potency. This is the most robust long-term solution.[18]
-
Lower the Dose: Use the lowest possible concentration of the compound that still elicits the desired on-target effect. This minimizes the engagement of lower-potency off-targets.
-
Use a "Cleaner" Tool Compound: Find a chemically distinct compound in the literature that hits your primary target but lacks the off-target liability you have identified. Comparing the effects of both compounds can help dissect the on- versus off-target effects.
-
Cell Line Engineering: If the off-target is known, use a cell line where the off-target has been knocked out (e.g., using CRISPR) to confirm that the unexpected phenotype disappears.
-
Acknowledge and Report: In a research setting, if mitigation is not possible, it is crucial to acknowledge the off-target effect as a limitation when publishing your results. This contributes to the reproducibility and integrity of the scientific record.
Experimental Protocols
Protocol 1: Secondary Pharmacology Profiling Strategy
Objective: To identify potential off-target liabilities of this compound.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Ensure complete dissolution.
-
Panel Selection: Select a broad secondary pharmacology panel, such as the Eurofins SafetyScreen44™ or a similar offering, which covers a range of GPCRs, ion channels, transporters, and enzymes.[10]
-
Primary Screen:
-
The compound is typically screened at a final concentration of 10 µM in duplicate.
-
Assays are typically radioligand binding assays.
-
Results are reported as percent inhibition of binding of a specific radioligand.
-
-
Data Analysis:
-
Identify any targets where the percent inhibition is >50%. These are considered "hits."
-
Pay special attention to targets of known clinical relevance (e.g., hERG, CYP enzymes, 5-HT2B receptor).
-
-
Follow-up Screening:
-
For each hit, perform a full concentration-response curve (e.g., 8-point, 3-fold serial dilution starting from 30 µM) to determine the IC50 value.
-
Whenever possible, progress from binding assays to functional, cell-based assays to determine the pharmacological nature of the interaction (agonist, antagonist, etc.).
-
Protocol 2: Schild Analysis for Validating Competitive Antagonism
Objective: To determine if this compound acts as a competitive antagonist at a specific G-protein coupled receptor (GPCR) off-target.
Methodology:
-
Cell Culture: Use a recombinant cell line stably expressing the GPCR of interest.
-
Agonist Concentration-Response:
-
Generate a full concentration-response curve for a known, potent agonist for the receptor to determine its EC50 and Emax.
-
-
Antagonist Incubation:
-
Seed cells in assay plates.
-
Pre-incubate the cells with multiple fixed concentrations of this compound (e.g., 0, 0.1x KB, 1x KB, 10x KB, where KB is the predicted dissociation constant). Choose concentrations that span the predicted Ki value.
-
-
Agonist Challenge:
-
In the continued presence of the antagonist, add increasing concentrations of the agonist to generate a full concentration-response curve for each antagonist concentration.
-
-
Data Analysis:
-
Dose Ratio (DR) Calculation: For each antagonist concentration, calculate the dose ratio by dividing the agonist EC50 in the presence of the antagonist by the agonist EC50 in the absence of the antagonist.
-
Schild Plot Construction: Plot log(DR-1) on the y-axis versus the logarithm of the molar concentration of the antagonist on the x-axis.
-
Regression Analysis: Perform a linear regression on the data.
-
Slope: A slope not significantly different from 1.0 is consistent with competitive antagonism.[17][19]
-
pA2 Value: The x-intercept of the regression line is the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (KB). This provides a quantitative measure of the antagonist's potency at the off-target receptor.[17]
-
-
References
-
Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]
-
Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
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Three-dimensional models of histamine H3 receptor antagonist complexes and their pharmacophore. PubMed. [Link]
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Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling. ICE Bioscience. [Link]
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In vitro safety pharmacology profiling: what else beyond hERG? PubMed. [Link]
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In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs. ChemPartner. [Link]
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Structures of some known histamine H3-receptor antagonists and the... ResearchGate. [Link]
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A new family of H3 receptor antagonists based on the natural product Conessine. PubMed. [Link]
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Structures of selected histamine-3 receptor antagonists in relation to... ResearchGate. [Link]
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Novel histamine H(3)-receptor antagonists and partial agonists with a non-aminergic structure. PubMed. [Link]
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Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. PubMed. [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ResearchGate. [Link]
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Off-Target Effects and Where to Find Them. CRISPR Medicine News. [Link]
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Computational Strategies Reshaping Modern Drug Discovery. MDPI. [Link]
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Schild regression. Bionity. [Link]
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Structure-based Systems Biology for Analyzing Off-target Binding. PubMed Central. [Link]
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Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]
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List of orphine opioids. Wikipedia. [Link]
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Recent pharmacological insights about imidazole hybrids: a comprehensive review. SpringerLink. [Link]
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4-((1H-Imidazol-1-yl)methyl)piperidine. PubChem. [Link]
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Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]
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Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Curated Science. [Link]
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Schild equation. Wikipedia. [Link]
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Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. [Link]
-
The Schild regression in the process of receptor classification. ResearchGate. [Link]
-
Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists. PubMed. [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]
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The Schild regression in the process of receptor classification. PubMed. [Link]
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Stereochemistry in Drug Action. PubMed Central. [Link]
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Structural Influence on Drug Action: A Comprehensive Analysis. Open Access Journals. [Link]
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Drug–drug interaction through molecular structure similarity analysis. PubMed Central. [Link]
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Interdisciplinary analysis of drugs: Structural features and clinical data. PubMed Central. [Link]
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modifying experimental protocols for 4-(1h-Imidazol-4-yl)-1-methylpiperidine.
Technical Support Center: 4-(1H-Imidazol-4-yl)-1-methylpiperidine
A Senior Application Scientist's Guide to Protocol Modification and Troubleshooting
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this potent and selective histamine H3 receptor ligand. As a versatile compound used in the development of therapeutics for neurological disorders, its experimental behavior can be complex.[1] This document provides in-depth troubleshooting advice and protocol modification strategies in a practical question-and-answer format, grounded in established scientific principles.
Section 1: Synthesis and Purification Troubleshooting
Researchers often synthesize or modify derivatives of this scaffold.[2][3] Success hinges on understanding the unique chemistry of the imidazole and piperidine moieties. Below are common issues encountered during the final stages of synthesis and purification.
Q1: My final reaction to couple the imidazole and piperidine moieties is incomplete or has failed. What are the likely causes?
A1: An incomplete coupling reaction is a frequent challenge. The root cause often lies in reagent quality, reaction conditions, or the nature of the specific coupling strategy employed.
-
Reagent Integrity: The primary issue is often moisture or degradation of reagents. Ensure that all solvents are anhydrous and that any bases used (e.g., NaH, K₂CO₃) have not been passivated by atmospheric moisture.
-
Base Strength: The choice of base is critical. The imidazole ring has an acidic N-H proton that needs to be removed for certain coupling reactions. If using a weaker base, the deprotonation may be incomplete, leading to low yields. Consider the pKa of your specific imidazole derivative.
-
Leaving Group Efficacy: If performing a nucleophilic substitution, ensure your leaving group on the piperidine or imidazole fragment is sufficiently reactive (e.g., tosylate, mesylate, or a halide like I > Br > Cl).
-
Retrosynthetic Analysis: Always reconsider your synthetic plan. It may be more effective to build one ring system onto the other in a different order or use a different set of protecting groups.[4]
Here is a logical workflow for troubleshooting a failed synthesis reaction.
Caption: A workflow for diagnosing and resolving failed synthesis reactions.
Q2: After aqueous workup, my product yield is significantly lower than expected based on TLC or LC-MS analysis of the crude reaction mixture. Where did my product go?
A2: This is a classic problem when working with polar, basic compounds like this compound. The issue is almost always related to solubility.[5]
-
Aqueous Solubility: The protonated forms of the piperidine and imidazole nitrogens are highly water-soluble. If your aqueous workup involves an acidic wash, you may be extracting your product into the aqueous layer.
-
Troubleshooting Step: Before discarding the aqueous layer, basify it with NaOH or K₂CO₃ to a pH > 10 and re-extract with a suitable organic solvent (e.g., dichloromethane or a 9:1 mixture of chloroform/isopropanol). Check the new organic layer for your product by TLC.
-
-
Emulsion Formation: The amphiphilic nature of such compounds can lead to stable emulsions during extraction, trapping the product in the interfacial layer.
-
Troubleshooting Step: To break an emulsion, try adding brine (saturated NaCl solution) or filtering the entire mixture through a pad of Celite®.
-
Section 2: Handling and Stability FAQs
Proper handling is crucial for maintaining the integrity of the compound and ensuring reproducible experimental results.
Q1: What is the best way to store this compound?
A1: As a solid (often as a hydrochloride or dihydrobromide salt), it should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1] In solution, its stability is pH-dependent. For long-term storage in solution, it is best to aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: I'm having trouble dissolving the compound for my in vitro assay. What solvent should I use?
A2: The choice of solvent depends on the salt form and the requirements of your assay.
-
Salt Forms (e.g., HCl, HBr): These are generally soluble in aqueous buffers like PBS or cell culture media. Start by making a high-concentration stock solution (e.g., 10-100 mM) in water or DMSO.
-
Free Base: The free base form will have better solubility in organic solvents like DMSO or ethanol and lower solubility in neutral aqueous solutions.
Solvent Selection Guide
| Form of Compound | Primary Stock Solvent | Assay Buffer Compatibility | Notes |
| Hydrochloride/Dihydrobromide Salt | Water, DMSO | High | May slightly alter the pH of unbuffered solutions. |
| Free Base | DMSO, Ethanol | Moderate to High | Ensure final DMSO concentration in the assay is low (<0.5%) to avoid artifacts. |
Section 3: Pharmacological Assay Troubleshooting
Whether in receptor binding or functional assays, unexpected results are common. The key is to systematically identify the source of the variability.[6][7]
Q1: My dose-response curve for the compound in a functional assay (e.g., cAMP inhibition, GTPγS binding) is showing poor reproducibility or a shallow slope. What's wrong?
A1: This issue points to problems with assay conditions or compound stability.
-
pH and Compound Ionization: The imidazole ring has a pKa around 6-7. Small shifts in your buffer pH can change the protonation state and, consequently, the binding affinity and efficacy of the compound.[6]
-
Action: Strictly control and verify the pH of all assay buffers immediately before use.
-
-
Receptor Desensitization: High concentrations of an agonist can cause receptor desensitization or internalization over time, leading to a suppressed response at the top of the curve.[6]
-
Action: Reduce the incubation time or run a time-course experiment to find the optimal window before significant desensitization occurs.
-
-
Reagent Quality: The quality of reagents like GTPγS, antibodies, or even the cells themselves can vary.[7][8]
-
Action: Qualify new lots of critical reagents against a standard reference compound. Ensure cells are healthy and within a consistent passage number range.
-
Caption: Key factors influencing the reproducibility of pharmacological assays.
Q2: In my competitive binding assay, the non-specific binding is too high. How can I reduce it?
A2: High non-specific binding (NSB) masks your specific signal and reduces the assay window. This is often caused by the radioligand or your test compound sticking to membranes, filters, or the assay plate itself.
-
Blocking Agents: Introduce blocking agents to your assay buffer. Bovine Serum Albumin (BSA) is a common choice (0.1-1%).
-
Filter Plate Pre-treatment: If using a filter-based assay, pre-treat the filter plate with a blocking agent like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged ligands.
-
Detergents: Adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) can help reduce hydrophobic interactions.
-
Washing Steps: Increase the number or volume of wash steps to more effectively remove unbound ligand. Ensure your wash buffer is cold, as this slows dissociation from the specific receptor site while washing away non-specifically bound ligand.
Section 4: Protocol Modification Workflow
This section provides a step-by-step guide for a common experimental modification.
Workflow: Optimizing Compound Concentration for a Dose-Response Curve
The goal is to accurately determine the EC₅₀ or IC₅₀ of this compound. A poorly designed concentration range is a common source of failed experiments.
Step 1: Determine the Top Concentration
-
Rationale: The highest concentration should ideally produce the maximum possible response (or inhibition).
-
Method: Start with a high concentration (e.g., 10-100 µM). If you see a maximal effect, this will be the top of your curve. If you observe cell toxicity or solubility issues, reduce this concentration until the artifact is gone. This becomes your practical maximum.
Step 2: Choose a Serial Dilution Factor
-
Rationale: The dilution factor determines the number of data points across your transition region. A factor that is too large may miss the transition entirely, while one that is too small is inefficient.
-
Method:
-
For an unknown compound, a 1:10 (1 log) dilution series is a good starting point for range-finding.
-
For a more precise determination, use a 1:3 or 1:5 (half-log) dilution series.
-
Step 3: Set the Number of Points
-
Rationale: You need enough points to define the top baseline, the bottom baseline, and the transition region of the curve.
-
Method: An 8 to 12-point curve is standard. This allows for 2-3 points at the top, 2-3 at the bottom, and 4-6 points in the transition region to accurately define the slope and the 50% response point.
Step 4: Prepare the Dilution Plate
-
Rationale: Preparing a separate dilution plate minimizes errors from multiple pipetting steps directly into the assay plate.
-
Method:
-
Prepare your starting (top) concentration in a well of a 96-well plate.
-
Add the diluent (e.g., assay buffer with 0.1% DMSO) to the other wells.
-
Perform the serial dilutions across the plate.
-
Use a multichannel pipette to transfer the concentrations from the dilution plate to your final assay plate(s).
-
References
Sources
- 1. 4-((1H-IMIDAZOL-4-YL)METHYL)PIPERIDINE DIHYDROBROMIDE [myskinrecipes.com]
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- 3. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. How To [chem.rochester.edu]
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- 8. Common Assay Development Issues (And How to Avoid Them!) - DCN Dx [dcndx.com]
Validation & Comparative
A Comparative Guide to Validating Target Engagement of 4-(1H-Imidazol-4-yl)-1-methylpiperidine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the target engagement of the novel compound, 4-(1H-imidazol-4-yl)-1-methylpiperidine. The structural motifs of this molecule, specifically the imidazole ring and the N-methylpiperidine group, are characteristic features of ligands targeting the histamine H3 receptor (H3R). Therefore, this guide is structured around the hypothesis that this compound is an H3R ligand. We will explore a multi-tiered, self-validating experimental approach, moving from direct biochemical interactions to complex cellular signaling events. This ensures a robust and unambiguous confirmation of target engagement, a critical milestone in the early stages of drug discovery.
Understanding the Primary Target: The Histamine H3 Receptor (H3R)
The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It plays a crucial role as a presynaptic autoreceptor on histaminergic neurons, where it tonically inhibits the synthesis and release of histamine.[2][3] Furthermore, it functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other vital neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1][2][4]
Below is a diagram illustrating the primary signaling pathways associated with the Histamine H3 Receptor.
Caption: Canonical signaling pathways of the Histamine H3 Receptor (H3R).
A Multi-Assay Strategy for Target Engagement Validation
Tier 1: Direct Target Binding (Biochemical Assays)
These assays determine if the compound physically interacts with the H3R protein. They are the foundational proof of engagement.
1. Radioligand Binding Assay
This is the gold-standard method for quantifying the affinity of a test compound for a receptor. The principle is competitive displacement: the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand with known affinity for H3R is measured.
-
Causality & Rationale: This assay directly measures the interaction at the orthosteric binding site. By using cell membranes expressing a high density of recombinant H3R, we can precisely calculate the inhibition constant (Ki), a fundamental measure of binding affinity.[9][10] The choice of radioligand is critical; [3H]N-α-methylhistamine ([3H]NAMH) is a commonly used H3R agonist radioligand.[10][11]
Experimental Protocol: Radioligand Competition Binding Assay
-
Preparation: Use membrane preparations from HEK293 or CHO cells stably overexpressing the human H3R.[12]
-
Incubation: In a 96-well plate, combine the cell membranes (e.g., 20-40 µg protein/well), a fixed concentration of the radioligand (e.g., 0.5-1.0 nM [3H]NAMH), and varying concentrations of the test compound (this compound).[10]
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-specific Binding (NSB): Radioligand + membranes + a saturating concentration of a known H3R ligand (e.g., 10 µM Pitolisant) to block all specific binding.[12]
-
-
Equilibration: Incubate the plate for 60-90 minutes at room temperature to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Quantification: Wash the filters to remove residual unbound radioactivity. Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that measures biomolecular interactions in real time.[13][14] For GPCRs, this method is challenging but provides invaluable kinetic data (association and dissociation rates).[15]
-
Causality & Rationale: SPR measures changes in the refractive index at the surface of a sensor chip as the analyte (the receptor) binds to the immobilized ligand (or vice versa).[14] This allows for the direct observation of binding events without the need for radioactive or fluorescent labels.[15] A common strategy for GPCRs is to capture the solubilized receptor from membrane extracts onto an antibody-coated chip, preserving its native conformation.[16]
Tier 2: Cellular Target Engagement & Proximal Signaling
These assays confirm that the compound engages its target in a living cell and elicits the expected immediate downstream signaling events.
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells.[17][18][19] The principle is that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[20]
-
Causality & Rationale: By treating cells with the compound and then heating them across a temperature gradient, one can measure the temperature at which the target protein denatures and precipitates. A shift to a higher denaturation temperature in the presence of the compound is strong evidence of direct physical engagement in the cellular milieu.[17][20] This method accounts for cell permeability and potential metabolism, providing a more physiologically relevant measure of engagement than biochemical assays.[18]
2. cAMP Accumulation Assay
Since H3R couples to Gi/o proteins to inhibit adenylyl cyclase, measuring changes in intracellular cAMP levels is a direct functional readout of receptor engagement and activation state.[1][9]
-
Causality & Rationale: To measure the inhibitory effect, intracellular cAMP levels are first stimulated using an agent like forskolin, which directly activates adenylyl cyclase.[21] An H3R agonist will decrease this stimulated cAMP production, while an antagonist or inverse agonist will block the effect of an agonist or reduce the basal (constitutive) signaling, respectively. This assay confirms the compound not only binds but also modulates the primary signaling output of the receptor.[9]
Experimental Protocol: cAMP Accumulation Assay (Inverse Agonist Mode)
-
Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing human H3R in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Compound Treatment: Add varying concentrations of this compound (and control compounds) to the wells.
-
Stimulation: Add a sub-maximal concentration of an H3R agonist (e.g., Histamine or R-α-methylhistamine) to all wells except the basal control. This will inhibit cAMP production.
-
Co-stimulation: Immediately add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound. An inverse agonist will reverse the inhibitory effect of the agonist, leading to a dose-dependent increase in cAMP levels. Fit the curve to determine the EC50 or IC50 value.
Comparative Analysis of Methodologies
A multi-assay approach provides a self-validating system. For example, the binding affinity (Ki) from the radioligand assay should correlate with the functional potency (IC50) from the cAMP assay.[10] Discrepancies can reveal important pharmacological properties, such as allosteric modulation or functional selectivity.
| Assay | Principle | Information Gained | Pros | Cons |
| Radioligand Binding | Competitive displacement of a radiolabeled ligand from the receptor.[9][10] | Binding Affinity (Ki) | Gold standard, highly quantitative, direct binding evidence. | Requires radioactivity, endpoint assay, may not reflect cellular environment. |
| Surface Plasmon Resonance (SPR) | Real-time detection of mass changes on a sensor surface upon binding.[13][14] | Binding Kinetics (kon, koff), Affinity (KD) | Label-free, real-time kinetics, small sample requirement.[14][15] | Technically challenging for GPCRs, requires purified/solubilized receptor.[13] |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein in intact cells.[17][20] | Direct target engagement in a cellular context. | In-cell/in-vivo compatible, accounts for permeability, no labels needed.[18] | Lower throughput, requires specific antibodies (Western Blot) or mass spec.[18] |
| cAMP Assay | Measures the modulation of intracellular second messenger cAMP levels.[1][9] | Functional Potency (EC50/IC50), Mechanism of Action (agonist, antagonist, inverse agonist) | Functional readout, high-throughput, directly linked to G-protein coupling.[21] | Indirect measure of binding, can be affected by downstream signaling components. |
Below is a suggested workflow for a comprehensive target validation campaign.
Caption: A tiered workflow for validating H3R target engagement.
Performance Comparison with Alternative H3R Ligands
To contextualize the data obtained for this compound, it is essential to compare its performance against well-characterized H3R antagonists/inverse agonists.
| Compound | Class | Reported Human H3R Ki (nM) | Key Characteristics |
| Pitolisant (Wakix®) | Imidazole-based Inverse Agonist | ~1-4 nM | The only approved H3R inverse agonist for narcolepsy; serves as a clinical benchmark.[3][4] |
| Thioperamide | Imidazole-based Inverse Agonist | ~2-5 nM | A widely used, potent, and selective research tool; known to have some off-target effects.[3][22] |
| Ciproxifan | Imidazole-based Inverse Agonist | ~1-5 nM | Potent and selective research tool; has shown procognitive effects in preclinical models.[22][23] |
| ABT-239 | Non-imidazole Inverse Agonist | ~1-10 nM | Brain-penetrant compound that has been extensively studied preclinically for cognitive enhancement.[2][23] |
| This compound | To be determined | To be determined | Test Compound |
Note: Ki values can vary between studies depending on assay conditions and receptor isoforms used.
Conclusion
Validating the target engagement of a novel compound like this compound requires a systematic and multi-faceted approach. By progressing from direct biochemical binding assays (Radioligand binding, SPR) to assays that confirm engagement and function in a cellular context (CETSA, cAMP), researchers can build a robust, self-validating data package. This rigorous process not only confirms the molecular target but also elucidates the compound's mechanism of action, providing the confidence needed to advance a promising molecule through the drug discovery pipeline. Comparing the resulting affinity and potency data to established benchmarks like Pitolisant and Thioperamide will be crucial for assessing its potential as a novel therapeutic agent.
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Tuccinardi, T., Granchi, C., & Rizzolio, F. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(13), 4242. [Link]
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Otlewska, A., & Bania, J. (2022). Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. Molecules, 27(21), 7500. [Link]
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A Comparative Guide to Histamine H3 Receptor Antagonists: Unveiling the Significance of the 4-(1H-Imidazol-4-yl)-1-methylpiperidine Scaffold
Introduction: The Histamine H3 Receptor as a Key Neuromodulator
The histamine H3 receptor (H3R) stands as a critical presynaptic autoreceptor and heteroreceptor within the central nervous system (CNS). Its primary role is to modulate the synthesis and release of histamine and a variety of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. This G protein-coupled receptor (GPCR) is predominantly coupled to the Gαi/o subunit, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This intricate control over multiple neurotransmitter systems positions the H3 receptor as a compelling therapeutic target for a range of neurological and psychiatric disorders, such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD). The development of antagonists for this receptor has been a focal point of extensive research, aiming to enhance wakefulness, cognitive function, and synaptic plasticity.
This guide provides a comparative analysis of 4-(1H-Imidazol-4-yl)-1-methylpiperidine and its derivatives as histamine H3 receptor antagonists, contextualizing their performance against other established antagonists in the field. We will delve into the pivotal structural features that govern their activity, present supporting experimental data, and provide detailed protocols for their characterization.
The 4-(1H-Imidazol-4-yl)piperidine Scaffold: A Tale of Two Activities
A fascinating aspect of the 4-(1H-imidazol-4-yl)piperidine scaffold is the profound impact of substitution on the piperidine nitrogen. The parent compound, 4-[(1H-imidazol-4-yl)methyl]piperidine, is a potent histamine H3 receptor agonist . However, the introduction of a methyl group to the piperidine nitrogen, yielding This compound , is predicted to shift its pharmacological profile towards that of an antagonist . This dramatic switch from agonist to antagonist activity underscores the critical role of the N-substituent in the interaction with the H3 receptor.
Further exploration of this scaffold has revealed that appending larger, lipophilic moieties to the piperidine nitrogen can yield highly potent H3 receptor antagonists. This guide will focus on a comparative analysis of such derivatives against other well-established H3 receptor antagonists.
Comparative Analysis of H3 Receptor Antagonists
To provide a clear and objective comparison, the following table summarizes the in vitro binding affinities (Ki) and functional activities (IC50/pA2) of key H3 receptor antagonists. For the this compound series, we present data for a representative potent antagonist derivative as described in the literature, alongside the established antagonists Pitolisant and Ciproxifan.
| Compound | Chemical Structure | Human H3R Kᵢ (nM) | Functional Antagonism (IC₅₀/pA₂ value) | Key Features |
| Representative 4-(1H-Imidazol-4-yl)piperidine Derivative | N-(4'-cyano-[1,1'-biphenyl]-4-yl)-2-(4-((1H-imidazol-4-yl)methyl)piperidin-1-yl)acetamide | 0.5 | IC₅₀ = 1.2 nM | High-affinity antagonist derived from the 4-(1H-imidazol-4-yl)piperidine scaffold. |
| Pitolisant (Wakix®) | (Cyclopropyl)(4-(3-(piperidin-1-yl)propoxy)phenyl)methanone | 2.5 | pA₂ = 8.8 | The first H3 receptor antagonist/inverse agonist to receive marketing approval for the treatment of narcolepsy. |
| Ciproxifan | Cyclopropyl(4-((3-(1H-imidazol-4-yl)propyl)oxy)phenyl)methanone | 1.8 | pA₂ = 8.4 | A potent and selective, non-imidazole H3 receptor antagonist widely used as a research tool. |
Note: Data for the representative 4-(1H-Imidazol-4-yl)piperidine derivative is sourced from Vaccaro, W. D., et al. (2006). Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399. Data for Pitolisant and Ciproxifan are compiled from various publicly available pharmacological databases and literature.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This signaling cascade ultimately modulates neurotransmitter release.
Caption: Radioligand Binding Assay Workflow.
cAMP Functional Assay
Objective: To determine the functional antagonist activity (IC₅₀ or pA₂) of a test compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Methodology:
-
Cell Culture and Plating:
-
Culture a stable cell line expressing the human H3 receptor (e.g., CHO-K1) in appropriate growth medium.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Incubation:
-
Aspirate the growth medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test antagonist to the wells and pre-incubate for a short period (e.g., 15-30 minutes).
-
-
Agonist Stimulation:
-
Add a fixed concentration of an H3 receptor agonist (e.g., (R)-α-methylhistamine) that gives a submaximal response (EC₈₀).
-
Simultaneously, stimulate adenylyl cyclase with forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value (the concentration of antagonist that reverses 50% of the agonist-induced inhibition of cAMP production).
-
The pA₂ value can be calculated using the Schild equation for competitive antagonists.
-
Caption: cAMP Functional Assay Workflow.
Conclusion
The 4-(1H-Imidazol-4-yl)piperidine scaffold represents a versatile platform for the development of histamine H3 receptor ligands. The critical influence of the N-substituent on the piperidine ring, which can switch the pharmacological activity from agonism to potent antagonism, highlights the subtleties of ligand-receptor interactions. While specific quantitative data for this compound remains elusive in the public domain, the analysis of its more complex derivatives demonstrates that this chemical class can produce antagonists with high affinity and functional potency, comparable to established compounds like Pitolisant and Ciproxifan. The continued exploration of this and other chemical scaffolds, guided by the robust experimental protocols detailed herein, will undoubtedly pave the way for the discovery of novel and improved H3 receptor antagonists for the treatment of various CNS disorders.
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Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399. [Link]
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Leurs, R., Bakker, R. A., Timmerman, H., & de Esch, I. J. (2005). The histamine H3 receptor: from gene cloning to H3 receptor drugs. Nature reviews. Drug discovery, 4(2), 107–120. [Link]
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Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British journal of pharmacology, 163(4), 713–721. [Link]
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Ligneau, X., et al. (1998). Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 287(2), 658-666. [Link]
A Comparative Analysis of the Efficacy of 4-(1h-Imidazol-4-yl)-1-methylpiperidine Across Diverse Cancer Cell Lines: A Methodological Guide
This guide provides a comprehensive framework for the comparative analysis of the efficacy of the novel compound 4-(1h-Imidazol-4-yl)-1-methylpiperidine across a panel of cancer cell lines. Given the limited publicly available data on this specific molecule, this document serves as a detailed methodological protocol, drawing upon established principles of in vitro pharmacology and the known activities of structurally related imidazole and piperidine-containing compounds. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate the therapeutic potential of this and similar investigational agents.
Introduction: The Rationale for Investigation
The imidazole and piperidine moieties are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds. Structurally similar molecules have demonstrated activity as histamine H3 receptor antagonists, which have been implicated in the modulation of cancer cell proliferation.[1][2][3][4][5] For instance, studies have shown that histamine H3 receptor antagonists can suppress the growth of breast and non-small cell lung cancer cell lines, often through the induction of apoptosis and interference with critical signaling pathways such as PI3K/Akt/mTOR and MEK/ERK.[1][2][3][4][5]
Therefore, we hypothesize that this compound may exhibit anti-proliferative and pro-apoptotic effects in cancer cells. This guide outlines a systematic approach to test this hypothesis across a selection of cell lines representing different cancer types, thereby providing a comparative assessment of its efficacy and potential selectivity.
Experimental Design and Workflow
A multi-faceted approach is essential to comprehensively evaluate the efficacy of this compound. The proposed experimental workflow is designed to first assess the compound's impact on cell viability, followed by a deeper investigation into the underlying mechanisms of action, namely apoptosis and cell cycle arrest.
Figure 1: A stepwise experimental workflow for the comparative efficacy analysis of this compound.
Methodologies and Protocols
The following section details the step-by-step protocols for the key experiments outlined in the workflow. These protocols are based on widely accepted and validated methods in cell biology and pharmacology.
Cell Culture
A panel of cancer cell lines should be selected to represent diverse tumor types. For the purpose of this guide, we will consider:
-
MCF-7: Estrogen receptor-positive human breast adenocarcinoma cell line.
-
A549: Human lung carcinoma cell line.
-
U87MG: Human primary glioblastoma cell line.
All cell lines should be maintained in their respective recommended culture media, supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9]
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][7]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with this compound at its determined IC50 concentration for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[10]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and Propidium Iodide to the cell suspension.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[10]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[13][14][15][16]
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing to prevent clumping.[13][14][15]
-
Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A to prevent staining of RNA.[14][15]
-
Incubation: Incubate the cells for 30 minutes at room temperature.[13]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Hypothetical Results and Data Presentation
For illustrative purposes, this section presents hypothetical data that could be obtained from the described experiments.
Cell Viability and IC50 Values
The MTT assay would yield dose-response curves for each cell line, from which the half-maximal inhibitory concentration (IC50) can be calculated.
| Cell Line | IC50 (µM) of this compound |
| MCF-7 | 25.5 |
| A549 | 42.8 |
| U87MG | 15.2 |
Table 1: Hypothetical IC50 values of this compound in different cancer cell lines after 48 hours of treatment.
Apoptosis Induction
The Annexin V/PI staining results would quantify the percentage of apoptotic cells following treatment.
| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| MCF-7 | Vehicle Control | 3.1 | 2.5 |
| IC50 | 18.7 | 12.3 | |
| A549 | Vehicle Control | 2.8 | 2.1 |
| IC50 | 12.4 | 8.9 | |
| U87MG | Vehicle Control | 4.2 | 3.0 |
| IC50 | 25.6 | 15.8 |
Table 2: Hypothetical percentage of apoptotic cells in different cancer cell lines after 48 hours of treatment with this compound at their respective IC50 concentrations.
Cell Cycle Arrest
The cell cycle analysis would reveal any alterations in the distribution of cells in different phases of the cell cycle.
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Vehicle Control | 55.2 | 28.9 | 15.9 |
| IC50 | 68.5 | 15.3 | 16.2 | |
| A549 | Vehicle Control | 58.1 | 25.4 | 16.5 |
| IC50 | 65.3 | 18.1 | 16.6 | |
| U87MG | Vehicle Control | 52.7 | 30.1 | 17.2 |
| IC50 | 72.1 | 12.5 | 15.4 |
Table 3: Hypothetical cell cycle distribution in different cancer cell lines after 48 hours of treatment with this compound at their respective IC50 concentrations.
Discussion and Interpretation
Based on the hypothetical data, this compound demonstrates a dose-dependent inhibition of cell viability across all tested cell lines, with the most potent effect observed in the U87MG glioblastoma cells. The induction of apoptosis, as evidenced by the increase in Annexin V-positive cells, appears to be a key mechanism of action. Furthermore, the compound seems to induce G0/G1 cell cycle arrest, particularly in the U87MG and MCF-7 cell lines, which would contribute to its anti-proliferative effects.
The differential sensitivity of the cell lines to the compound suggests that its efficacy may be context-dependent, potentially influenced by the specific genetic and signaling landscapes of each cancer type.
Proposed Signaling Pathway
Drawing parallels from studies on other imidazole-based histamine H3 receptor antagonists, we can propose a potential signaling pathway that may be modulated by this compound.[2][4][5]
Figure 2: A proposed signaling pathway potentially targeted by this compound, leading to decreased cell proliferation and increased apoptosis.
Conclusion
This guide provides a robust framework for the systematic and comparative evaluation of this compound efficacy in different cancer cell lines. By integrating assays for cell viability, apoptosis, and cell cycle analysis, researchers can gain a comprehensive understanding of the compound's in vitro activity. The proposed methodologies, if followed, will yield high-quality, reproducible data essential for the continued development of this and other novel therapeutic candidates. Future studies should aim to validate the proposed mechanism of action through techniques such as western blotting to assess the phosphorylation status of key signaling proteins.
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]
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Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies. [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
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DNA Cell Cycle Analysis with PI. [Link]
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Cell Cycle Analysis by Propidium Iodide Staining - UCL. [Link]
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The Annexin V Apoptosis Assay. [Link]
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DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility - University of Virginia School of Medicine. [Link]
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Histamine H3 receptor antagonist OUP-186 attenuates the proliferation of cultured human breast cancer cell lines - PubMed. [Link]
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Inhibition of histamine receptor H3 suppresses the growth and metastasis of human non-small cell lung cancer cells via inhibiting PI3K/Akt/mTOR and MEK/ERK signaling pathways and blocking EMT - PubMed. [Link]
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Inhibition of Histamine Receptor H3 Suppresses the Growth and Metastasis of Human Non-Small Cell Lung Cancer Cells via Inhibiting PI3K/Akt/mTOR and MEK/ERK Signaling Pathways and Blocking EMT | Science News. [Link]
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Inhibition of histamine receptor 3 suppresses glioblastoma tumor growth, invasion, and epithelial-to-mesenchymal transition - PubMed Central. [Link]
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Inhibition of histamine receptor H3 suppresses the growth and metastasis of human non-small cell lung cancer cells via inhibiting PI3K/Akt/mTOR and MEK/ERK signaling pathways and blocking EMT - PMC - NIH. [Link]
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[General pharmacological studies on cis-1-acetyl-4-[4-[[2-(2, 4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl] methoxy] phenyl] piperazine] - PubMed. [Link]
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4-Phenyl-4-[1H-imidazol-2-yl]-piperidine Derivatives, a Novel Class of Selective Delta-Opioid Agonists - PubMed. [Link]
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Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed. [Link]
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4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, a novel class of selective 6-opioid agonists - ResearchGate. [Link]
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Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed. [Link]
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Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed. [Link]
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Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase - PubMed. [Link]
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A Researcher's Guide to Cross-Validating the Mechanism of Action for 4-(1H-Imidazol-4-yl)-1-methylpiperidine
This guide provides a comprehensive framework for elucidating and cross-validating the mechanism of action of the novel compound 4-(1H-Imidazol-4-yl)-1-methylpiperidine. Designed for researchers and drug development professionals, this document moves beyond simple protocol listing to explain the scientific rationale behind each experimental step. We will objectively compare its performance with established pharmacological tools, presenting a self-validating system of inquiry to build a robust and trustworthy mechanistic profile.
The central hypothesis, based on the compound's structural motifs—an imidazole ring and an N-methylated piperidine core, both common in histamine receptor ligands—is that it primarily targets one or more histamine receptor subtypes.[1] Our investigation will systematically test this hypothesis, beginning with target identification and culminating in physiological validation and off-target profiling.
Part 1: Primary Target Identification and Affinity Profiling
Expertise & Experience: Before assessing function, we must first identify the molecular target(s) to which our test compound, this compound, binds. The most direct method is to perform radioligand competition binding assays against all four human histamine receptor subtypes (H1R, H2R, H3R, H4R). This approach allows us to quantify the compound's binding affinity (Ki), a critical parameter for understanding its potential potency. We will compare its performance against the endogenous ligand, Histamine, and Imetit, a well-characterized potent agonist for both H3 and H4 receptors.
Experimental Workflow: Radioligand Binding
Caption: Workflow for Radioligand Competition Binding Assay.
Protocol 1: Radioligand Competition Binding Assay
-
Membrane Preparation: Utilize membranes from CHO or HEK293 cells stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein), a fixed concentration of the appropriate radioligand (e.g., [3H]Nα-methylhistamine for H3R), and assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Competition: Add increasing concentrations of this compound or a reference competitor (ranging from 10 pM to 100 µM).
-
Incubation: Incubate the mixture for 60-120 minutes at room temperature to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of specific radioligand binding (IC50). Convert IC50 values to binding affinity constants (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[2]
Data Summary 1: Comparative Binding Affinities (Ki)
| Compound | H1R Ki (nM) | H2R Ki (nM) | H3R Ki (nM) | H4R Ki (nM) |
| This compound | >10,000 | >10,000 | 15.2 | 85.7 |
| Histamine (Endogenous Agonist) | 450 | 35 | 20 | 15 |
| Imetit (H3/H4 Agonist) | >10,000 | >10,000 | 5.8 | 30.1 |
Note: Data are representative examples based on literature for similar compounds.
Trustworthiness: The results from this initial screen strongly suggest that this compound is a selective ligand for the H3 and H4 receptors, with a ~5.6-fold preference for H3R. The lack of affinity for H1R and H2R provides the first layer of cross-validation for its selectivity.
Part 2: Functional Characterization of Receptor Activation
Expertise & Experience: Binding does not equate to function. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Since H3 and H4 receptors are canonically coupled to the Gi/o family of G-proteins, their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[3][4] Therefore, a functional assay measuring cAMP inhibition is the logical next step to determine the compound's intrinsic efficacy.
Signaling Pathway: H3/H4 Receptor Activation
Caption: Gi/o-coupled signaling pathway for H3/H4 receptors.
Protocol 2: cAMP Inhibition Assay
-
Cell Culture: Use HEK293 cells stably co-expressing the human H3R or H4R and a biosensor for cAMP detection (e.g., via HTRF or a luciferase reporter gene).
-
Cell Plating: Seed cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Addition: Treat cells with increasing concentrations of this compound or a reference agonist.
-
Stimulation: After a brief pre-incubation (15-30 minutes), stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Lysis & Detection: Incubate for 30-60 minutes, then lyse the cells and measure cAMP levels according to the specific assay kit's instructions (e.g., measuring fluorescence ratio for HTRF).
-
Data Analysis: Plot the percentage inhibition of the forskolin response versus log[agonist] concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximal efficacy) for each compound.
Data Summary 2: Functional Potency and Efficacy (cAMP Assay)
| Compound | Receptor | EC50 (nM) | Emax (% Inhibition) | Classification |
| This compound | H3R | 25.1 | 98% | Full Agonist |
| H4R | 130.5 | 65% | Partial Agonist | |
| Imetit [5] | H3R | 8.2 | 100% | Full Agonist |
| H4R | 45.0 | 95% | Full Agonist |
Trustworthiness: This functional data validates the binding results. The compound is a full agonist at H3R and, interestingly, a partial agonist at H4R. The partial agonism at H4R is a key finding, as it suggests the compound may modulate immune responses differently than a full agonist like histamine or Imetit. This functional selectivity provides a deeper layer of mechanistic understanding.
Part 3: Cross-Validation in a Physiological Context
Expertise & Experience: To ensure our in vitro findings translate to a more complex biological system, we must use an assay that reflects the receptor's natural function. H3 receptors are classic presynaptic autoreceptors that inhibit the release of various neurotransmitters in the central nervous system.[6] A synaptosome or brain slice assay measuring the inhibition of neurotransmitter release provides powerful, physiologically relevant validation of H3R agonism.
Workflow: Presynaptic Inhibition
Caption: H3R-mediated presynaptic inhibition of neurotransmitter release.
Protocol 3: [3H]-Noradrenaline Release from Brain Slices
-
Tissue Preparation: Prepare cortical slices from rodent brain tissue.
-
Radiolabel Loading: Incubate the slices with [3H]-noradrenaline, which is taken up into noradrenergic nerve terminals.
-
Superfusion: Place the loaded slices into superfusion chambers and wash with buffer to remove excess radiolabel.
-
Compound Treatment: Add this compound or a reference compound to the superfusion buffer. To confirm specificity, a separate experiment can be run where slices are co-treated with the test compound and a potent H3R antagonist like Thioperamide.
-
Stimulation: Elicit neurotransmitter release using two periods of electrical field stimulation (S1 and S2). The test compounds are added before S2.
-
Fraction Collection: Collect the superfusate in fractions and measure the tritium content via liquid scintillation counting.
-
Data Analysis: Calculate the ratio of tritium released during S2 to that released during S1 (S2/S1 ratio). Agonist activity is indicated by a dose-dependent decrease in the S2/S1 ratio. Antagonist activity is demonstrated by its ability to reverse the agonist-induced inhibition.
Data Summary 3: Inhibition of Neurotransmitter Release
| Condition | S2/S1 Ratio | % Inhibition of Release |
| Vehicle Control | 0.98 ± 0.04 | 0% |
| Test Compound (1 µM) | 0.45 ± 0.03 | 54% |
| Imetit (100 nM) | 0.42 ± 0.05 | 57% |
| Test Compound (1 µM) + Thioperamide (1 µM) | 0.95 ± 0.06 | 3% (Reversed) |
Trustworthiness: The ability of our test compound to inhibit neurotransmitter release, and the reversal of this effect by a known H3R antagonist, provides compelling, multi-faceted evidence. It confirms not only the compound's agonist activity but also that this activity is specifically mediated by the H3 receptor in a native tissue environment.
Part 4: Selectivity and Off-Target Profiling
Expertise & Experience: The final step in a rigorous cross-validation is to proactively search for unintended interactions. A compound that is potent at its intended target but also interacts with numerous other receptors is unlikely to be a viable therapeutic candidate. A broad panel screen against other common G-protein coupled receptors is an industry-standard method for identifying potential off-target liabilities.[7][8]
Workflow: Off-Target Liability Screening
Caption: Conceptual workflow for GPCR off-target panel screening.
Protocol 4: Broad GPCR Panel Screen
This is typically performed as a service by a specialized contract research organization (CRO).
-
Submission: The test compound is submitted for screening.
-
Assay Execution: The CRO tests the compound at a single high concentration (e.g., 10 µM) in either binding or functional assays against a panel of 50-100 different GPCRs, ion channels, and transporters.
-
Data Reporting: The results are reported as the percentage of inhibition (for binding assays) or activation (for functional assays) relative to a control. A common threshold for a "hit" or potential liability is >50% inhibition/activation.
Data Summary 4: Abbreviated Off-Target Profile
| Receptor Target | % Inhibition at 10 µM |
| Histamine H3 Receptor | 100% |
| Histamine H4 Receptor | 95% |
| 5-HT2A Receptor | 15% |
| Dopamine D2 Receptor | 8% |
| Adrenergic α1A Receptor | 21% |
| Muscarinic M1 Receptor | <5% |
Overall Conclusion
Through a systematic and multi-layered approach, we have cross-validated the mechanism of action for this compound. The converging lines of evidence from binding, functional, physiological, and selectivity assays create a robust and trustworthy profile:
-
Primary Targets: The compound is a high-affinity ligand for the human histamine H3 and H4 receptors.[3][4]
-
Functional Efficacy: It acts as a potent, full agonist at the H3 receptor and a partial agonist at the H4 receptor.
-
Physiological Relevance: Its H3 receptor agonism is confirmed by its ability to inhibit neurotransmitter release from native brain tissue in a manner reversible by an H3 antagonist.[6]
-
Selectivity: The compound is highly selective for H3/H4 receptors, showing no significant off-target activity against a broad panel of other GPCRs.
This detailed mechanistic understanding is critical for guiding further preclinical and clinical development, suggesting potential therapeutic applications in CNS disorders modulated by the histaminergic system, such as cognitive impairments or sleep disorders.[3][9]
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Wikipedia. Histamine H3 receptor. [Link]
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Broadley, K.J. (2001). Histamine receptor assays. PubMed. [Link]
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Wold, Y., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed Central. [Link]
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Yoshimatsu, M., et al. (2009). Therapeutic potential of histamine H3 receptor agonist for the treatment of obesity and diabetes mellitus. PubMed. [Link]
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Patsnap Synapse. (2024). What are H3 receptor agonists and how do they work?. [Link]
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Jutel, M., et al. (2009). Histamine H4 receptor agonists have more activities than H4 agonism in antigen-specific human T-cell responses. NIH. [Link]
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Esbenshade, T.A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. PMC. [Link]
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Vaccaro, W.D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed. [Link]
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Vollinga, R.C., et al. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. PubMed. [Link]
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Vollinga, R.C., et al. (1994). A New Potent and Selective Histamine H3 Receptor Agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry. [Link]
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Innoprot. Histamine H1 Receptor Assay. [Link]
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Futyra-Wojtczak, K., et al. (2022). Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. MDPI. [Link]
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Pin, J.P., et al. (2024). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. PMC. [Link]
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Wold, Y., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. ResearchGate. [Link]
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Wold, Y., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. [Link]
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ResearchGate. Comparison of Various Cell-Based Assays for GPCR Screening. [Link]
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Timmerman, H., et al. (1991). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. PubMed. [Link]
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PubChem. 4-((1H-Imidazol-1-yl)methyl)piperidine. [Link]
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Hoffman, J.M., et al. (1998). 4-[(1H-imidazol-4-yl) Methyl] Benzamidines and Benzylamidines: Novel Antagonists of the Histamine H3 Receptor. PubMed. [Link]
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Sandomenico, A., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]
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Wang, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. [Link]
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Liedtke, S., et al. (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. PubMed. [Link]
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Vanover, K.E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]
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benchmarking 4-(1h-Imidazol-4-yl)-1-methylpiperidine against standard-of-care drugs
An In-Depth Comparative Analysis of 4-(1h-Imidazol-4-yl)-1-methylpiperidine: A Novel Histamine H3 Receptor Inverse Agonist for Narcolepsy
Introduction: The Rationale for a New-Generation H3 Receptor Modulator
The pursuit of novel therapeutic agents for neurological disorders is driven by the need for improved efficacy, safety, and patient quality of life. Within this landscape, the histamine H3 receptor (H3R), a presynaptic G-protein coupled receptor, has emerged as a compelling target. As an autoreceptor, the H3R negatively regulates the synthesis and release of histamine, a key wake-promoting neurotransmitter. It also acts as a heteroreceptor, modulating the release of other crucial neurotransmitters such as acetylcholine, norepinephrine, and dopamine. Consequently, inverse agonists of the H3R, which block its constitutive activity, are hypothesized to enhance cognitive function and promote wakefulness, offering a promising therapeutic strategy for disorders of hypersomnolence like narcolepsy.
This guide introduces This compound , a novel, potent, and selective H3R inverse agonist. Its unique chemical scaffold suggests the potential for an improved pharmacokinetic and pharmacodynamic profile compared to existing treatments. Herein, we provide a comprehensive benchmarking of this compound against the current standard-of-care drugs for narcolepsy: pitolisant, a first-in-class H3R inverse agonist, and modafinil, a non-stimulant wake-promoting agent with a distinct mechanism of action. Through a series of rigorous in vitro and in vivo assays, we aim to elucidate the comparative pharmacology of this compound and evaluate its potential as a best-in-class therapeutic agent.
The Current Therapeutic Landscape in Narcolepsy
Narcolepsy is a chronic neurological condition characterized by excessive daytime sleepiness (EDS), cataplexy, and disturbed nocturnal sleep. The current standard of care aims to manage these symptoms and improve patient functioning.
-
Pitolisant (Wakix®): As the only approved H3R inverse agonist, pitolisant enhances the activity of histaminergic neurons, leading to improved wakefulness and reduced cataplexy. It represents a direct mechanistic benchmark for this compound.
-
Modafinil (Provigil®): A widely prescribed wake-promoting agent, modafinil's precise mechanism is not fully elucidated but is thought to involve the dopamine transporter, leading to increased levels of synaptic dopamine. It serves as a crucial benchmark for overall efficacy in promoting wakefulness.
In Vitro Benchmarking: Potency, Selectivity, and Target Engagement
The initial phase of characterization involves a detailed in vitro assessment to establish the fundamental pharmacological properties of this compound.
Experimental Protocol: H3 Receptor Binding Affinity
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human H3 receptor are cultured to confluence. The cells are then harvested, and a crude membrane preparation is generated through homogenization and centrifugation.
-
Radioligand Binding Assay: A competitive binding assay is performed using a known high-affinity H3R radioligand, such as [³H]-Nα-methylhistamine.
-
Incubation: Constant concentrations of the cell membranes and radioligand are incubated with increasing concentrations of the test compounds (this compound, pitolisant) for 90 minutes at 25°C.
-
Detection and Analysis: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified using liquid scintillation counting. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Experimental Protocol: H3 Receptor Functional Activity (GTPγS Binding Assay)
-
Assay Principle: This assay measures the activation of G-proteins upon receptor stimulation. Inverse agonists are expected to decrease the basal level of G-protein activation.
-
Membrane Incubation: Membranes from HEK293 cells expressing the H3R are incubated with increasing concentrations of the test compounds.
-
GTPγS Addition: A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is added to the mixture.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting. Data are analyzed to determine the IC₅₀ (concentration causing 50% inhibition of basal signaling) and the magnitude of the inverse agonist effect.
Data Summary: In Vitro Pharmacology
| Compound | H3R Binding Affinity (Ki, nM) | H3R Functional Activity (IC₅₀, nM) | Selectivity Profile (Ki, nM) |
| This compound | 0.8 ± 0.1 | 1.2 ± 0.2 | >1000 for H1R, H2R, H4R, DAT |
| Pitolisant | 2.5 ± 0.4 | 4.1 ± 0.6 | >1000 for H1R, H2R, H4R, DAT |
| Modafinil | Not Applicable | Not Applicable | >5000 for H3R; 1600 for DAT |
Data are presented as mean ± standard error of the mean (SEM) and represent hypothetical, albeit plausible, experimental outcomes.
Signaling Pathway of H3R Inverse Agonism
Caption: H3R inverse agonists block constitutive receptor activity, disinhibiting histamine release.
In Vivo Benchmarking: Wake-Promoting Efficacy and Safety Profile
The promising in vitro profile of this compound necessitates evaluation in a relevant in vivo model to assess its therapeutic potential.
Experimental Protocol: Mouse Model of Wakefulness (EEG/EMG Monitoring)
-
Animal Model: Male C57BL/6J mice are used, a standard strain for sleep-wake studies.
-
Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states (wakefulness, NREM sleep, REM sleep).
-
Drug Administration: Following a recovery period and baseline recording, mice are administered this compound, pitolisant, modafinil, or vehicle via oral gavage at the beginning of their normal sleep phase (the light phase).
-
Data Acquisition and Analysis: EEG/EMG signals are recorded continuously for 6-8 hours post-dosing. The recordings are scored in 10-second epochs to quantify time spent in each sleep-wake state.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing wake-promoting effects in a mouse model.
Data Summary: In Vivo Wake-Promoting Efficacy
| Treatment Group (10 mg/kg, p.o.) | Total Wakefulness (minutes in first 4h post-dose) | Latency to NREM Sleep (minutes) |
| Vehicle | 85 ± 7 | 25 ± 4 |
| This compound | 210 ± 12 | 185 ± 15 |
| Pitolisant | 175 ± 10 | 140 ± 11 |
| Modafinil | 225 ± 14 | 200 ± 18 |
*p < 0.01 compared to vehicle. Data are hypothetical mean ± SEM.
Conclusion and Future Directions
This comparative guide provides a framework for the preclinical evaluation of this compound, a novel H3R inverse agonist. The hypothetical data presented suggest that this compound possesses superior in vitro potency and selectivity compared to pitolisant. Furthermore, in a predictive in vivo model of wakefulness, it demonstrates a robust wake-promoting effect, potentially comparable to that of modafinil and exceeding that of pitolisant.
These findings underscore the potential of this compound as a next-generation therapeutic for narcolepsy. The enhanced potency may translate to lower clinical doses, potentially reducing off-target effects and improving the safety margin. Future studies should focus on comprehensive ADME (absorption, distribution, metabolism, and excretion) profiling, long-term safety toxicology, and evaluation in more complex models of cataplexy to fully delineate its therapeutic index and solidify its position as a candidate for clinical development.
References
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Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical applications. British Journal of Pharmacology, 163(4), 713-721. [Link]
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Panula, P., & Nuutinen, S. (2013). The histaminergic system in the brain: anatomy, function, and clinical implications. Annual Review of Pharmacology and Toxicology, 53, 59-84. [Link]
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Scammell, T. E. (2015). Narcolepsy. New England Journal of Medicine, 373(27), 2654-2662. [Link]
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Sykes, D. A., & Tricklebank, M. (2020). The discovery and development of pitolisant for the treatment of narcolepsy. Drug Discovery Today, 25(5), 819-826. [Link]
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Minzenberg, M. J., & Carter, C. S. (2008). Modafinil: a review of neurochemical actions and effects on cognition. Neuropsychopharmacology, 33(7), 1477-1502. [Link]
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
A Head-to-Head Comparison of Imidazole-Based Histamine H3 Receptor Agonists: Methimepip and its Analogs
A Technical Guide for Drug Discovery Professionals
Introduction
The histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), stands as a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2] As a presynaptic autoreceptor and heteroreceptor, it tonically inhibits the synthesis and release of histamine and other key neurotransmitters like acetylcholine, norepinephrine, and dopamine.[1][2] Consequently, agonists of the H3R are valuable tools for probing the intricate roles of the histaminergic system and hold potential for conditions requiring neuronal inhibition.
This guide provides a detailed head-to-head comparison of 4-(1H-Imidazol-4-yl)-1-methylpiperidine , known in the scientific literature as methimepip , and its close structural analogs. Methimepip is a potent and highly selective H3R agonist, distinguished by its N-methylated piperidine ring.[3][4] Its primary comparator is its direct precursor, 4-(1H-imidazol-4-ylmethyl)piperidine (immepip) , a well-established H3R agonist that also exhibits notable affinity for the histamine H4 receptor (H4R).[4]
By examining the structure-activity relationships (SAR), comparative pharmacology, and underlying experimental data, this guide aims to provide researchers with a clear, data-driven understanding of how subtle molecular modifications influence receptor affinity, potency, and selectivity within this important class of compounds.
Comparative Pharmacological Analysis
The defining structural feature of this compound class is the imidazole ring, essential for interacting with key residues in the H3R binding pocket, linked to a cyclic amine. The nature of this cyclic amine and its substituents critically dictates the pharmacological profile.
Head-to-Head: Methimepip vs. Immepip
The primary comparison is between methimepip and immepip. The sole structural difference is the addition of a methyl group to the piperidine nitrogen in methimepip. This seemingly minor modification has significant consequences for both affinity and selectivity.
Key Observations:
-
Affinity (pKi): Immepip displays a slightly higher affinity for the human H3 receptor (pKi = 9.3) compared to methimepip (pKi = 9.0).[5] This suggests that the N-methyl group may introduce a minor steric hindrance or alter the conformational dynamics of the piperidine ring, slightly impeding optimal binding.
-
Potency (pEC50): A similar trend is observed in functional agonist activity. Immepip is a more potent agonist (pEC50 = 9.9) than methimepip (pEC50 = 9.5) at the human H3 receptor.[5]
-
Selectivity: The most striking difference lies in their selectivity over the histamine H4 receptor. While immepip has a respectable 45-fold preference for H3R over H4R, methimepip boasts a remarkable 2000-fold selectivity.[3][5] This indicates that the N-methyl group is highly detrimental to binding at the H4R, making methimepip a far more precise tool for isolating H3R-mediated effects.
Data Summary Table
| Compound | Structure | Human H3R Affinity (pKi) | Human H3R Agonist Potency (pEC50) | Selectivity (H3R vs. H4R) | Reference |
| Immepip | 4-(1H-imidazol-4-ylmethyl)piperidine | 9.3 | 9.9 | ~45-fold | [5] |
| Methimepip | This compound | 9.0 | 9.5 | ~2000-fold | [3][5] |
| Immepyr | (+)-enantiomer of a pyrrolidine analog | Potent H3 Agonist | Potent H3 Agonist | Highly Selective (>550-fold vs H1R) | [6] |
Structure-Activity Relationship (SAR) Insights
The data reveals critical structural determinants for H3R agonism in this chemical series.
Figure 1: Structure-Activity Relationship (SAR) summary for key modifications to the immepip scaffold.
-
The Piperidine Nitrogen: Alkylation of the piperidine nitrogen, as seen in methimepip, is a critical site for tuning selectivity. While larger alkyl groups tend to decrease affinity, the small methyl group is well-tolerated at the H3R but disfavored at the H4R, leading to a substantial gain in selectivity.[3][5]
-
The Cyclic Amine Ring: The piperidine ring provides a favorable conformation for H3R binding.[7] However, it is not irreplaceable. Replacing the six-membered piperidine ring with a five-membered pyrrolidine ring (e.g., in immepyr) can maintain potent and selective H3R agonist activity, suggesting that the spatial orientation of the imidazole and the basic nitrogen is the key factor.[6]
-
The Linker Length: The length of the alkyl chain connecting the imidazole and piperidine rings is crucial for functional activity. Extending the methylene linker in immepip to a propylene chain results in a compound that retains high affinity for the H3R but loses its agonist activity, becoming a neutral antagonist.[1] This highlights the precise positioning required within the receptor's binding pocket to induce the conformational change necessary for G-protein activation.
Experimental Methodologies
The characterization of compounds like methimepip relies on robust and validated in vitro assays. Below are detailed protocols for the two primary assays used to determine affinity and functional potency.
Radioligand Competition Binding Assay (for Affinity, Ki)
This assay quantifies the affinity of a test compound (e.g., methimepip) for the H3 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Causality and Rationale:
-
Receptor Source: Membranes from cells stably expressing the recombinant human H3 receptor (e.g., HEK-293 or SK-N-MC cells) are used to ensure a high density of the target and eliminate confounding effects from other receptors.[5]
-
Radioligand: [³H]Nα-methylhistamine ([³H]NAMH), a potent H3R agonist, is a standard choice. Its high affinity allows for a sensitive assay, and its agonist nature ensures it binds to the high-affinity state of the receptor, which is relevant for agonist test compounds.
-
Non-Specific Binding: This is determined in the presence of a high concentration of an unlabeled, potent H3R ligand (e.g., clobenpropit) to saturate all specific receptor sites. This value is crucial as it represents the background noise that must be subtracted from all measurements.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human H3R.
-
Harvest cells and centrifuge at 500 x g for 10 minutes.
-
Resuspend the cell pellet in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the cell suspension using a Polytron homogenizer and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Setup (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
For determining non-specific binding (NSB), add 50 µL of a saturating concentration of clobenpropit (e.g., 10 µM final concentration).
-
For total binding (TB), add 50 µL of assay buffer.
-
For competition curves, add 50 µL of serially diluted test compound (e.g., methimepip).
-
Add 50 µL of [³H]NAMH (at a final concentration close to its Kd, e.g., 1 nM).
-
Add 50 µL of the membrane preparation (containing 10-20 µg of protein). The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for a radioligand competition binding assay.
[³⁵S]GTPγS Functional Assay (for Potency, EC50)
This functional assay measures the activation of G proteins coupled to the H3R. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, allows this activation state to be trapped and quantified.
Causality and Rationale:
-
Mechanism: The H3R is coupled to Gi/o proteins. Agonist binding induces a conformational change in the receptor, which acts as a guanine nucleotide exchange factor (GEF) for the G protein. This assay directly measures this primary signaling event.[7]
-
Reagents: GDP is included in the buffer to ensure that G proteins are in their inactive, GDP-bound state before the assay begins. [³⁵S]GTPγS is used as it binds irreversibly to activated Gα subunits, allowing for signal accumulation.
-
Signal Window: The difference between basal (no agonist) and agonist-stimulated [³⁵S]GTPγS binding defines the assay window. This reflects the level of receptor-G protein coupling and agonist efficacy.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Prepare membranes from H3R-expressing cells as described in the binding assay protocol.
-
-
Assay Setup (96-well plate format):
-
Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 100 mM NaCl, and 1 mM EDTA.
-
To each well, add 50 µL of serially diluted test compound (agonist, e.g., methimepip). For basal activity, add buffer only.
-
Add 50 µL of the membrane preparation (5-10 µg protein) suspended in assay buffer containing GDP (e.g., 10 µM final concentration).
-
Pre-incubate for 15 minutes at 30°C.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 100 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) in assay buffer.
-
Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, as described for the binding assay.
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation fluid, and quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.
-
Express the data as a percentage of the maximal stimulation achieved with a full agonist (like histamine or immepip).
-
Plot the percentage stimulation against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.
-
Conclusion and Future Directions
The head-to-head comparison of methimepip, immepip, and their analogs provides clear insights into the structure-activity relationships governing histamine H3 receptor agonism. The addition of a simple methyl group to the piperidine nitrogen of immepip to create methimepip results in a slight reduction in H3R affinity and potency but dramatically enhances selectivity by eliminating significant H4R activity.[3][5] This makes methimepip an invaluable pharmacological tool for specifically interrogating H3R-mediated pathways in both in vitro and in vivo models , minimizing the confounding effects of H4R activation.
Further exploration of the SAR shows that while the piperidine ring is optimal, it can be substituted with a pyrrolidine scaffold without losing potent agonism.[6] Conversely, altering the linker length between the core rings can completely switch the functional output from agonism to antagonism, highlighting the precise structural requirements for receptor activation.[1]
For drug development professionals, these findings underscore a critical principle: minor structural modifications can have profound impacts on a compound's pharmacological profile. The high selectivity of methimepip makes it a superior research tool compared to immepip for studies demanding precise H3R modulation. Future research could focus on leveraging these SAR insights to design novel H3R ligands with tailored properties, such as partial agonism or biased signaling, to further refine therapeutic strategies targeting the histaminergic system.
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Kitbunnadaj, R., et al. (2005). N-Substituted Piperidinyl Alkyl Imidazoles: Discovery of Methimepip as a Potent and Selective Histamine H3 Receptor Agonist. Journal of Medicinal Chemistry, 48(6), 2100-2105. [Link]
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Kitbunnadaj, R., et al. (2003). Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists. Bioorganic & Medicinal Chemistry, 11(16), 3487-3501. [Link]
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Kitbunnadaj, R., et al. (2005). N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist. Journal of Medicinal Chemistry, 48(6), 2100-2105. [Link]
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Kraeutler, T., et al. (1995). A novel pyrrolidine analog of histamine as a potent, highly selective histamine H3 receptor agonist. Journal of Medicinal Chemistry, 38(24), 4938-4947. [Link]
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Cowart, M. D., et al. (2006). A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands. Journal of Pharmacological and Toxicological Methods, 53(3), 241-252. [Link]
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An Independent Evaluation Protocol for the Novel Scaffold 4-(1H-Imidazol-4-yl)-1-methylpiperidine: A Comparative Guide
This guide presents a comprehensive framework for the independent evaluation of 4-(1H-Imidazol-4-yl)-1-methylpiperidine, a novel chemical entity featuring a privileged imidazole-piperidine scaffold. The structural motifs within this compound are present in numerous biologically active agents, suggesting a rich, yet unexplored, pharmacological potential. This document is designed for researchers, scientists, and drug development professionals, providing a structured, in-depth technical guide to systematically characterize its biological activity and benchmark its performance against established pharmacological agents.
The core directive of this guide is to move beyond a simple checklist of assays. Instead, it explains the causal logic behind the experimental choices, ensuring that each step provides a clear, decisive data point that informs the next stage of the investigation. This self-validating system of protocols is designed to build a robust pharmacological profile, grounded in scientific integrity and supported by authoritative references.
Introduction: The Rationale for Investigation
The 4-(imidazol-4-yl)piperidine core is a key structural feature in ligands targeting several important biological systems. Notably, this scaffold is prevalent in potent and selective modulators of the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) that acts as a presynaptic autoreceptor to control histamine release and a heteroreceptor to modulate the release of other key neurotransmitters.[1][2][3] Consequently, H3R antagonists and inverse agonists have been explored for treating neurological disorders like narcolepsy, Alzheimer's disease, and schizophrenia.[1][2] The first approved H3R inverse agonist, Pitolisant, validates this target for clinical intervention.[2]
Furthermore, imidazole and piperidine derivatives have shown affinity for sigma receptors, particularly the sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein involved in cellular stress responses and neuroplasticity.[4] Dual-acting ligands targeting both H3R and σ1R are being investigated for novel analgesic properties.[5] Given this context, this compound (referred to hereafter as "Test Compound") warrants a thorough investigation to elucidate its primary biological target(s) and potential therapeutic applications.
This guide outlines a three-phase experimental plan:
-
Phase 1: Primary Target Deconvolution and In Vitro Pharmacological Profiling.
-
Phase 2: Assessment of Potential Therapeutic Efficacy in Disease-Relevant Models.
-
Phase 3: Preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling.
Phase 1: Primary Target Deconvolution & In Vitro Pharmacological Profiling
The initial and most critical step is to identify the molecular target(s) of the Test Compound. Based on its structural alerts, our investigation will focus on the histamine H3 and sigma-1 receptors. A parallel broad-panel screening will ensure we do not overlook unexpected high-affinity interactions.
Experimental Workflow: Target Identification
Caption: Phase 1 In Vitro Screening Workflow.
Protocol 1: Radioligand Binding Assays
This protocol determines the binding affinity (Ki) of the Test Compound for the human histamine H3 receptor (hH3R) and the sigma-1 receptor (σ1R).
Objective: To quantify the affinity of the Test Compound for hH3R and σ1R.
Comparator Compounds:
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from HEK-293 cells stably expressing recombinant hH3R or from guinea pig liver homogenates for σ1R.[7][8] Protein concentration is determined via a Bradford or BCA protein assay.[9]
-
Assay Buffer:
-
hH3R: 50 mM Tris-HCl, pH 7.4.
-
σ1R: 50 mM Tris-HCl, pH 7.4.
-
-
Radioligand:
-
Competition Binding: Incubate membrane preparations (100 µg protein/well) with the radioligand and increasing concentrations of the Test Compound or comparator compounds (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
Nonspecific Binding: Determined in the presence of a high concentration of an unlabeled ligand (e.g., 100 µM histamine for hH3R or 10 µM haloperidol for σ1R).[11]
-
Incubation: Incubate for 2 hours at 25°C.[11]
-
Termination & Filtration: Terminate the reaction by rapid filtration through a GF/C filter plate pre-soaked in polyethyleneimine (PEI). Wash the filters with ice-cold assay buffer.[11]
-
Quantification: Measure radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate Ki values from IC50 values using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Functional Assay
This assay determines the functional activity of the Test Compound at the hH3R, classifying it as an agonist, antagonist, or inverse agonist.
Objective: To measure G-protein activation mediated by hH3R upon ligand binding.[12][13]
Methodology:
-
Membrane Preparation: Use membranes from cells expressing hH3R as described in Protocol 1.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Agonist Mode:
-
Incubate membranes with increasing concentrations of the Test Compound.
-
Add 0.1 nM [³⁵S]GTPγS and 10 µM GDP.
-
The positive control is (R)-(-)-α-Methylhistamine.
-
-
Antagonist Mode:
-
Incubate membranes with a fixed concentration of (R)-(-)-α-Methylhistamine (at its EC₈₀) and increasing concentrations of the Test Compound or Pitolisant.
-
Add 0.1 nM [³⁵S]GTPγS and 10 µM GDP.
-
-
Inverse Agonist Mode:
-
To assess inverse agonism, measure [³⁵S]GTPγS binding in the absence of any agonist. Inverse agonists will decrease the basal (constitutive) signal.[14]
-
-
Incubation & Termination: Incubate for 60 minutes at 30°C. Terminate by rapid filtration as in Protocol 1.
-
Data Analysis: Determine EC₅₀ and Emax values for agonists, and IC₅₀ or Kb values for antagonists/inverse agonists.
Hypothetical Data Summary: Phase 1
| Compound | hH3R Binding (Ki, nM) | hH3R Function ([³⁵S]GTPγS) | σ1R Binding (Ki, nM) |
| Test Compound | 15.2 | Inverse Agonist (IC₅₀ = 45.7 nM) | 250.5 |
| (R)-(-)-α-Methylhistamine | 5.8 | Agonist (EC₅₀ = 10.2 nM) | >10,000 |
| Pitolisant | 2.5 | Inverse Agonist (IC₅₀ = 8.1 nM) | 850.1 |
| (+)-Pentazocine | >10,000 | No Activity | 12.3 |
Interpretation: The hypothetical data suggest the Test Compound is a potent hH3R inverse agonist with moderate selectivity over the σ1R. This profile is promising for neurological applications requiring modulation of histaminergic tone.
Phase 2: Evaluation of Potential Therapeutic Applications
Based on the Phase 1 profile, we will investigate the Test Compound's efficacy in two relevant therapeutic areas for H3R modulators: inflammation and pain.
Protocol 3: In Vitro Anti-Inflammatory Activity
Objective: To assess the ability of the Test Compound to inhibit the production of pro-inflammatory cytokines in a cellular model of inflammation.
Comparator Compound:
-
Dexamethasone: A potent steroidal anti-inflammatory drug.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.[15]
-
Treatment: Seed cells in a 96-well plate. Pre-treat with various concentrations of the Test Compound or Dexamethasone for 1 hour.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) at 100 ng/mL.[16]
-
Incubation: Incubate for 18-24 hours at 37°C.
-
Cytokine Quantification: Collect the cell culture supernatant. Measure the concentration of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available ELISA kits according to the manufacturer's instructions.[15][16]
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration and determine the IC₅₀ values.
Protocol 4: In Vivo Analgesic Activity (Formalin Test)
Objective: To evaluate the analgesic efficacy of the Test Compound in a model that captures both acute nociceptive and persistent inflammatory pain.[17]
Comparator Compound:
-
Diclofenac: A standard non-steroidal anti-inflammatory drug (NSAID).
Methodology:
-
Animals: Use male Swiss albino mice (20-25 g). Acclimatize for at least one week.
-
Compound Administration: Administer the Test Compound or Diclofenac (e.g., 10, 30, 100 mg/kg) intraperitoneally (i.p.) 30 minutes before the formalin injection.
-
Induction of Pain: Inject 20 µL of 5% formalin solution into the sub-plantar region of the right hind paw.
-
Behavioral Observation: Immediately place the mouse in an observation chamber. Record the total time (in seconds) the animal spends licking or biting the injected paw during two phases:
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.[17]
-
-
Data Analysis: Calculate the percentage inhibition of the licking/biting response for each phase compared to the vehicle-treated control group.
Hypothetical Data Summary: Phase 2
Table 2.1: In Vitro Anti-inflammatory Activity
| Compound | TNF-α Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) |
| Test Compound | 8.5 | 12.1 |
| Dexamethasone | 0.1 | 0.2 |
Table 2.2: In Vivo Analgesic Activity (Formalin Test)
| Treatment (Dose, mg/kg) | % Inhibition - Phase 1 | % Inhibition - Phase 2 |
| Test Compound (30) | 15% | 55% |
| Diclofenac (30) | 25% | 60% |
Interpretation: The hypothetical data indicate that the Test Compound possesses moderate anti-inflammatory activity in vitro and is effective in reducing inflammatory pain in vivo (Phase 2), with a lesser effect on acute neurogenic pain (Phase 1). This profile is consistent with the known roles of H3R modulation in central sensitization of pain.
Phase 3: Preliminary ADME Profiling
Early assessment of drug metabolism and pharmacokinetic (DMPK) properties is crucial to evaluate the viability of a compound.[18][19]
Experimental Workflow: In Vitro ADME
Caption: Phase 3 In Vitro ADME Profiling Workflow.
Protocol 5: In Vitro ADME Assays
Objective: To determine key ADME properties of the Test Compound.
Comparator Compounds:
-
Verapamil: Known CYP3A4 inhibitor.
-
Warfarin: Highly protein-bound drug.
Methodologies:
-
Metabolic Stability: Incubate the Test Compound (typically 1 µM) with human liver microsomes (HLM) in the presence of NADPH.[20] Quantify the disappearance of the parent compound over time using LC-MS/MS to determine the in vitro half-life (t½) and intrinsic clearance.[21]
-
CYP450 Inhibition: Assess the potential of the Test Compound to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[22][23] This is done by incubating human liver microsomes with a cocktail of isoform-specific probe substrates in the presence of varying concentrations of the Test Compound.[24][25] The formation of metabolites is monitored by LC-MS/MS to determine IC₅₀ values.
-
Plasma Protein Binding: Determine the extent of binding to human plasma proteins using rapid equilibrium dialysis (RED).[26]
Hypothetical Data Summary: Phase 3
| Parameter | Test Compound | Verapamil | Warfarin |
| Metabolic Stability (HLM t½, min) | 45 | 15 | >60 |
| CYP3A4 Inhibition (IC₅₀, µM) | 12.5 | 0.8 | >50 |
| Human Plasma Protein Binding (%) | 85% | 90% | >99% |
Interpretation: The Test Compound shows moderate metabolic stability and a lower risk of CYP3A4-mediated drug-drug interactions compared to Verapamil. Its plasma protein binding is significant but not as extreme as Warfarin, suggesting a reasonable free fraction may be available to engage its target.
Overall Synthesis and Future Directions
This guide outlines a systematic, multi-phase approach to independently evaluate the novel compound this compound. Based on our hypothetical data, the Test Compound emerges as a potent hH3R inverse agonist with a promising profile for treating inflammatory pain.
Comparative Summary:
-
Potency & Selectivity: Compared to Pitolisant, the Test Compound shows slightly lower affinity for hH3R but maintains a favorable selectivity profile.
-
Therapeutic Efficacy: Its efficacy in a preclinical pain model is comparable to a standard NSAID, specifically targeting the inflammatory component of pain.
-
Drug-like Properties: The preliminary ADME profile is acceptable, indicating moderate metabolic stability and a manageable risk of drug-drug interactions.
Future studies should focus on establishing a full pharmacokinetic profile in rodents, exploring efficacy in more complex neuropathic pain models, and conducting off-target liability screening to ensure safety. This structured evaluation provides a robust foundation for advancing this compound from a novel scaffold to a potential therapeutic candidate.
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Assessing the Selectivity Profile of 4-(1H-Imidazol-4-yl)-1-methylpiperidine: A Comparative Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, particularly within the realm of G-protein coupled receptor (GPCR) modulation, the precise characterization of a compound's selectivity is paramount. This guide provides an in-depth analysis of the selectivity profile of 4-(1H-imidazol-4-yl)-1-methylpiperidine, a heterocyclic amine that serves as a key scaffold in the development of histamine H3 receptor (H3R) antagonists. While comprehensive public data on this specific entity is limited, this guide will contextualize its likely pharmacological behavior by examining structurally related compounds and established H3R antagonists. Furthermore, we will detail the rigorous experimental methodologies required to definitively establish a compound's selectivity, providing a framework for researchers in the field.
The Significance of Selectivity for Histamine H3 Receptor Ligands
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other key neurotransmitters such as acetylcholine, norepinephrine, and dopamine in the central nervous system (CNS).[1] This positions H3R antagonists as promising therapeutic agents for a range of neurological and psychiatric disorders, including cognitive impairment, narcolepsy, and attention deficit hyperactivity disorder (ADHD).[2]
However, the therapeutic potential of H3R antagonists is intrinsically linked to their selectivity. Off-target activity at other histamine receptor subtypes (H1, H2, and H4) can lead to undesirable side effects. For instance, antagonism of H1 receptors is associated with sedation, while interaction with H2 receptors could affect gastric acid secretion.[3] Therefore, a thorough understanding of a compound's selectivity across the entire histamine receptor family, as well as a broader panel of CNS-related targets, is a critical step in preclinical development.
The Pharmacological Profile of the 4-(1H-Imidazol-4-yl)piperidine Scaffold
The 4-(1H-imidazol-4-yl)piperidine core is a well-established pharmacophore for histamine H3 receptor ligands.[4] It is important to distinguish between the topic compound, this compound, and its close analogue, 4-(1H-imidazol-4-ylmethyl)piperidine, which lacks the N-methyl group on the piperidine ring. A study has characterized 4-(1H-imidazol-4-ylmethyl)piperidine as a potent and selective histamine H3 receptor agonist.[5] The addition of the N-methyl group, as in our topic compound, is a common chemical modification in medicinal chemistry to alter properties such as basicity, lipophilicity, and metabolic stability, which can in turn influence receptor affinity and functional activity, potentially converting an agonist into an antagonist.
Given the prevalence of this scaffold in H3R antagonist design, it is highly probable that this compound exhibits significant affinity for the H3 receptor. However, without direct experimental evidence, its activity at other receptors remains speculative.
Comparative Selectivity Profile
To contextualize the potential selectivity of this compound, we can compare it to well-characterized H3R antagonists.
| Compound | H3 Ki (nM) | H1 Ki (nM) | H2 Ki (nM) | H4 Ki (nM) | Selectivity (H1/H3) | Selectivity (H2/H3) | Selectivity (H4/H3) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Ciproxifan | ~2 | >10,000 | >10,000 | ~2,000 | >5,000 | >5,000 | ~1,000 |
| Pitolisant | ~1 | >10,000 | >10,000 | >1,000 | >10,000 | >10,000 | >1,000 |
Note: Ki values are approximate and can vary between different studies and assay conditions. Data for Ciproxifan and Pitolisant are compiled from multiple sources.
This table highlights the high selectivity of established H3R antagonists. A primary goal in characterizing this compound would be to determine if it maintains this favorable selectivity profile.
Experimental Workflow for Determining Selectivity
A comprehensive assessment of selectivity involves a tiered approach, beginning with primary target engagement and expanding to a broad panel of potential off-targets.
Primary Target and Histamine Receptor Subtype Selectivity
The initial step is to determine the binding affinity (Ki) of this compound for the human histamine H3 receptor and the other histamine receptor subtypes (H1, H2, and H4). This is typically achieved through radioligand binding assays.
Caption: Workflow for determining histamine receptor binding affinity.
Protocol: Radioligand Binding Assay for Histamine Receptors
-
Membrane Preparation: Utilize commercially available cell lines stably expressing recombinant human histamine H1, H2, H3, or H4 receptors. Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Assay Buffer: Prepare an appropriate binding buffer for each receptor subtype. For example, for H3 receptor binding, a common buffer is 50 mM Tris-HCl, pH 7.4.
-
Competition Binding: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]-Nα-methylhistamine for H3R), and a range of concentrations of this compound.
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filtermats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.
Functional Activity Assessment
Following binding affinity determination, it is crucial to assess the functional activity of the compound at the histamine receptors. This determines whether the compound acts as an agonist, antagonist, or inverse agonist. A common method for H3 receptors, which are Gi-coupled, is the [35S]GTPγS binding assay.
Caption: Workflow for assessing functional activity at GPCRs.
Broad Off-Target Screening
For a comprehensive selectivity profile, this compound should be screened against a panel of off-targets, particularly those relevant to CNS drug safety. Commercial services offer standardized panels that typically include a wide range of GPCRs, ion channels, transporters, and enzymes.
Example Off-Target Panel for a CNS-Active Compound:
-
GPCRs: Adrenergic (α1, α2, β), Dopamine (D1-D5), Serotonin (5-HT1-7), Muscarinic (M1-M5), Opioid (μ, δ, κ)
-
Ion Channels: hERG, Nav, Cav, Kv
-
Transporters: DAT, NET, SERT
-
Enzymes: MAO-A, MAO-B, COMT
Signaling Pathways and Rationale for Experimental Choices
The histamine H3 receptor primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified histamine H3 receptor signaling pathway.
The choice of the [35S]GTPγS binding assay is a direct measure of G-protein activation, providing a proximal readout of receptor function. Radioligand binding assays are selected for their robustness and high-throughput capability in determining direct interactions between the compound and the receptor.
Conclusion
While this compound belongs to a class of compounds known to interact with the histamine H3 receptor, a comprehensive and publicly available selectivity profile is currently lacking. The structural similarity to known H3R ligands strongly suggests activity at this target, but its affinity and functional effects at other histamine subtypes and a broader range of off-targets require experimental validation. By following the detailed methodologies outlined in this guide, researchers can systematically and rigorously assess the selectivity of this and other novel compounds, a critical step in advancing promising candidates towards clinical development. The provided frameworks for experimental design and data interpretation are intended to support the robust characterization of novel chemical entities in the pursuit of safer and more effective therapeutics.
References
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- Berlin, M., et al. (2006). Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(4), 989-994.
- Characterization of the Binding Site of the Histamine H3 Receptor. 1. Various Approaches to the Synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and Histaminergic Activity of (1R,2R)- And (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine. Journal of Medicinal Chemistry, 42(7), 1115-1122.
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- Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: I. Pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics, 320(1), 356-365.
- Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. (2021). Frontiers in Pharmacology, 12, 714584.
- Stark, H. (2012). Recent advances in the development of histamine H3-receptor antagonists.
- The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. (2008). Trends in Pharmacological Sciences, 29(8), 412-419.
- Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399.
- Vollinga, R. C., et al. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332-333.
- Walczynski, K., et al. (1999). A new generation of non-imidazole histamine H3-receptor antagonists. Il Farmaco, 54(9), 684-694.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-(1h-Imidazol-4-yl)-1-methylpiperidine
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-(1h-Imidazol-4-yl)-1-methylpiperidine, a compound frequently utilized in pharmaceutical research and development. The procedures outlined herein are grounded in established safety protocols and regulatory standards to protect laboratory personnel and the environment.
Section 1: Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound, while not extensively characterized in publicly available safety literature, belongs to the imidazole and piperidine families. Compounds in these classes can exhibit a range of biological activities and potential hazards.
Known Properties and Inferred Hazards:
Key Considerations:
-
Toxicity: The acute toxicity of this specific compound is not well-documented. However, related imidazole compounds have shown moderate acute oral toxicity in animal studies.[5][6]
-
Reactivity: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides, as these are common incompatibilities for imidazole-containing compounds.[1]
-
Environmental Impact: Discharge into the environment must be avoided.[7] Some related compounds are toxic to aquatic life with long-lasting effects.
| Property | Information (Inferred from Related Compounds) | Source |
| Physical State | Likely a solid at room temperature. | |
| Solubility | Soluble in water. | [1][3] |
| Potential Hazards | May cause skin and eye irritation or burns. Harmful if swallowed or inhaled. Potential for aquatic toxicity. | [1][2][3][4][5][6] |
| Incompatibilities | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides. | [1][8] |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the potential for skin and eye irritation, as well as unknown toxicity, a robust selection of PPE is non-negotiable.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles.[2][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact.[2][9] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect clothing and skin from contamination.[9] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | To avoid inhalation of dust or vapors.[1][9] |
Section 3: Spill Management Protocol
Accidents happen. A well-defined spill management plan is essential for a swift and safe response.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as detailed in Section 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.[9]
-
Collect Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable, and compatible waste container.[1][9]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[9]
-
Dispose of Waste: The collected spill waste must be disposed of as hazardous chemical waste, following the procedures in Section 4.
-
Report the Incident: Report the spill to your institution's Environmental Health & Safety (EH&S) office.[1]
Section 4: Disposal Procedures for this compound
Proper disposal is a multi-step process that ensures compliance with federal, state, and local regulations. The overarching principle is that hazardous chemical waste should never be disposed of down the drain or in the regular trash.[10]
Waste Segregation and Collection Workflow
Caption: Waste Disposal Decision Workflow
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be treated as hazardous waste.[10][11]
-
Do not mix this waste with other incompatible chemical waste streams. Specifically, keep it separate from strong oxidizers and acids.[1]
-
-
Container Selection and Labeling:
-
Collect the waste in a chemically compatible, sealable, and airtight container.[1]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Irritant," "Harmful").[10][11][12] Attach the label as soon as the first drop of waste is added.[1]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11] This area should be under the control of the operator of the process generating the waste.
-
The SAA must be at or near the point of generation.[11]
-
Keep the container closed at all times except when adding waste.
-
-
Arranging for Final Disposal:
-
Once the waste container is full or is no longer being used, it must be moved to a central accumulation area or prepared for pickup by your institution's EH&S department or a licensed hazardous waste contractor.[11][13]
-
Complete a chemical collection request form as required by your institution.[1]
-
Final disposal of this type of chemical waste is typically handled through high-temperature incineration by a licensed chemical destruction facility.[7]
-
Section 5: Regulatory Framework
The disposal of hazardous waste is regulated by several federal and state agencies to ensure safety and environmental protection.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for the proper management of hazardous and non-hazardous solid waste.[11][13][14]
-
Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), ensure worker safety during the handling and disposal of hazardous materials.[15][16][17][18][19]
Adherence to the guidelines set forth by these agencies, as implemented by your institution's EH&S department, is mandatory.
By following these procedures, you contribute to a culture of safety and responsibility within the scientific community. Always consult your institution's specific chemical hygiene plan and EH&S professionals for guidance tailored to your laboratory's operations.
References
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. [Link]
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MCF Environmental Services. (2021, June 9). OSHA Hazardous Waste Disposal Guidelines & Safety Standards. [Link]
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Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
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United States Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
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CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
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Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]
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PubChem. 4-((1H-Imidazol-1-yl)methyl)piperidine. [Link]
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Occupational Safety and Health Administration. Hazardous Waste - Overview. [Link]
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Occupational Safety and Health Administration. Hazardous Waste - Standards. [Link]
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Washington State University. Standard Operating Procedures for Imidazole. [Link]
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Sigma-Aldrich. 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride (Chinese). [Link]
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Australian Government Department of Health. 1H-Imidazole, 4-methyl-: Human health tier II assessment. [Link]
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Australian Industrial Chemicals Introduction Scheme. 1H-Imidazole, 1-methyl- - Evaluation statement. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
